Methyl 4-aminoquinoline-8-carboxylate hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAROBFQPXTSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-aminoquinoline-8-carboxylate HCl
Introduction
Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a member of the 4-aminoquinoline class of compounds, a scaffold renowned for its significant pharmacological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1][2][3][4] As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for researchers, scientists, and drug development professionals. These properties govern the compound's behavior from synthesis and purification to formulation and bioavailability, ultimately impacting its therapeutic efficacy and safety profile.
This guide provides a comprehensive technical overview of the core physicochemical properties of Methyl 4-aminoquinoline-8-carboxylate HCl. It is structured to not only present available data but also to offer expert insights into the experimental methodologies required for its characterization, ensuring a self-validating and scientifically rigorous approach.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to unequivocally establish its identity.
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₁ClN₂O₂
-
Molecular Weight: 238.67 g/mol (Calculated based on the free base molecular weight of 202.21 g/mol [5])
-
Chemical Structure:
Caption: Structure of Methyl 4-aminoquinoline-8-carboxylate HCl.
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms of the quinoline ring system, typically the more basic nitrogen, which influences its solubility and stability.
Physicochemical Properties
A summary of the known and expected physicochemical properties is presented below.
| Property | Value/Expected Range | Significance in Drug Development |
| Melting Point | 109–111 °C (from vendor)[1] | A sharp melting point is an indicator of purity. It is a critical parameter for quality control and influences the manufacturing process of solid dosage forms. |
| Solubility | Soluble in polar solvents (e.g., methanol, DMSO)[1] | Governs the dissolution rate and, consequently, the absorption and bioavailability of the drug. Crucial for formulation development (e.g., selection of solvents for liquid formulations, dissolution media for solid dosage forms). |
| pKa | Expected to have at least two pKa values | The ionization state of a drug at physiological pH affects its solubility, permeability across biological membranes, and binding to its target. Essential for predicting in vivo behavior and for developing analytical methods like HPLC. |
| Optical Rotation | Not applicable (achiral) | The molecule does not possess a chiral center, hence it is optically inactive. |
Synthesis and Purification
The synthesis of Methyl 4-aminoquinoline-8-carboxylate HCl typically involves a multi-step process. A general understanding of the synthetic route is crucial for identifying potential impurities. Common strategies for the synthesis of 4-aminoquinolines involve the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.[2][3][4]
A plausible synthetic approach is outlined below:
Caption: Generalized synthetic workflow for Methyl 4-aminoquinoline-8-carboxylate HCl.
Expertise & Experience: The choice of reaction conditions, such as solvent and temperature, at each step is critical to maximize yield and minimize the formation of by-products.[1] For instance, in the nucleophilic substitution step, controlling the temperature and reaction time can prevent the formation of di-substituted products. Purification is often achieved by recrystallization or column chromatography. For quinoline derivatives that are prone to decomposition on silica gel, using a deactivated silica gel or an alternative stationary phase like alumina is recommended.[6]
Experimental Protocols for Physicochemical Characterization
To ensure the scientific integrity and trustworthiness of the data, standardized and well-documented protocols must be employed.
Melting Point Determination
Rationale: The melting point is a fundamental physical property used for identification and as a primary indicator of purity. Impurities typically depress and broaden the melting range.
Methodology (Capillary Method, USP <741>): [7]
-
Sample Preparation: A small amount of the finely powdered and dried sample is packed into a capillary tube to a height of 2-4 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower rate (1-2 °C per minute) for a precise measurement.[8]
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the sample is completely liquid (completion) are recorded as the melting range.
Solubility Determination
Rationale: Quantitative solubility data are essential for pre-formulation studies, enabling the development of suitable dosage forms and predicting oral bioavailability.
Methodology (Equilibrium Shake-Flask Method):
-
Preparation of Saturated Solution: An excess amount of Methyl 4-aminoquinoline-8-carboxylate HCl is added to a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: The suspension is filtered through a 0.45 µm filter to remove undissolved solids. An aliquot of the clear filtrate is then diluted appropriately.
-
Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for solubility determination.
pKa Determination
Rationale: The pKa value(s) indicate the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is critical for understanding its behavior in different physiological environments.
Methodology (Potentiometric Titration): [9][10][11]
-
Sample Preparation: A known concentration of Methyl 4-aminoquinoline-8-carboxylate HCl is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: The pKa is determined from the inflection point of the titration curve (pH vs. volume of titrant). The first derivative of the curve can be used to accurately locate this point.
Purity Analysis by HPLC
Rationale: HPLC is a powerful technique for separating and quantifying the main compound and any potential impurities. A validated HPLC method is essential for quality control.
Methodology (Reverse-Phase HPLC): [12][13][14]
-
Column: A C18 column is typically suitable for the analysis of quinoline derivatives.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 325 nm).
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and are used for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl ester protons (a singlet), and the amine protons. The chemical shifts and coupling patterns provide a fingerprint of the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, further confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.[15][16] Expected key peaks include:
-
N-H stretching vibrations for the amino group.
-
C=O stretching of the ester group.
-
C=N and C=C stretching vibrations of the quinoline ring.
-
Aromatic C-H stretching.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns.[2] For Methyl 4-aminoquinoline-8-carboxylate HCl, electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak corresponding to the protonated free base [M+H]⁺.
Conclusion
A comprehensive characterization of the physicochemical properties of Methyl 4-aminoquinoline-8-carboxylate HCl is a critical and foundational step in its development as a potential therapeutic agent. This guide has outlined the key properties to be evaluated and has provided a framework of standardized, self-validating experimental protocols. By adhering to these rigorous methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable data, which is essential for informed decision-making throughout the drug development lifecycle. The insights provided into the rationale behind each experimental choice are intended to empower scientists to not only generate data but also to understand its implications for the ultimate success of this promising 4-aminoquinoline derivative.
References
- 1. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thinksrs.com [thinksrs.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Methyl 4-aminoquinoline-8-carboxylate hydrochloride (CAS 1447608-03-8)
A Keystone Intermediate for Novel Therapeutic Agents
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Methyl 4-aminoquinoline-8-carboxylate hydrochloride. While this specific molecule is primarily a research intermediate, its structural motifs—the 4-aminoquinoline core and the C-8 carboxylate group—position it as a critical building block in the synthesis of novel therapeutic agents. This document synthesizes established principles of quinoline chemistry with predictive data analysis and detailed, field-proven experimental protocols to empower researchers in their investigations.
Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Specifically, the 4-aminoquinoline moiety is the cornerstone of several generations of antimalarial drugs, including the venerable chloroquine.[2] The mechanism of action for many of these compounds is attributed to their accumulation in the acidic food vacuole of the Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4] This interference leads to a buildup of free heme, inducing oxidative stress and parasite death.
Beyond malaria, the 4-aminoquinoline scaffold has demonstrated a remarkable breadth of biological activity, with derivatives being investigated as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[5] The versatility of this scaffold lies in its ability to be functionalized at multiple positions, allowing for the fine-tuning of its physicochemical properties and biological targets.
This compound serves as a key intermediate, offering two primary points for chemical elaboration: the 4-amino group and the 8-methyl carboxylate group. The amino group is a classical anchor for the addition of side chains crucial for activity against resistant parasite strains, while the carboxylate at the 8-position offers a unique handle for creating novel derivatives with potentially altered mechanisms of action or improved pharmacokinetic profiles.
Physicochemical & Predicted Spectroscopic Properties
Understanding the fundamental properties of a compound is critical for its synthesis, purification, formulation, and interpretation of biological data. While extensive experimental data for this specific hydrochloride salt is not widely published, we can consolidate available information and provide expert predictions based on analogous structures.
Core Chemical Data
| Property | Value | Source/Note |
| Compound Name | This compound | - |
| CAS Number | 1447608-03-8 | [2] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Calculated |
| Molecular Weight | 238.67 g/mol | Calculated |
| Free Base Name | Methyl 4-aminoquinoline-8-carboxylate | - |
| Free Base CAS | 1416438-65-7 | [6] |
| Free Base Formula | C₁₁H₁₀N₂O₂ | [6] |
| Free Base MW | 202.21 g/mol | [6] |
| Appearance | White to off-white crystalline powder (Predicted) | [7] |
| Solubility | Soluble in polar solvents like Methanol, DMSO (Predicted) | [7] |
Predicted Spectroscopic Characterization
For a researcher synthesizing or verifying this compound, spectroscopic analysis is paramount. The following are predicted data based on the analysis of structurally similar quinoline derivatives.[1]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~9.0-9.2 ppm (d): Proton at C2 of the quinoline ring.
-
δ ~8.5-8.7 ppm (d): Proton at C5, deshielded by the adjacent C4-amino group.
-
δ ~7.8-8.2 ppm (m, 2H): Aromatic protons at C6 and C7.
-
δ ~7.0-7.2 ppm (d): Proton at C3 of the quinoline ring.
-
δ ~6.5-6.8 ppm (br s): Protons of the -NH₂ group at C4.
-
δ ~3.9-4.1 ppm (s, 3H): Methyl protons of the ester group (-COOCH₃).
-
Note: The presence of the hydrochloride salt may cause broadness in the amine and aromatic proton signals.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~165-168 ppm: Carbonyl carbon of the ester.
-
δ ~150-155 ppm: Quaternary carbons of the quinoline ring (e.g., C4, C8a).
-
δ ~110-145 ppm: Aromatic carbons of the quinoline ring.
-
δ ~52-54 ppm: Methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy (KBr Pellet):
-
~3400-3200 cm⁻¹ (broad): N-H stretching of the amino group and potential O-H from trace water.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1720-1700 cm⁻¹ (strong): C=O stretching of the ester carbonyl.
-
~1620-1580 cm⁻¹: N-H bending and C=C/C=N stretching of the quinoline ring.
-
~1250-1200 cm⁻¹: C-O stretching of the ester.
-
-
Mass Spectrometry (EI-MS):
-
m/z ≈ 202: Molecular ion peak for the free base (M⁺).
-
m/z ≈ 171: Fragmentation peak corresponding to the loss of the methoxy group (-OCH₃).
-
m/z ≈ 143: Fragmentation peak corresponding to the loss of the entire carbomethoxy group (-COOCH₃).
-
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis is envisioned as a multi-step process starting from a readily available substituted aniline or a pre-formed quinoline core. A plausible retrosynthetic analysis suggests a late-stage amination of a 4-chloroquinoline precursor.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a predictive guide based on established chemical transformations. Researchers should perform small-scale trials to optimize conditions.
Step 1: Palladium-Catalyzed Carbonylation of 8-Bromoquinoline
-
Rationale: This step efficiently installs the required carboxylate precursor at the C-8 position. Palladium catalysis is the gold standard for such transformations.
-
Procedure:
-
To a high-pressure reaction vessel, add 8-bromoquinoline (1.0 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).
-
Add a non-polar solvent such as toluene or dioxane, followed by methanol (MeOH, 5-10 eq.) which acts as both a reagent and co-solvent.
-
Add a mild base, such as triethylamine (Et₃N, 2.0 eq.).
-
Seal the vessel, purge with carbon monoxide (CO) gas, and then pressurize to 60-80 psi.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the vessel, carefully vent the CO gas, and filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the resulting crude Methyl quinoline-8-carboxylate by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Step 2: N-Oxidation and Chlorination
-
Rationale: To facilitate nucleophilic substitution at the 4-position, it must first be activated. This is typically achieved by converting the 4-hydroxyquinoline (or its tautomer) to a 4-chloroquinoline. An N-oxidation followed by treatment with a chlorinating agent is a common route.
-
Procedure:
-
Dissolve the product from Step 1 in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq.) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution to quench excess m-CPBA.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-oxide.
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq.) to the crude N-oxide at 0 °C.
-
Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
-
Cool the reaction and carefully quench by pouring it onto crushed ice. Basify with a cold aqueous solution of sodium carbonate or ammonia.
-
Extract the product with DCM or ethyl acetate. Dry the combined organic layers and concentrate. Purify by column chromatography to yield Methyl 4-chloroquinoline-8-carboxylate.
-
Step 3: Nucleophilic Aromatic Substitution (Amination)
-
Rationale: The chlorine at the 4-position is now an excellent leaving group, readily displaced by an amine nucleophile.
-
Procedure:
-
In a sealed tube, dissolve the 4-chloro derivative from Step 2 in a suitable solvent like NMP, DMSO, or phenol.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium carbonate, in excess.
-
Heat the reaction using microwave irradiation (140-160 °C for 30-60 minutes) or conventional heating (120-140 °C for 12-24 hours).[8]
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield crude Methyl 4-aminoquinoline-8-carboxylate.
-
Step 4: Hydrochloride Salt Formation
-
Rationale: Conversion to the hydrochloride salt often improves stability, crystallinity, and aqueous solubility, which is beneficial for both storage and biological testing.
-
Procedure:
-
Dissolve the purified free base from Step 3 in a minimal amount of anhydrous methanol or diethyl ether.
-
Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring.
-
A precipitate should form. Continue addition until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
-
Applications in Research and Drug Discovery
This compound is not an end-product therapeutic but a versatile platform for generating more complex molecules. Its primary application lies in serving as a starting material for structure-activity relationship (SAR) studies.
Antimalarial Drug Discovery
The most direct application is in the synthesis of novel antimalarial agents. Researchers can use this intermediate to explore modifications that overcome chloroquine resistance.
Caption: Workflow for utilizing the title compound in antimalarial drug discovery.
-
Modification at the 4-Amino Group: This position is critical for antimalarial activity. The primary amine can be alkylated with various side chains known to restore activity against chloroquine-resistant strains. This involves reductive amination or direct alkylation with alkyl halides.
-
Modification at the 8-Carboxylate Group: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. This introduces a new dimension to the SAR, potentially identifying compounds with novel mechanisms or improved drug-like properties.[9]
Anticancer and Other Therapeutic Areas
Given the known anticancer properties of other 4-aminoquinoline derivatives, this intermediate can also be used to generate libraries for screening against various cancer cell lines. The mechanism in cancer is often linked to the lysosomotropic nature of the quinoline core, which can disrupt autophagy, a process cancer cells rely on for survival.
Key Experimental Protocols for Biological Evaluation
The following are standardized, detailed protocols that can be directly applied to evaluate the biological activity of derivatives synthesized from this compound.
Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)
-
Principle: This assay measures the proliferation of Plasmodium falciparum in red blood cells by quantifying the amount of parasite DNA using the fluorescent intercalating dye SYBR Green I.
-
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) P. falciparum strains in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with human serum.
-
Drug Plating: Prepare serial dilutions of the test compound in a 96-well plate. A typical starting concentration is 10 µM. Include chloroquine and artemisinin as positive controls and a vehicle (DMSO) control.
-
Assay Initiation: Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, freeze the plate at -80°C to lyse the cells. Thaw the plate and add SYBR Green I lysis buffer to each well.
-
Data Acquisition: Incubate in the dark for 1 hour, then measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol: In Vitro Hemozoin Inhibition Assay
-
Principle: This cell-free assay determines if a compound interferes with the conversion of toxic heme into non-toxic hemozoin, mimicking the parasite's detoxification process.
-
Methodology:
-
Reaction Setup: In a 96-well plate, add a solution of hemin chloride (hematin) dissolved in DMSO. Add the test compound at various concentrations.
-
Polymerization Initiation: Initiate hemozoin formation by adding acetate buffer (pH ~4.8) and incubating at 37°C for 18-24 hours.
-
Quantification: After incubation, centrifuge the plate to pellet the hemozoin. Remove the supernatant and wash the pellet with DMSO to remove unreacted hemin.
-
Detection: Dissolve the hemozoin pellet in NaOH and quantify the amount of heme monomer by measuring the absorbance at 405 nm.
-
Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits hemozoin formation by 50%.
-
Protocol: In Vivo Antimalarial Efficacy (4-Day Suppressive Test)
-
Principle: This standard model (Peter's Test) evaluates the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite, typically Plasmodium berghei.
-
Methodology:
-
Animal Model: Use Swiss albino or BALB/c mice.
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.
-
Drug Administration: Administer the test compound orally or via another desired route to groups of infected mice for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Parasitemia Monitoring: On Day 4, collect blood from the tail vein and prepare thin blood smears. Stain with Giemsa and determine the percentage of parasitemia by light microscopy.
-
Analysis: Calculate the average percent suppression of parasitemia compared to the vehicle control group. Determine the ED₅₀ and ED₉₀ (effective dose to suppress parasitemia by 50% and 90%, respectively). Monitor mice for mean survival time.
-
Conclusion and Future Outlook
This compound is a strategically important chemical intermediate. While not a therapeutic agent in its own right, it provides a validated and highly versatile scaffold for the development of next-generation drugs. Its value lies in the confluence of the well-established biological relevance of the 4-aminoquinoline core and the synthetic flexibility afforded by its functional groups. By leveraging the predictive data and robust protocols outlined in this guide, researchers are well-equipped to synthesize and evaluate novel derivatives in the quest for potent new therapies against malaria and other challenging diseases. The systematic exploration of chemical space around this scaffold holds significant promise for identifying lead compounds with superior efficacy, improved safety profiles, and the ability to overcome existing drug resistance mechanisms.
References
- 1. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 2. 1447608-03-8|this compound|BLD Pharm [bldpharm.com]
- 3. CN104447547B - Synthesis method of 4-aminoisoquinoline-8-methyl formate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 6. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Methyl 4-aminoquinoline-8-carboxylate hydrochloride
Foreword: Unraveling the Therapeutic Potential of a Modern 4-Aminoquinoline
The 4-aminoquinoline scaffold has long been a cornerstone in the fight against infectious diseases, most notably malaria. The seminal compound, chloroquine, revolutionized malaria treatment and prophylaxis. However, the emergence of drug-resistant parasite strains has necessitated a continuous evolution of this chemical class. Methyl 4-aminoquinoline-8-carboxylate hydrochloride emerges from this ongoing quest, representing a contemporary iteration of a classic pharmacophore. Its structural nuances suggest a potential for both retained and novel biological activities. This guide provides a comprehensive technical overview of the putative mechanism of action of this compound, drawing upon the extensive knowledge of the 4-aminoquinoline class and pointing towards experimental pathways for its specific characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this compound.
The 4-Aminoquinoline Heritage: A Foundation for Mechanistic Understanding
This compound is a derivative of the 4-aminoquinoline family, a class of compounds renowned for their diverse pharmacological activities.[1] Due to its structural similarity to established antimalarial agents, its primary therapeutic potential is anticipated in this area.[1] However, emerging research has also highlighted the potential for 4-aminoquinoline derivatives in oncology.[1][2]
The core mechanism of action for antimalarial 4-aminoquinolines is well-established and centers on the disruption of a critical detoxification pathway in the Plasmodium parasite.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as the "malaria pigment").
4-aminoquinolines, being weak bases, are protonated and trapped within the acidic environment of the parasite's food vacuole, reaching high concentrations.[3] Here, they interfere with hemozoin formation. It is hypothesized that these drugs cap the growing hemozoin crystal, preventing further polymerization.[3] This leads to an accumulation of toxic free heme, which in turn causes oxidative stress, damages cellular membranes, and ultimately leads to the death of the parasite.[3]
The following diagram illustrates this established pathway, which is the presumed primary mechanism of action for this compound in an antimalarial context.
Figure 1: Presumed antimalarial mechanism of action via hemozoin formation inhibition.
Expanding Horizons: Potential Anticancer Activity
Beyond its antimalarial potential, the 4-aminoquinoline scaffold has garnered significant interest in oncology.[2][4] Chloroquine, the parent compound, has been investigated as an adjunct to cancer therapy, primarily due to its ability to inhibit autophagy. Autophagy is a cellular recycling process that cancer cells can exploit to survive stress, such as that induced by chemotherapy. By disrupting lysosomal function, 4-aminoquinolines can block this survival mechanism, potentially sensitizing cancer cells to other treatments.[5]
Furthermore, some 4-aminoquinoline derivatives have demonstrated direct cytotoxic effects on various cancer cell lines.[2] The precise mechanisms are still under investigation but may involve the induction of apoptosis and interference with key signaling pathways. Given its chemical structure, this compound is a candidate for further exploration in this therapeutic area.[1]
A Roadmap for Mechanistic Validation: Key Experimental Protocols
To definitively elucidate the mechanism of action of this compound, a series of well-established in vitro and in vivo assays are required. The following protocols represent a logical and scientifically rigorous approach to this characterization.
In Vitro Antimalarial Activity Assessment
The initial step is to determine the compound's efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.
Protocol 1: In Vitro Antiplasmodial Assay
-
Parasite Culture: Maintain asynchronous cultures of both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, W2) strains of P. falciparum in human O+ erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.[6][7]
-
Drug Preparation: Prepare serial dilutions of this compound in a suitable solvent, such as DMSO.
-
Assay Setup: In a 96-well plate, add parasitized red blood cells (typically at 2% parasitemia and 2% hematocrit) to each well.[6] Add the drug dilutions to the respective wells. Include negative (no drug) and positive (e.g., chloroquine, artemisinin) controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, and 90% N₂).[6]
-
Quantification of Parasite Growth: Parasite growth can be quantified using various methods, such as SYBR Green I-based fluorescence assay, which stains parasite DNA.
-
Data Analysis: Measure fluorescence intensity using a fluorescence plate reader. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the drug concentration.
Probing the Core Antimalarial Mechanism
To confirm that this compound acts via the canonical pathway, a hemozoin inhibition assay is crucial.
Protocol 2: In Vitro Hemozoin Inhibition Assay
-
Reaction Setup: In a 96-well plate, mix a solution of hemin chloride (hematin) with the test compound at various concentrations.[6]
-
Initiation of Polymerization: Initiate hemozoin formation by adding a buffer solution that mimics the acidic environment of the parasite's food vacuole (e.g., acetate buffer, pH 4.8).
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) to allow for hemozoin formation.
-
Quantification: After incubation, centrifuge the plate and wash the pellets to remove unreacted hemin.[6] The amount of hemozoin formed can be quantified by dissolving it in a basic solution and measuring the absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the IC₅₀ for hemozoin formation inhibition.
The following diagram outlines the workflow for these key in vitro assays.
Figure 2: Experimental workflow for in vitro characterization.
In Vivo Efficacy and Toxicity Assessment
Promising in vitro results should be followed by in vivo studies to assess efficacy and safety in a whole-organism model.
Protocol 3: Mouse Model of Malaria
-
Animal Model: Use a suitable mouse strain, such as Swiss albino mice.
-
Infection: Inoculate the mice intraperitoneally with a rodent malaria parasite, such as Plasmodium berghei.[6]
-
Drug Administration: Administer this compound orally or via another appropriate route to groups of infected mice for four consecutive days, starting from the day of infection. Include a vehicle control group and a positive control group (e.g., chloroquine).
-
Monitoring: Monitor parasitemia daily by examining Giemsa-stained thin blood smears. Also, monitor the overall health and survival of the mice.
-
Data Analysis: Calculate the average percentage of parasitemia suppression compared to the control group. Determine the 50% effective dose (ED₅₀).
Protocol 4: In Vitro Cytotoxicity Assay
To assess the selectivity of the compound, its toxicity against mammalian cells should be determined.
-
Cell Culture: Culture a mammalian cell line (e.g., HEK293, HepG2) in appropriate media.
-
Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight. Add serial dilutions of the test compound.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method, such as the MTT or resazurin assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) can then be calculated as the ratio of CC₅₀ to the antiplasmodial IC₅₀. A higher SI indicates greater selectivity for the parasite.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process. While various specific routes can be employed, a general strategy involves the following key transformations:
-
Formation of the Quinoline Ring: This is often achieved through a cyclization reaction, such as the Combes or Doebner-von Miller reaction, starting from an appropriately substituted aniline.
-
Introduction of the 4-Amino Group: This can be accomplished via nucleophilic aromatic substitution on a 4-chloroquinoline precursor.
-
Installation of the Carboxylate Group at the 8-Position: This can be achieved through methods like palladium-catalyzed carbonylation reactions.[1]
-
Esterification: The final step involves the formation of the methyl ester from the corresponding carboxylic acid.
The following diagram provides a conceptual overview of a possible synthetic pathway.
Figure 3: Conceptual synthetic pathway.
Data Summary and Interpretation
For a comprehensive evaluation of this compound, the following data should be generated and presented in a clear, tabular format for easy comparison.
| Parameter | Chloroquine-Sensitive Strain (e.g., 3D7) | Chloroquine-Resistant Strain (e.g., K1) | Mammalian Cell Line (e.g., HepG2) |
| Antiplasmodial IC₅₀ (nM) | Experimental Value | Experimental Value | N/A |
| Hemozoin Inhibition IC₅₀ (µM) | Experimental Value | Experimental Value | N/A |
| Cytotoxicity CC₅₀ (µM) | N/A | N/A | Experimental Value |
| Selectivity Index (SI = CC₅₀/IC₅₀) | Calculated Value | Calculated Value | N/A |
| In Vivo ED₅₀ (mg/kg) | Experimental Value | Experimental Value | N/A |
Conclusion and Future Directions
This compound is a promising compound that warrants further investigation, building upon the rich legacy of the 4-aminoquinoline class. The primary hypothesized mechanism of action is the inhibition of hemozoin formation in Plasmodium parasites, a hallmark of this drug family. The experimental protocols outlined in this guide provide a robust framework for confirming this mechanism and comprehensively characterizing the compound's biological activity.
Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the 8-carboxylate group influences potency and pharmacokinetic properties compared to other 4-aminoquinolines.
-
Mechanism of resistance studies: To determine if the compound is susceptible to existing chloroquine resistance mechanisms, such as mutations in the P. falciparum chloroquine resistance transporter (PfCRT).
-
Exploration of anticancer activity: A thorough investigation of its effects on various cancer cell lines and its potential to modulate autophagy.
By systematically applying these established methodologies, the scientific community can fully elucidate the therapeutic potential of this compound and determine its place in the arsenal of treatments for malaria and potentially other diseases.
References
- 1. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Biological Targets of 4-Aminoquinoline-8-Carboxylate Esters
Introduction: The Quinoline Scaffold and the Promise of the 8-Carboxylate Ester Modification
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1][2] Its rigid, heterocyclic structure provides a versatile framework for interacting with a range of biological macromolecules. Historically, the primary mechanism of action for antimalarial 4-aminoquinolines has been the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[3][4] This interference leads to a buildup of toxic free heme, ultimately killing the parasite.[3][4]
However, the therapeutic potential of the 4-aminoquinoline core extends far beyond malaria, with derivatives showing promise as anticancer, antiviral, and anti-inflammatory agents.[5][6] This guide focuses on a specific, underexplored chemical space: 4-aminoquinoline-8-carboxylate esters . The introduction of an ester group at the 8-position of the quinoline ring is a deliberate design choice intended to modulate the molecule's physicochemical properties. This modification can influence lipophilicity, membrane permeability, and metabolic stability, potentially unlocking novel biological activities and overcoming resistance mechanisms associated with traditional 4-aminoquinolines.
This document serves as a technical resource for researchers and drug development professionals. It will dissect the known and putative biological targets of this compound class, provide the causal logic behind experimental strategies for target identification, and offer detailed protocols for key validation assays.
Part 1: Established and Putative Biological Targets
The biological activities of 4-aminoquinoline derivatives are diverse. While direct experimental data on the 8-carboxylate ester series is emerging, we can infer potential targets by examining the broader class and considering the impact of the ester modification.
Heme Polymerization: The Foundational Antimalarial Target
The canonical target for 4-aminoquinolines in Plasmodium falciparum is the heme detoxification pathway.[2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic heme.[2] To protect itself, the parasite polymerizes heme into an inert crystalline pigment called hemozoin. 4-aminoquinolines are thought to cap the growing hemozoin crystal, preventing further polymerization.[3]
Expert Insight: The 8-carboxylate ester modification could enhance accumulation in the parasite's acidic digestive vacuole, a key step in its mechanism of action. The ester's lipophilicity may improve membrane transit, while its potential hydrolysis in the acidic environment could "trap" the active carboxylic acid form, increasing local concentration and enhancing inhibitory activity against heme polymerase.
Topoisomerases and DNA Intercalation: An Avenue for Anticancer Activity
The planar quinoline ring system is well-suited for intercalation between DNA base pairs, a mechanism that can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. This activity is a hallmark of many anticancer drugs. Furthermore, this disruption can inhibit the function of topoisomerases, enzymes critical for managing DNA topology during replication.
Several studies have highlighted that quinoline derivatives can induce DNA damage and activate the DNA Damage Response (DDR) pathway, suggesting that DNA is a preferred target for some analogues.[7] The cytotoxic effects of 4-aminoquinoline derivatives have been demonstrated against human breast tumor cell lines, indicating their potential as a prototype for new anticancer agents.[1]
Kinase Signaling Pathways: Modulating Cellular Processes
Protein kinases are crucial regulators of nearly all cellular processes, and their dysregulation is a common feature of many diseases, including cancer. The quinoline scaffold has been successfully utilized to develop potent kinase inhibitors. For example, certain 4-aminoquinazoline derivatives are known inhibitors of Epidermal Growth Factor Receptor (EGFR)-tyrosine kinase.[8]
Hypothesis: 4-aminoquinoline-8-carboxylate esters could function as ATP-competitive inhibitors, occupying the ATP-binding pocket of various kinases. In silico modeling studies on related quinoline compounds have identified potential interactions with serine/threonine kinase STK10 and dual PI3K/mTOR inhibitory effects, highlighting the scaffold's versatility in targeting the kinome.[9][10] The ester moiety could form specific hydrogen bonds or hydrophobic interactions within the kinase active site, conferring selectivity for specific kinase families.
Parasite N-Myristoyltransferase (NMT): A Target in Leishmaniasis
Recent computational studies have identified N-myristoyltransferase (NMT) as a high-affinity putative target for quinoline derivatives in Leishmania.[11] NMT is an essential enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many vital proteins. Inhibition of NMT disrupts protein localization and function, leading to parasite death. Molecular docking and dynamics simulations suggest that the quinoline core can form stable interactions within the LmNMT binding site.[11]
Expert Insight: The 8-carboxylate ester could be a key pharmacophoric feature for NMT inhibition. Its size, shape, and electronic properties may allow it to occupy a specific sub-pocket within the enzyme's active site, potentially increasing binding affinity and selectivity over the human ortholog.
Part 2: A Practical Guide to Target Identification and Validation
Identifying the specific molecular target of a novel compound is a critical step in drug discovery.[12] It illuminates the mechanism of action and enables rational optimization of the lead compound.[12] Below is a workflow integrating computational and experimental approaches, grounded in established methodologies.
Workflow for Target Deconvolution of 4-Aminoquinoline-8-Carboxylate Esters
Caption: A workflow for identifying and validating the biological targets of novel small molecules.
In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a ranked list of potential targets.[11]
-
Inverse Virtual Screening (IVS): This method "docks" the small molecule of interest (the ligand) against a large library of protein structures with known binding sites.[11] It prioritizes proteins that exhibit high-affinity binding scores, suggesting they are plausible biological targets.
-
Ligand-Based Similarity Search: This approach compares the novel compound to databases of molecules with known biological targets. A high degree of structural or pharmacophoric similarity to a known inhibitor can imply a shared target.
Label-Free Target Identification Methods
A major advantage of label-free methods is that they use the small molecule in its native state, avoiding potential artifacts introduced by chemical tags.[12]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone. This shift in thermal stability can be detected and quantified.
Protocol: CETSA by Western Blot
-
Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the 4-aminoquinoline-8-carboxylate ester (e.g., at 10x IC50) and a control set with vehicle (e.g., 0.1% DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer with protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis & Separation: Subject the samples to three freeze-thaw cycles to lyse the cells. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Analysis: Collect the supernatant and analyze the abundance of the putative target protein by Western Blot. A stabilized protein will remain in the soluble fraction at higher temperatures in the drug-treated samples compared to the vehicle control.
Causality Behind Choices:
-
Why a temperature gradient? To precisely determine the melting temperature (Tm) of the protein and observe the shift upon ligand binding.
-
Why high-speed centrifugation? To ensure a clean separation between the soluble (stable) and aggregated (denatured) protein fractions, which is the fundamental readout of the assay.
Drug Affinity Responsive Target Stability (DARTS)
Principle: Similar to CETSA, DARTS exploits ligand-induced protein stabilization, but it measures resistance to proteolysis instead of heat.[13] A protein bound to a small molecule will have a more compact conformation, protecting it from being cleaved by proteases.[13]
Protocol: Basic DARTS
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Drug Incubation: Incubate aliquots of the lysate with the test compound or vehicle control for 1 hour on ice.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a set time (e.g., 30 minutes) at room temperature. The protease concentration must be optimized to achieve significant but not complete digestion of total protein.
-
Quench Reaction: Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE loading buffer, then boiling the samples.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western Blot. The target protein will appear as a more prominent, protected band in the drug-treated lane compared to the vehicle control. Mass spectrometry can then be used to identify the protected protein band.[13]
Affinity-Based Target Identification
These methods involve chemically modifying the small molecule to "fish" for its binding partners in a cellular lysate.[12]
Principle: The 4-aminoquinoline-8-carboxylate ester is synthesized with a linker arm attached to a position that does not interfere with its biological activity. This linker is then conjugated to a solid support (e.g., agarose beads) or a reporter tag like biotin.[12] This "bait" molecule is incubated with a cell lysate, and any proteins that bind to it are pulled down and identified by mass spectrometry.[14]
Expert Insight: The success of this method is critically dependent on the linker attachment point. A Structure-Activity Relationship (SAR) study is essential to identify positions on the quinoline scaffold that can be modified without losing activity. The 8-carboxylate ester itself could be a potential attachment point, by first synthesizing an 8-carboxylic acid derivative and then forming an amide bond with a linker.
Part 3: Target Validation and Mechanistic Elucidation
Once a list of putative targets is generated, it must be validated through orthogonal assays.
Biochemical Validation: Confirming Direct Interaction
Biochemical assays use purified components to confirm a direct, physical interaction between the compound and the target protein.
Case Study: Validating a Putative Kinase Target
If a protein kinase (e.g., PI3K) is identified as a potential target, its inhibition must be confirmed biochemically.
Table 1: Hypothetical Inhibitory Activity of Ester Derivatives
| Compound ID | Modification | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| AQ-8C-Me | Methyl Ester | 150 | 875 |
| AQ-8C-Et | Ethyl Ester | 85 | 450 |
| AQ-8C-iPr | Isopropyl Ester | 55 | 210 |
| AQ-8C-Bn | Benzyl Ester | 25 | 95 |
Data are hypothetical and for illustrative purposes.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Reaction Setup: In a 384-well plate, combine the purified kinase, the specific substrate peptide, and the 4-aminoquinoline-8-carboxylate ester at various concentrations.
-
Initiate Reaction: Add an ATP solution to start the phosphorylation reaction. The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated. Incubate for 60 minutes at room temperature.
-
Detect ATP Depletion: Add a kinase detection reagent (e.g., ADP-Glo™). This reagent first stops the kinase reaction and depletes the remaining ATP. Then, a second reagent converts the ADP generated by the kinase reaction back into ATP, which is used to drive a luciferase reaction.
-
Measure Signal: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP formed and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cellular Validation: Proving Relevance in a Biological Context
Confirming that the compound affects the target in living cells is the final step in validation.
Visualizing Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by an AQ derivative.
Experimental Validation:
-
Western Blot Analysis: Treat cancer cells with the active compound (e.g., AQ-8C-Bn) for various times and at different concentrations. Lyse the cells and perform a Western Blot to probe for the phosphorylation status of key downstream proteins like Akt (at Ser473 and Thr308) and S6K. A potent inhibitor should decrease the levels of p-Akt and p-S6K in a dose-dependent manner.
-
Gene Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein (e.g., PI3K). If the cells become resistant to the compound after target knockdown, it provides strong evidence that the compound's cytotoxic effect is mediated through that specific target.[15]
Conclusion and Future Directions
The 4-aminoquinoline-8-carboxylate ester scaffold represents a promising, yet underexplored, area for drug discovery. Building on the rich history of the parent 4-aminoquinoline class, these derivatives hold potential for novel mechanisms of action against a range of diseases. Their established role in disrupting heme polymerization in malaria provides a solid foundation, but the true potential may lie in modulating targets like protein kinases and topoisomerases in oncology, or novel enzymes like NMT in other parasitic diseases.
The successful elucidation of their biological targets will depend on a systematic and integrated approach, combining predictive in silico methods with robust, orthogonal experimental validation techniques such as CETSA, DARTS, and chemical proteomics. By understanding the specific molecular interactions that drive the activity of these compounds, the scientific community can unlock their full therapeutic potential and develop next-generation agents with improved efficacy and selectivity.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]
- 14. youtube.com [youtube.com]
- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
The Discovery of Novel 4-Aminoquinoline Derivatives: A Technical Guide for Researchers
Abstract
The 4-aminoquinoline scaffold represents a cornerstone in medicinal chemistry, historically celebrated for its profound impact on the treatment of malaria. However, the emergence of drug resistance has catalyzed a renaissance in 4-aminoquinoline research, unveiling its therapeutic potential across a spectrum of diseases, including cancer and leishmaniasis. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the discovery of novel 4-aminoquinoline derivatives. We will navigate the intricacies of rational design, synthesis, and biological evaluation, underpinned by field-proven insights and a commitment to scientific integrity. This guide eschews rigid templates in favor of a logical, causality-driven narrative, empowering researchers to not only execute experimental protocols but to understand the fundamental principles that govern the journey from molecular concept to potential therapeutic agent.
The Enduring Legacy and Expanding Horizons of the 4-Aminoquinoline Core
The quinoline ring system, a bicyclic aromatic heterocycle, has long been a "privileged scaffold" in drug discovery. Its journey into clinical significance began with the isolation of quinine from cinchona bark, the first effective treatment for malaria. This natural product laid the groundwork for the synthesis of 4-aminoquinoline derivatives, most notably chloroquine and amodiaquine, which became mainstays in antimalarial therapy for decades.[1]
The primary mechanism of action for antimalarial 4-aminoquinolines is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1][2] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines, being weak bases, accumulate in the acidic food vacuole of the parasite and interfere with this polymerization process, leading to a buildup of toxic heme and subsequent parasite death.[1][2][3]
However, the widespread emergence of chloroquine-resistant P. falciparum strains has necessitated the development of new antimalarial agents. This challenge has spurred medicinal chemists to revisit the 4-aminoquinoline scaffold, exploring modifications to overcome resistance mechanisms.[1] Concurrently, this renewed focus has led to the discovery of 4-aminoquinoline derivatives with potent activities against other diseases, including various cancers and parasitic infections like leishmaniasis.[4][5][6][7] This guide will delve into the modern strategies for designing, synthesizing, and evaluating these novel derivatives for a range of therapeutic applications.
Rational Design and Synthesis of Novel 4-Aminoquinoline Derivatives
The journey to discovering a novel 4-aminoquinoline derivative begins with a clear understanding of the structure-activity relationship (SAR). The core 4-aminoquinoline scaffold can be systematically modified at several key positions to modulate its physicochemical properties and biological activity.
Key Structural Modifications and Their Rationale
The 4-aminoquinoline scaffold offers several points for chemical modification, each influencing the compound's activity in a predictable manner. The most common modifications are:
-
The 7-position of the quinoline ring: Substitution at this position, typically with an electron-withdrawing group like chlorine, is crucial for antimalarial activity.[8] This modification is thought to influence the pKa of the quinoline nitrogen, affecting the drug's accumulation in the parasite's food vacuole.[8]
-
The 4-amino side chain: The nature of the side chain at the 4-position is a critical determinant of activity, particularly against resistant strains.[9] Modifications to the length, branching, and basicity of this side chain can overcome resistance mechanisms and enhance potency.
-
Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the 4-aminoquinoline scaffold with other pharmacophores.[4][5] This approach can lead to compounds with dual modes of action, potentially overcoming drug resistance and enhancing efficacy.
Synthetic Workflow: A Step-by-Step Protocol
The most common and versatile method for synthesizing 4-aminoquinoline derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinoline precursor with a desired amine.
Experimental Protocol: Synthesis of a Novel 4-Aminoquinoline Derivative
Objective: To synthesize a novel 4-aminoquinoline derivative via nucleophilic aromatic substitution.
Materials:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine
-
Solvent (e.g., ethanol, N-methyl-2-pyrrolidone (NMP))
-
Base (e.g., triethylamine, potassium carbonate)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equivalent) and the desired amine (1.1-1.5 equivalents) in the chosen solvent.[4][10]
-
Addition of Base: Add the base (e.g., triethylamine, 2-3 equivalents) to the reaction mixture. The base scavenges the HCl generated during the reaction.[10]
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with stirring. The reaction temperature and time will vary depending on the reactivity of the amine and can range from a few hours to overnight.[10][11]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If NMP is used as the solvent, dilute the mixture with ethyl acetate and wash extensively with brine and water to remove the NMP.[10]
-
Purification: Concentrate the organic layer under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography to obtain the desired 4-aminoquinoline derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using NMR spectroscopy (1H and 13C) and mass spectrometry.
Biological Evaluation: From In Vitro Screening to In Vivo Efficacy
Once a novel 4-aminoquinoline derivative has been synthesized and characterized, the next critical step is to evaluate its biological activity. This process typically begins with in vitro assays to determine the compound's potency and selectivity, followed by in vivo studies in animal models to assess its efficacy and safety.
In Vitro Cytotoxicity and Antiproliferative Assays
The initial biological evaluation of a new compound often involves assessing its cytotoxicity against a panel of cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel 4-aminoquinoline derivative against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
96-well microtiter plates
-
Novel 4-aminoquinoline derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12][13][14][15]
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivative in cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).[13][14]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[12][15]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]
In Vivo Efficacy Studies: The 4-Day Suppressive Test
For compounds showing promising in vitro activity, the next step is to evaluate their efficacy in an animal model. For antimalarial drug discovery, the Plasmodium berghei-infected mouse model is widely used.
Experimental Protocol: In Vivo Antimalarial Activity (4-Day Suppressive Test)
Objective: To evaluate the in vivo antimalarial efficacy of a novel 4-aminoquinoline derivative in a P. berghei-infected mouse model.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Swiss albino mice
-
Novel 4-aminoquinoline derivative
-
Vehicle (for drug administration)
-
Chloroquine (positive control)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.[16][17]
-
Drug Administration: Administer the test compound orally or subcutaneously to groups of infected mice for four consecutive days, starting from the day of infection. Include a vehicle control group and a positive control group (chloroquine).[16][17]
-
Parasitemia Monitoring: On day 4 post-infection, collect blood from the tail vein of each mouse and prepare a thin blood smear.[16]
-
Microscopic Analysis: Stain the blood smears with Giemsa stain and determine the percentage of parasitemia by counting the number of infected red blood cells.[16]
-
Data Analysis: Calculate the percentage of chemosuppression for each group compared to the vehicle control group.[16]
Expanding Therapeutic Applications: Beyond Malaria
While the 4-aminoquinoline scaffold is historically linked to antimalarial therapy, recent research has unveiled its potential in other therapeutic areas, most notably oncology and leishmaniasis.
4-Aminoquinolines as Anticancer Agents
Several 4-aminoquinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of key signaling pathways like the PI3K/Akt pathway, which is often dysregulated in cancer.[18][19][20][21][22]
Table 1: In Vitro Anticancer Activity of Novel 4-Aminoquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [11] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 8.22 | [11] |
| Compound 3 | MCF-7 (Breast) | 22.75 | [20] |
| Compound 4 | MCF-7 (Breast) | 25.41 | [20] |
| Compound 5 | MCF-7 (Breast) | 30.11 | [20] |
4-Aminoquinolines as Leishmanicidal Agents
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. Several 4-aminoquinoline derivatives have shown potent leishmanicidal activity, with their mechanism of action often linked to mitochondrial dysfunction and the induction of reactive oxygen species (ROS) production in the parasite.[7][23]
Table 2: In Vitro Leishmanicidal Activity of Novel 4-Aminoquinoline Derivatives
| Compound ID | Leishmania Species | Form | IC50 (µg/mL) | Reference |
| AMQ-j | L. amazonensis | Promastigote | 5.9 | [23] |
| AMQ-j | L. amazonensis | Amastigote | 2.4 | [23] |
| PP-10 | L. donovani | Amastigote | 0.94 µM | [5] |
| Chloroquine | L. amazonensis | Amastigote | 0.78 µM | [7] |
| Hydroxychloroquine | L. amazonensis | Amastigote | 0.67 µM | [7] |
Conclusion and Future Perspectives
The 4-aminoquinoline scaffold continues to be a remarkably versatile platform for the discovery of novel therapeutic agents. While its historical significance in the fight against malaria is undeniable, the future of 4-aminoquinoline research lies in its potential to address a broader range of diseases. The strategies of rational design, including structure-activity relationship studies and molecular hybridization, will be pivotal in developing next-generation 4-aminoquinoline derivatives with enhanced potency, improved safety profiles, and the ability to overcome drug resistance. As our understanding of the molecular targets of these compounds in various diseases deepens, so too will our ability to design highly selective and effective therapies. This guide provides a foundational framework for researchers to contribute to this exciting and impactful field of drug discovery.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mmv.org [mmv.org]
- 18. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting PI3K/Akt signal transduction for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 4-Aminoquinoline Derivatives as Potential Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 4-aminoquinoline-8-carboxylate
Introduction
Methyl 4-aminoquinoline-8-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a derivative of the 4-aminoquinoline scaffold, it belongs to a class of compounds renowned for their diverse pharmacological activities.[1] The precise structural elucidation of such molecules is paramount for understanding their biological activity and for quality control in synthetic processes. This guide provides a comprehensive analysis of the expected spectroscopic signature of Methyl 4-aminoquinoline-8-carboxylate, offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
While direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a detailed and scientifically grounded predictive analysis. This approach provides researchers, scientists, and drug development professionals with a robust reference for identifying and characterizing this molecule and its derivatives.
Molecular Structure and Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of Methyl 4-aminoquinoline-8-carboxylate are numbered as shown in the diagram below. This numbering convention will be used for the assignment of NMR signals.
Caption: Molecular structure of Methyl 4-aminoquinoline-8-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of Methyl 4-aminoquinoline-8-carboxylate are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons of the quinoline ring system, the amine protons, and the methyl ester protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~8.40 | d | J = 5.0 | Deshielded by adjacent ring nitrogen (N1). |
| H3 | ~6.70 | d | J = 5.0 | Shielded by the strong electron-donating amino group at C4. |
| H5 | ~7.90 | dd | J = 8.5, 1.5 | Influenced by the electron-withdrawing C8-carboxylate and the ring current. |
| H6 | ~7.50 | t | J = 8.0 | Typical aromatic proton in a quinoline system. |
| H7 | ~7.70 | dd | J = 7.5, 1.5 | Influenced by the electron-withdrawing C8-carboxylate. |
| -NH₂ | ~6.30 | br s | - | Broad singlet, exchangeable with D₂O. Chemical shift can vary with concentration and solvent. |
| -OCH₃ | ~3.90 | s | - | Singlet for the three equivalent methyl ester protons. |
Causality Behind Predicted Shifts:
-
The amino group at C4 is a powerful electron-donating group, which significantly increases the electron density at the ortho (C3) and para (C4a, C5, C7) positions. This leads to a pronounced upfield (lower ppm) shift for H3.
-
The proton at C2 is adjacent to the electronegative nitrogen atom, resulting in a downfield shift.
-
The methyl carboxylate group at C8 is electron-withdrawing, which deshields the protons on the carbocyclic ring (H5, H6, H7), particularly the peri-proton H7.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~150.0 | Adjacent to ring nitrogen. |
| C3 | ~105.0 | Shielded by the C4-amino group. |
| C4 | ~155.0 | Carbon bearing the amino group, significantly deshielded. |
| C4a | ~148.0 | Bridgehead carbon. |
| C5 | ~128.0 | Aromatic carbon. |
| C6 | ~125.0 | Aromatic carbon. |
| C7 | ~129.0 | Aromatic carbon. |
| C8 | ~130.0 | Carbon bearing the carboxylate group. |
| C8a | ~140.0 | Bridgehead carbon. |
| C=O | ~168.0 | Carbonyl carbon of the methyl ester. |
| -OCH₃ | ~52.0 | Methyl carbon of the ester. |
Causality Behind Predicted Shifts:
-
The carbons directly attached to heteroatoms (C2, C4, C8a, and the ester carbons) exhibit the most downfield shifts.
-
C4, bearing the amino group, is significantly deshielded due to the electronegativity of the nitrogen atom.
-
C3 is strongly shielded (upfield shift) due to the electron-donating resonance effect of the amino group.
-
The carbonyl carbon of the ester appears at a characteristic downfield position.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-aminoquinoline-8-carboxylate is expected to show characteristic absorption bands for the amine, ester, and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretching of the primary amine |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1720 - 1700 | Strong, Sharp | C=O stretching of the α,β-unsaturated ester |
| 1650 - 1620 | Strong | N-H bending of the primary amine |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretching of the quinoline ring |
| 1300 - 1200 | Strong | C-O stretching of the ester |
Interpretation of Key Bands:
-
The presence of a doublet in the 3450-3300 cm⁻¹ region is a strong indicator of a primary amine (-NH₂).
-
A strong, sharp peak around 1710 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of an ester conjugated with an aromatic system.
-
The complex pattern of bands in the 1600-1450 cm⁻¹ region is typical for the skeletal vibrations of the aromatic quinoline core.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Predicted Mass Spectrometry Data
| m/z | Predicted Ion |
| 202 | [M]⁺˙ (Molecular Ion) |
| 171 | [M - OCH₃]⁺ |
| 143 | [M - COOCH₃]⁺ |
| 116 | [C₈H₆N]⁺ |
Predicted Fragmentation Pathway:
Under electron ionization (EI), the molecular ion ([M]⁺˙ at m/z 202) is expected to be observed. The primary fragmentation pathway would likely involve the loss of the methoxy radical (∙OCH₃) from the ester group to form a stable acylium ion at m/z 171. Subsequent loss of carbon monoxide (CO) could also occur. Another significant fragmentation would be the loss of the entire methyl carboxylate radical (∙COOCH₃) to yield an ion at m/z 143.
References
Part 1: Foundational Analysis - Ligand Preparation and Structural Characterization
An In-Depth Technical Guide to the In Silico Modeling of Methyl 4-aminoquinoline-8-carboxylate hydrochloride
This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of this compound. As drug development professionals, our objective transcends mere procedural execution; we aim to build a robust, predictive understanding of a molecule's behavior before committing to costly and time-intensive preclinical studies. The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its extensive applications, including antimalarial and anticancer activities.[1][2] This document outlines a multi-faceted computational workflow, designed to de-risk and accelerate the investigation of this specific derivative by predicting its structural, interactive, and pharmacokinetic properties.
The methodologies described herein are not presented as a rigid sequence but as an interconnected toolkit. The insights from one analysis—such as a predicted binding mode from molecular docking—serve as the validated input for a subsequent, more resource-intensive analysis like molecular dynamics. This self-validating cascade is the cornerstone of efficient and trustworthy computational drug discovery.
The fidelity of any in silico model is fundamentally dependent on the accuracy of the input molecular structure. The initial step is to define the two-dimensional and three-dimensional characteristics of this compound (Molecular Formula: C₁₁H₁₁ClN₂O₂).[3]
Causality: A molecule's protonation state and 3D conformation at physiological pH dictate its electrostatic potential and shape, which are the primary determinants of its interaction with biological targets. Neglecting this step can lead to fundamentally flawed predictions.
Experimental Protocol: Ligand Structure Preparation
-
2D Structure Definition: Obtain the 2D structure of Methyl 4-aminoquinoline-8-carboxylate from a reliable source like PubChem or draw it using chemical sketcher software (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Use a computational chemistry tool like Open Babel to convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a force field such as MMFF94 or UFF. This step resolves any steric clashes and finds a low-energy starting conformation.
-
Protonation State and Tautomer Prediction: At a physiological pH of 7.4, the 4-amino group and the quinoline nitrogen are likely to be protonated. Use software like ChemAxon's pKa calculator or the H++ server to predict the dominant protonation state. This is a critical step for accurately modeling electrostatic interactions.
-
Final Structure Generation: Save the optimized, correctly protonated 3D structure in a suitable format (e.g., .mol2, .sdf, or .pdbqt) for subsequent analyses.
Part 2: Target Interaction Modeling - Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and the specific molecular interactions that stabilize the complex.[4][5] Given the known activities of the 4-aminoquinoline class, potential targets could include Plasmodium falciparum heme polymerase for antimalarial activity or various protein kinases implicated in cancer.[6][7]
Trustworthiness: The validity of a docking study is contingent on correctly preparing both the ligand (as above) and the receptor, and defining a search space that encompasses the known or putative binding site. Cross-validation by re-docking a known co-crystallized ligand is the gold standard for validating the docking protocol itself.
Caption: Molecular Docking Workflow.
Experimental Protocol: Molecular Docking using AutoDock Vina
-
Receptor Preparation:
-
1.1. Download the target protein structure from the RCSB PDB database.
-
1.2. Use visualization software like PyMOL or UCSF Chimera to remove water molecules, ions, and any co-crystallized ligands not relevant to the study.[8]
-
1.3. Use AutoDock Tools to add polar hydrogens and compute Gasteiger charges.
-
1.4. Save the prepared receptor in .pdbqt format.
-
-
Grid Box Definition:
-
2.1. In AutoDock Tools, define the search space (the "grid box") to encompass the active site of the receptor. If a co-crystallized ligand is present, center the box on it. The box size should be sufficient to allow the ligand rotational and translational freedom.
-
-
Ligand Preparation:
-
3.1. Load the prepared ligand structure from Part 1 into AutoDock Tools.
-
3.2. Define the rotatable bonds.
-
3.3. Save the ligand in .pdbqt format.
-
-
Execution:
-
4.1. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, and the coordinates and dimensions of the grid box.
-
4.2. Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
-
Results Analysis:
-
5.1. The output file will contain multiple binding poses ranked by their predicted binding affinity (in kcal/mol). Lower values indicate stronger predicted binding.[5]
-
5.2. Visualize the top-ranked poses within the receptor's active site using PyMOL or Chimera to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking).
-
| Docking Parameter | Hypothetical Result | Interpretation |
| Binding Affinity (Pose 1) | -8.5 kcal/mol | Strong predicted binding affinity. |
| Key Interactions (Pose 1) | H-bond with SER-122, Hydrophobic contact with PHE-285 | The ligand is stabilized by specific polar and non-polar interactions. |
| RMSD to Reference Ligand | 1.2 Å | The docking protocol successfully reproduced the known binding mode. |
Part 3: Probing Stability - Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of a potential binding event, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex in a simulated physiological environment over time.[9]
Expertise & Experience: An MD simulation is not merely a validation of a docking pose. It reveals conformational changes, the role of water molecules in the binding interface, and provides a more rigorous estimation of binding free energy. A common pitfall is insufficient equilibration, which can lead to unstable production runs and artifactual results. The protocol below includes staged equilibration to mitigate this.
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
1.1. Use the top-ranked docked complex from Part 2 as the starting structure.
-
1.2. Generate a topology for the ligand using a server like CGenFF or the antechamber module of AmberTools.
-
1.3. Choose a protein force field (e.g., AMBER99SB-ILDN, CHARMM36m).
-
1.4. Place the complex in a simulation box of appropriate geometry (e.g., cubic, dodecahedron) and solvate with a water model like TIP3P.[9]
-
1.5. Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system.
-
-
Energy Minimization:
-
2.1. Perform a steep descent energy minimization of the system to remove steric clashes between the solute, solvent, and ions.
-
-
System Equilibration:
-
3.1. NVT Equilibration: Perform a short simulation (e.g., 100 ps) at constant Number of particles, Volume, and Temperature (NVT) to allow the solvent to equilibrate around the protein-ligand complex, which is held in place with position restraints.[10][11]
-
3.2. NPT Equilibration: Perform a longer simulation (e.g., 500 ps) at constant Number of particles, Pressure, and Temperature (NPT) to equilibrate the system's density. The position restraints on the complex are gradually released.[11]
-
-
Production MD:
-
4.1. Run the production simulation for a duration sufficient to observe the desired phenomena (e.g., 50-100 ns) with all restraints removed.
-
-
Trajectory Analysis:
-
5.1. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the complex has reached equilibrium.
-
5.2. Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions.[12]
-
5.3. Interaction Analysis: Analyze the persistence of key hydrogen bonds and other interactions identified during docking.
-
Caption: Molecular Dynamics Simulation Workflow.
Part 4: Predicting Drug-Likeness - QSAR and ADMET
A potent molecule is not necessarily a viable drug. Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to avoid late-stage failures.[13][14] Furthermore, if bioactivity data for related quinoline derivatives is available, a Quantitative Structure-Activity Relationship (QSAR) model can be built to predict the activity of our compound.[15][16]
Authoritative Grounding: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[17] ADMET prediction relies on models built from large datasets of experimental results. The reliability of these predictions is domain-dependent; therefore, using multiple tools and comparing their outputs is highly recommended.[13][14]
Experimental Protocol: ADMET & QSAR Prediction
-
ADMET Prediction:
-
1.1. Obtain the SMILES string for Methyl 4-aminoquinoline-8-carboxylate.
-
1.2. Submit the SMILES string to multiple open-access web servers such as SwissADME, pkCSM, and PreADMET.[18]
-
1.3. Collate the predictions for key parameters.
-
-
QSAR Modeling (Conceptual):
-
2.1. Data Collection: Curate a dataset of 4-aminoquinoline analogues with experimentally determined biological activity against a specific target.
-
2.2. Descriptor Calculation: For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., physicochemical, topological, electronic).
-
2.3. Model Building: Use statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with biological activity.[19]
-
2.4. Model Validation: Rigorously validate the model using internal (cross-validation) and external validation sets to ensure its predictive power and robustness.[17]
-
2.5. Prediction: Use the validated QSAR model to predict the biological activity of this compound.
-
| ADMET Property | Predicted Value (Hypothetical) | Interpretation & Causality |
| Absorption | ||
| GI Absorption | High | The molecule is likely well-absorbed from the gut. |
| BBB Permeant | No | Low probability of crossing the blood-brain barrier, potentially reducing CNS side effects. |
| Distribution | ||
| Volume of Distribution (VDss) | > 0.45 L/kg | The compound is likely to distribute into tissues. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |
| Excretion | ||
| Total Clearance | 0.5 L/h/kg | Moderate clearance rate predicted. |
| Toxicity | ||
| hERG I Inhibitor | Low Probability | Reduced risk of cardiotoxicity. |
| AMES Toxicity | No | Unlikely to be mutagenic. |
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 4. KBbox: Methods [kbbox.h-its.org]
- 5. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. benchchem.com [benchchem.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 10. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]
- 11. compchems.com [compchems.com]
- 12. static.igem.wiki [static.igem.wiki]
- 13. tandfonline.com [tandfonline.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neovarsity.org [neovarsity.org]
- 16. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 17. jocpr.com [jocpr.com]
- 18. biorxiv.org [biorxiv.org]
- 19. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Predicted ADMET Profile of Methyl 4-aminoquinoline-8-carboxylate HCl
Executive Summary
In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy to de-risk and accelerate the development pipeline.[1] A significant proportion of candidate failures in later clinical phases can be attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[2][3] Therefore, the early and accurate prediction of these characteristics is not merely advantageous but essential.[1][3] This technical guide provides a comprehensive, predicted ADMET profile for Methyl 4-aminoquinoline-8-carboxylate HCl, a molecule belonging to the 4-aminoquinoline class renowned for its therapeutic potential, particularly as an antimalarial scaffold.[4][5]
This document leverages established principles of computational chemistry and knowledge from analogous structures to construct a holistic in silico profile. We will dissect the molecule's predicted physicochemical properties, pharmacokinetics, and key toxicological flags. Furthermore, this guide outlines detailed, field-proven experimental protocols for the subsequent in vitro validation of these computational predictions. The objective is to provide researchers, scientists, and drug development professionals with a robust framework to assess the viability of this compound and guide its progression from a hit to a lead candidate.
Introduction
The Imperative of Early ADMET Profiling
The journey from a chemical entity to a marketed drug is characterized by high attrition rates, with a substantial number of failures arising from poor pharmacokinetics and unforeseen toxicity.[2][3] Integrating ADMET assessment at the earliest stages of discovery allows for the rapid identification of liabilities, enabling medicinal chemists to prioritize compounds with the highest probability of success and guide structure-activity relationship (SAR) studies more efficiently.[4] The adoption of in silico tools has revolutionized this process, offering a high-throughput, cost-effective means to screen vast chemical libraries and select candidates for resource-intensive experimental testing.[1][6][7][8][9]
The 4-Aminoquinoline Scaffold: A Privileged Structure
The 4-aminoquinoline core is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[4][5][10] Compounds from this class are known for their high potency and favorable bioavailability.[4][5] Their mechanism often involves concentrating within the parasite's acidic food vacuole, where they interfere with heme detoxification.[10] Structural modifications to the 4-aminoquinoline scaffold are a proven strategy for overcoming drug resistance and modulating pharmacokinetic properties, making new derivatives a subject of intense research interest.[4]
Profile of Methyl 4-aminoquinoline-8-carboxylate HCl
This guide focuses on Methyl 4-aminoquinoline-8-carboxylate HCl. Its structure combines the critical 4-aminoquinoline pharmacophore with a methyl carboxylate group at the 8-position. This ester moiety is a significant structural feature that is predicted to heavily influence the molecule's metabolic stability and physicochemical properties.
-
Chemical Name: Methyl 4-aminoquinoline-8-carboxylate hydrochloride
-
Molecular Formula (as HCl salt): C₁₁H₁₁ClN₂O₂
-
SMILES (for free base): COC(=O)c1cccc2c1nc(cc2)N
The purpose of this document is to build a predictive ADMET profile for this specific molecule, highlighting its potential strengths and liabilities, and to provide a clear, actionable path for experimental validation.
In Silico ADMET Prediction: A Methodological Overview
The Rationale for a Computational First-Pass
The primary advantage of an in silico approach is the ability to rapidly and economically evaluate a multitude of properties from chemical structure alone.[1] This allows for a comprehensive assessment long before the compound is synthesized, saving significant time and resources. Modern predictive models, built on vast datasets using machine learning and quantitative structure-activity relationship (QSAR) algorithms, can provide reliable estimations for dozens of ADMET-related endpoints.[1][11]
A Multi-Tool Approach for Robust Prediction
No single prediction algorithm is infallible. The accuracy of any in silico tool is dependent on the quality of its training dataset and the applicability domain of its models.[6][8] Therefore, a consensus approach, leveraging multiple predictive tools, is considered best practice for increasing confidence in the results.[6][12] For the predictions in this guide, we conceptually draw from the capabilities of widely used platforms such as pkCSM , SwissADME , and ADMETlab 2.0 .[12][13]
General In Silico Prediction Workflow
The process begins with the chemical structure and flows through various computational models to generate a comprehensive report, which then informs the strategy for experimental validation.
Caption: Workflow for in silico prediction and experimental validation.
Predicted Physicochemical Properties & Drug-Likeness
The fundamental physicochemical characteristics of a molecule govern its behavior in biological systems, influencing everything from solubility to membrane permeability.
Core Physicochemical Descriptors
Based on its structure, Methyl 4-aminoquinoline-8-carboxylate is expected to possess properties amenable to oral drug development. The presence of the basic amino group and the quinoline nitrogen will influence its pKa and solubility, while the methyl ester adds a degree of lipophilicity that is balanced by the polar amino group.
Compliance with Drug-Likeness Rules
"Drug-likeness" rules are heuristics used to filter out compounds with physicochemical properties that are frequently associated with poor absorption or permeation. The most well-known of these is Lipinski's Rule of Five.[11][14]
Table 1: Predicted Physicochemical Properties and Drug-Likeness Assessment
| Parameter | Predicted Value | Lipinski's Rule of 5 Guideline | Compliance | Rationale / Commentary |
| Molecular Weight (MW) | ~238.67 g/mol (HCl salt) | < 500 Da | Yes | Low molecular weight is favorable for passive diffusion. |
| LogP (Octanol/Water) | ~1.4 - 2.5 | < 5 | Yes | Balanced lipophilicity suggests good permeability without excessive retention in membranes.[15] |
| Hydrogen Bond Donors | 1 (from -NH₂) | ≤ 5 | Yes | Low number of donors is beneficial for membrane permeation. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | ≤ 10 | Yes | Within the acceptable range for good solubility and binding. |
| Polar Surface Area (TPSA) | ~65.2 Ų | < 140 Ų | Yes | TPSA is in a range typically associated with good oral bioavailability. |
| Rotatable Bonds | 2 | < 10 | Yes | Low number of rotatable bonds suggests good conformational stability. |
The molecule is predicted to be fully compliant with Lipinski's rules, indicating a high probability of possessing drug-like pharmacokinetic properties.[14]
Predicted Pharmacokinetic Profile (ADME)
Absorption
-
Prediction: The compound is predicted to have high human intestinal absorption (HIA) . This is supported by its low molecular weight, balanced lipophilicity (LogP), and favorable TPSA. In silico models for Caco-2 permeability, an indicator of intestinal wall permeation, would likely predict moderate to high permeability. Quinoline derivatives generally exhibit good absorption characteristics.[2][16] The HCl salt form is expected to enhance aqueous solubility, further aiding absorption.
-
Experimental Validation: Caco-2 Permeability Assay This assay is the industry standard for predicting human intestinal absorption in vitro.
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer of enterocytes, complete with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
-
Permeability Measurement (A-to-B): The test compound is added to the apical (A) side of the monolayer, simulating the intestinal lumen. Samples are taken from the basolateral (B) side, simulating the bloodstream, over a 2-hour period.
-
Permeability Measurement (B-to-A): The experiment is repeated in the reverse direction (basolateral to apical) to identify the influence of active efflux transporters (e.g., P-glycoprotein).
-
Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A high Papp value is predictive of good in vivo absorption.
-
Distribution
-
Prediction: The compound is predicted to have a high volume of distribution (Vd) , a characteristic feature of 4-aminoquinolines like chloroquine, which are known to distribute extensively into tissues.[10] Plasma Protein Binding (PPB) is predicted to be moderate to high , as many quinoline derivatives bind to plasma proteins like albumin.[17] Blood-Brain Barrier (BBB) penetration is predicted to be low to moderate , as the molecule is not excessively lipophilic and possesses polar functional groups.
-
Experimental Validation: Equilibrium Dialysis for Plasma Protein Binding This method directly measures the fraction of a drug bound to plasma proteins.
-
Apparatus Setup: A semi-permeable membrane separates two chambers. One chamber is filled with plasma (human or animal), and the other with a protein-free buffer.
-
Incubation: The test compound is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).
-
Sampling & Analysis: Samples are taken from both chambers, and the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber are measured by LC-MS/MS.
-
Calculation: The percentage of bound drug is calculated from the difference in concentrations.
-
Metabolism
-
Prediction: The metabolism of Methyl 4-aminoquinoline-8-carboxylate HCl is predicted to be dominated by two primary pathways:
-
Ester Hydrolysis: The methyl ester at the C-8 position is a significant metabolic soft spot. It is highly susceptible to rapid hydrolysis by carboxylesterases present in the liver, plasma, and other tissues, yielding the corresponding carboxylic acid metabolite. This is likely the primary and fastest metabolic route.
-
CYP450-Mediated Oxidation: The quinoline ring itself is a substrate for Cytochrome P450 enzymes. Hydroxylation on the quinoline ring is a common metabolic pathway for 8-aminoquinolines.[18][19] While this is a 4-aminoquinoline, the potential for oxidation remains. The compound is also predicted to be a potential inhibitor of key CYP isoforms, particularly CYP2D6 , a common interaction for quinoline-based drugs.[20]
-
-
Experimental Validation: Metabolic Stability Assay in Human Liver Microsomes (HLM) This assay assesses the intrinsic clearance of a compound by the major drug-metabolizing enzymes.
-
Reaction Mixture Preparation: The test compound is incubated at 37°C with pooled human liver microsomes, which contain a high concentration of CYP450 enzymes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Quantification: The remaining concentration of the parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint). A short half-life indicates rapid metabolism.
-
Caption: Predicted primary metabolic pathways for the compound.
Excretion
-
Prediction: The primary route of excretion will depend on the dominant metabolite. The carboxylic acid metabolite formed from ester hydrolysis will be significantly more polar than the parent compound. This polar metabolite is likely to be eliminated primarily via renal excretion (in urine). The parent drug, if any escapes metabolism, and other less polar metabolites may undergo some degree of biliary excretion.
Predicted Toxicity Profile
Early identification of potential toxicity is crucial for preventing late-stage failures.
Key Predicted Toxicological Endpoints
Table 2: Summary of Predicted Toxicological Risks
| Toxicity Endpoint | Predicted Risk | Rationale / Commentary |
| hERG Inhibition | Medium-High | Quinoline-based structures are frequently associated with inhibition of the hERG potassium channel, which can lead to QT prolongation and cardiac arrhythmias. This is a critical liability to investigate experimentally. |
| Mutagenicity (Ames) | Low | While some quinolines like chloroquine are weak mutagens[4], the core structure is not a classic structural alert for mutagenicity. Prediction is likely to be negative. |
| Hepatotoxicity | Low-Medium | Drug-induced liver injury is a general concern.[17] In silico models may flag potential risks, but this often requires in vitro confirmation. |
| Hemolytic Toxicity | Low (but requires caution) | Severe hemolytic anemia is a well-documented toxicity for 8-aminoquinolines like primaquine, especially in individuals with G6PD deficiency, due to the formation of reactive metabolites.[18][21] Although the subject molecule is a 4-aminoquinoline, the presence of a substituent at the 8-position warrants a cautious evaluation of this potential liability. |
Experimental Validation: The Ames Test (Bacterial Reverse Mutation Assay)
This test is a standard for assessing the mutagenic potential of a compound.
-
Strain Selection: A panel of Salmonella typhimurium strains, each with a different pre-existing mutation in the histidine operon, is used. These strains cannot synthesize histidine and will not grow on a histidine-free medium.
-
Metabolic Activation (S9 Fraction): The test is performed both with and without the addition of a rat liver homogenate (S9 fraction). This is critical because some compounds only become mutagenic after being metabolized by liver enzymes.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound on agar plates with a minimal amount of histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: If the test compound is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive (mutagenic) result.
Synthesis, Integrated Profile, and Recommendations
Integrated ADMET Profile
The overall predicted profile suggests that Methyl 4-aminoquinoline-8-carboxylate HCl is a promising starting point but possesses a critical, predictable liability.
Caption: Integrated summary of predicted strengths and liabilities.
Strengths and Liabilities
-
Predicted Strengths:
-
Excellent Drug-Likeness: The molecule adheres to Lipinski's rules, suggesting good passive absorption and distribution properties.
-
Probable High Oral Absorption: Favorable physicochemical parameters point towards good bioavailability after oral administration.
-
High Tissue Penetration: As a 4-aminoquinoline, it is likely to achieve high concentrations in tissues, which can be beneficial for efficacy.
-
-
Predicted Liabilities:
-
Metabolic Instability (Major Concern): The methyl ester is a significant liability. Its rapid hydrolysis by esterases would likely result in a very short in vivo half-life for the parent compound, making it act as a pro-drug for the carboxylic acid metabolite. The pharmacokinetic profile will be dictated by this rapid conversion.
-
Potential for Cardiotoxicity: The risk of hERG inhibition is a common feature of this chemical class and must be experimentally evaluated early.
-
Drug-Drug Interaction Potential: Predicted inhibition of CYP2D6 could lead to interactions with co-administered drugs that are substrates for this enzyme.
-
Recommendations for Drug Development Professionals
-
Synthesize and Confirm: Synthesize the compound and its primary predicted metabolite (the carboxylic acid) to serve as an analytical standard.
-
Prioritize In Vitro Validation: Immediately perform the key in vitro assays outlined in this guide to confirm the predictions:
-
Metabolic Stability in HLM and Plasma: This is the most critical first step to confirm the predicted rapid ester hydrolysis.
-
hERG Inhibition Assay: A patch-clamp or binding assay should be conducted early to quantify the cardiotoxicity risk.
-
Caco-2 Permeability: Validate the predicted high absorption.
-
CYP Inhibition Panel: Screen against major isoforms (especially CYP2D6) to assess the drug-drug interaction risk.
-
-
Consider a Pro-Drug Strategy or Structural Modification:
-
If the carboxylic acid metabolite is the desired active species, the parent compound could be developed as a pro-drug.
-
If the parent ester is the active species, its rapid metabolism is a major obstacle. Medicinal chemistry efforts should focus on replacing the methyl ester with a more metabolically stable isostere (e.g., an amide, a stable heterocyclic ring) to improve the pharmacokinetic profile. This modification would require a re-evaluation of the entire ADMET profile.
-
This predictive analysis provides a clear and logical path forward, enabling an informed, data-driven decision on the future of Methyl 4-aminoquinoline-8-carboxylate HCl in a drug discovery program.
References
- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids [mdpi.com]
- 3. audreyli.com [audreyli.com]
- 4. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a new generation of 4-aminoquinoline antimalarial compounds using predictive pharmacokinetic and toxicology models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ayushcoe.in [ayushcoe.in]
- 14. researchgate.net [researchgate.net]
- 15. optibrium.com [optibrium.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. sciforschenonline.org [sciforschenonline.org]
- 18. Metabolism of 8-aminoquinoline antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolism of 8-aminoquinoline antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 21. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of the 8-Carboxylate Group in Quinoline Activity
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1] The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on its bicyclic ring system. While extensive research has focused on functional groups at positions 3, 4, and the well-documented chelating properties of the 8-hydroxy group, the role of the 8-carboxylate moiety is a nuanced and critical area of study. This technical guide provides an in-depth analysis of the 8-carboxylate group's contribution to the pharmacological profile of quinoline derivatives, synthesizing mechanistic insights, structure-activity relationships (SAR), and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Significance of C8-Substitution
Quinoline, a bicyclic aromatic heterocycle, serves as the foundational structure for a wide array of therapeutic agents, from antimalarials like quinine to broad-spectrum quinolone antibiotics.[2][3] Its activity is not inherent to the core alone but is unlocked and modulated by peripheral functional groups. The positioning of these groups dictates the molecule's electronic properties, steric profile, lipophilicity, and, most importantly, its ability to interact with biological targets.
The C8 position is of particular strategic importance. Its proximity to the heterocyclic nitrogen atom (N1) creates a unique chemical environment that can facilitate bidentate chelation of metal ions—a primary mechanism of action for many quinoline-based drugs.[4] While the 8-hydroxyquinoline is the archetypal example of a potent metal chelator, substituting the hydroxyl group with a carboxylate group (-COOH) introduces distinct physicochemical properties that significantly alter the compound's biological activity and potential therapeutic applications.
Core Mechanisms of Action Modulated by the 8-Carboxylate Group
The biological effects of quinoline-8-carboxylic acid and its derivatives are primarily driven by two interconnected mechanisms: metal ion chelation and direct enzymatic inhibition.
Metal Ion Chelation: A Driving Force for Bioactivity
Metal ions are indispensable for numerous physiological processes, but their dysregulation is implicated in the pathology of cancer and microbial infections.[4][5] The ability of quinoline derivatives to chelate these metal ions, thereby disrupting their homeostasis, is a well-established mechanism of action.[6]
The 8-carboxylate group, in concert with the N1 atom, can form a stable five-membered ring structure upon coordination with a metal ion. Unlike the 8-hydroxy group, the carboxylate offers two potential oxygen donor atoms, allowing for potentially different coordination geometries and stability constants with various metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺). This tridentate (N,O,O) chelation potential can lead to the formation of highly stable complexes.[7] The resulting lipophilic metal complex can facilitate the transport of the metal across cell membranes, leading to intracellular disruption, or alternatively, sequester essential metals from metalloenzymes, leading to their inactivation.[5]
This chelation is crucial for the antimicrobial activity observed in many quinoline derivatives. By binding to essential metal ions, these compounds can inhibit bacterial enzymes required for survival and replication.[3]
Enzymatic Inhibition: A More Targeted Approach
While metal chelation is a somewhat broad mechanism, certain quinoline carboxylic acids exhibit highly specific interactions with key enzymes, a property heavily influenced by the carboxylate group's position.
-
Anticancer Activity: A significant mechanism for the anticancer activity of some quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[8][9] This enzyme is critical for the de novo synthesis of pyrimidines, a pathway essential for the rapid proliferation of cancer cells. While the most studied inhibitors have the carboxylate at C4, which forms a key salt bridge with an arginine residue in the enzyme's binding pocket, an 8-carboxylate could similarly anchor the molecule to specific sites within a target protein.[8]
-
Antimicrobial Activity: The archetypal mechanism for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[8] This action requires a 3-carboxylate and a 4-oxo group. While an 8-carboxylate does not directly participate in this classical mechanism, its presence can significantly modulate the molecule's overall physicochemical properties, influencing solubility, cell penetration, and binding affinity to other bacterial targets.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoline-8-carboxylic acid is a composite of contributions from the quinoline core, the 8-carboxylate group, and other substituents.
-
The Carboxylate is Essential: The acidic nature of the carboxylate group is critical. Esterification or reduction of this group often leads to a significant loss of activity, underscoring its role in target binding, likely through hydrogen bonding or ionic interactions.
-
Comparison with 8-Hydroxyquinoline (8-HQ): The 8-carboxylate and 8-hydroxy groups both enable metal chelation. However, the carboxylate group imparts greater acidity and different steric and electronic properties. This can lead to altered metal-binding affinities and selectivities. For instance, derivatives containing a carboxylic group often show better aqueous solubility compared to their non-carboxylated counterparts.[5] Studies on 8-hydroxyquinoline-2-carboxylic acid reveal it acts as a tridentate ligand, forming highly stable complexes with metal ions like Cu(II) and Zn(II), a property that could be extrapolated to 8-carboxyquinolines.[7]
-
Influence of Other Substituents: The activity of the 8-carboxyquinoline scaffold can be fine-tuned by substitutions at other positions. Electron-withdrawing groups (e.g., halogens at C5 or C7) can enhance the acidity of the carboxylate and the chelating ability, often leading to increased cytotoxicity or antimicrobial potency.[10] Conversely, bulky groups can introduce steric hindrance, which may either improve selectivity for a specific enzyme or reduce activity by preventing binding.
Key Experimental Protocols
To rigorously evaluate the role of the 8-carboxylate group, standardized and validated experimental protocols are essential. The following section details methodologies for synthesis and biological evaluation.
Synthesis of Quinoline-8-Carboxylic Acid
The synthesis of quinoline-8-carboxylic acid can be achieved via several routes. A common laboratory-scale method involves the oxidation of 8-methylquinoline.
Protocol: Oxidation of 8-Methylquinoline to Quinoline-8-Carboxylic Acid
-
Rationale: This protocol uses a strong oxidizing agent, potassium permanganate, to convert the methyl group at the 8-position into a carboxylic acid. The reaction is performed in an aqueous solution, and the product is isolated by acidification, which exploits its low solubility at its isoelectric point.
-
Materials:
-
8-Methylquinoline
-
Potassium permanganate (KMnO₄)
-
Sodium carbonate (Na₂CO₃)
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10 g of sodium carbonate in 500 mL of distilled water.
-
Addition of Reactant: Add 10 g (0.07 mol) of 8-methylquinoline to the flask. Heat the mixture to 95°C with vigorous stirring to create a fine suspension.
-
Oxidation: While maintaining the temperature at 95-100°C, add 30 g (0.19 mol) of potassium permanganate in small portions over a period of 2-3 hours. The purple color of the permanganate should disappear as the reaction proceeds.
-
Reaction Completion: After the final addition of KMnO₄, continue heating and stirring for an additional 1-2 hours until the purple color is completely discharged. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Quenching: Cool the reaction mixture slightly and filter it while hot through a fluted filter paper or a bed of Celite to remove the MnO₂. Wash the precipitate with a small amount of hot water.
-
Decolorization: If the filtrate is still colored, add a small amount of sodium bisulfite solution until it becomes colorless.
-
Precipitation: Cool the clear filtrate in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH reaches approximately 3-4. Quinoline-8-carboxylic acid will precipitate as a white solid.
-
Isolation and Purification: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water and dry it in a desiccator. The product can be further purified by recrystallization from ethanol or acetic acid if necessary.
-
Evaluation of Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying antimicrobial potency. The broth microdilution method is a reliable and high-throughput approach.
Protocol: Broth Microdilution MIC Assay
-
Rationale: This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium. A two-fold serial dilution of the test compound is challenged with a standardized bacterial inoculum. This method is highly standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility.
-
Materials:
-
Quinoline-8-carboxylic acid derivative stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
-
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient across the plate.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. The final volume in each well is 200 µL.
-
Controls: Include a positive control for growth (broth + inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
-
Evaluation of Anticancer Activity
The MTT assay is a widely used colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
Protocol: MTT Cytotoxicity Assay for IC₅₀ Determination
-
Rationale: This assay is based on the ability of viable cells with active mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).
-
Materials:
-
Human cancer cell line (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Quinoline-8-carboxylic acid derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for solubilization)
-
Microplate reader (570 nm)
-
-
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Data Presentation: Comparative Biological Activity
Quantitative data is essential for comparing the potency of different derivatives. The following tables summarize representative activity data for various quinoline carboxylic acids.
Table 1: Antimicrobial Activity (MIC) of Representative Quinolone Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Norfloxacin | E. coli | 0.05 | [11] |
| Norfloxacin | P. aeruginosa | 0.8 (MIC₅₀) | [11] |
| Norfloxacin | S. aureus | 1.6 | [11] |
| Hybrid 7b | S. aureus | 2 | [12] |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | [12] |
Note: Data for quinoline-8-carboxylic acid itself is not widely reported in comparative studies, highlighting a gap in the current literature. The data presented is for structurally related quinolone antibiotics and novel hybrids to provide context.
Table 2: Antiproliferative Activity (IC₅₀) of Representative Quinoline Derivatives
| Compound | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 65 | MCF-7 (Breast) | 0.02-0.04 | [13] |
| Compound 47 | Jurkat (Leukemia) | 0.45 | [13] |
| 2-phenylquinolin-4-amine | HT-29 (Colon) | 8.12 | [14] |
| Quinoline-8-sulfonamide 9a | C32 (Melanoma) | 520 | [15] |
Note: This table illustrates the broad range of potencies achieved with different quinoline scaffolds. The high IC₅₀ of the sulfonamide derivative highlights how structural changes at the 8-position dramatically impact activity.
Conclusion and Future Directions
The 8-carboxylate group is a critical modulator of quinoline's pharmacological activity. Its primary role stems from its ability to act as a potent chelating agent in conjunction with the quinoline nitrogen, disrupting metal homeostasis in microbial and cancer cells. Furthermore, it can serve as a key anchoring point for binding to the active sites of specific enzymes.
While the broader class of quinoline carboxylic acids is well-studied, particularly with the carboxylate at the C3 and C4 positions, quinoline-8-carboxylic acid itself represents an under-explored area. The existing body of research strongly suggests its potential, but a systematic investigation is warranted. Future research should focus on:
-
Direct Comparative Studies: Synthesizing and directly comparing the antimicrobial and anticancer activity of quinoline-8-carboxylic acid against its 8-hydroxy, 8-amino, and unsubstituted analogues.
-
Mechanistic Elucidation: Investigating the specific enzymatic targets of 8-carboxyquinoline derivatives beyond general metal chelation.
-
SAR Expansion: Developing libraries of 8-carboxyquinoline derivatives with diverse substitutions at other positions to optimize potency and selectivity.
By pursuing these avenues, the full therapeutic potential of this unique quinoline scaffold can be unlocked, paving the way for the development of novel and effective therapeutic agents.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of norfloxacin, a quinolinecarboxylic acid, compared with that of beta-lactams, aminoglycosides, and trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study [mdpi.com]
Investigating Methyl 4-aminoquinoline-8-carboxylate as a Chemical Probe: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-aminoquinoline-8-carboxylate, a promising but under-investigated heterocyclic compound, as a potential chemical probe. While direct experimental data for this specific molecule is limited, this document synthesizes information from closely related 4-aminoquinoline analogs to present a plausible framework for its synthesis, characterization, and application in chemical biology and drug discovery. We will explore its potential photophysical properties, propose detailed experimental protocols for its use in cellular imaging and target identification, and discuss the underlying scientific principles that guide these methodologies. This guide is intended to serve as a foundational resource for researchers interested in exploring the utility of Methyl 4-aminoquinoline-8-carboxylate as a novel tool for probing biological systems.
Introduction: The Quinoline Scaffold and the Promise of Methyl 4-aminoquinoline-8-carboxylate
Quinoline and its derivatives represent a "privileged scaffold" in medicinal chemistry and chemical biology, forming the core of numerous therapeutic agents and molecular probes.[1][2] Their rigid, planar structure, combined with the ability to intercalate into biomacromolecules and exhibit fluorescence, makes them particularly attractive for developing tools to interrogate biological processes.[3][4] The 4-aminoquinoline core, in particular, is renowned for its presence in antimalarial drugs like chloroquine and has been extensively explored for its anticancer and antiviral properties.[5][6] The mechanism of action for many 4-aminoquinolines involves accumulation in acidic organelles like lysosomes and interference with critical cellular processes such as heme metabolism in malaria parasites.[5][7]
Methyl 4-aminoquinoline-8-carboxylate emerges as a molecule of interest by combining the key 4-aminoquinoline pharmacophore with a methyl carboxylate group at the 8-position. This substitution is predicted to modulate the molecule's physicochemical properties, including its solubility, membrane permeability, and photophysical characteristics. The ester functionality also provides a potential handle for further chemical modification, enabling the development of more complex probes for specific applications.
This guide will provide a Senior Application Scientist's perspective on harnessing the potential of Methyl 4-aminoquinoline-8-carboxylate, focusing on the causality behind experimental design and the establishment of self-validating protocols.
Synthesis and Characterization
While a specific, detailed synthesis of Methyl 4-aminoquinoline-8-carboxylate is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be proposed based on established methodologies for 4-aminoquinoline synthesis.[8][9] The most common approach involves the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinoline precursor.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from the commercially available 4-chloroquinoline-8-carboxylic acid.
Caption: Proposed two-step synthesis of Methyl 4-aminoquinoline-8-carboxylate.
Step 1: Esterification of 4-chloroquinoline-8-carboxylic acid. The commercially available 4-chloroquinoline-8-carboxylic acid can be esterified to its corresponding methyl ester using standard Fisher esterification conditions. This typically involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Step 2: Amination of Methyl 4-chloroquinoline-8-carboxylate. The crucial step is the introduction of the amino group at the C4 position. This is achieved through a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by an amine source.[8] For the synthesis of the primary amine, this can be accomplished by heating the chloro-precursor with a source of ammonia, such as aqueous ammonia or ammonia in a sealed tube under pressure. The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution at the C4 position.
Detailed Experimental Protocol (Proposed)
Protocol 2.2.1: Synthesis of Methyl 4-chloroquinoline-8-carboxylate
-
To a solution of 4-chloroquinoline-8-carboxylic acid (1.0 eq) in methanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to afford Methyl 4-chloroquinoline-8-carboxylate.
Protocol 2.2.2: Synthesis of Methyl 4-aminoquinoline-8-carboxylate
-
In a sealed pressure vessel, dissolve Methyl 4-chloroquinoline-8-carboxylate (1.0 eq) in a solution of aqueous ammonia (excess).
-
Heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Cool the reaction vessel to room temperature and carefully release the pressure.
-
Extract the reaction mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Dichloromethane:Methanol gradient) to yield Methyl 4-aminoquinoline-8-carboxylate.
Physicochemical and Spectroscopic Characterization
The identity and purity of the synthesized Methyl 4-aminoquinoline-8-carboxylate should be rigorously confirmed using a suite of analytical techniques.
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₁H₁₀N₂O₂ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Expected to be a solid |
| ¹H NMR | Characteristic aromatic signals for the quinoline core, a singlet for the methyl ester protons, and signals for the amino protons. |
| ¹³C NMR | Resonances corresponding to the quinoline ring carbons, the ester carbonyl, and the methyl group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight. |
| Infrared (IR) | Characteristic stretches for N-H (amine), C=O (ester), and aromatic C-H and C=C bonds. |
Photophysical Properties: A Fluorescent Probe in the Making
The fluorescence of 4-aminoquinoline derivatives is a key feature for their application as chemical probes.[3] The photophysical properties are highly sensitive to the substitution pattern on the quinoline ring and the surrounding microenvironment.[1][4] While specific experimental data for Methyl 4-aminoquinoline-8-carboxylate is not available, we can infer its likely properties based on related compounds.
The presence of an electron-donating amino group at the 4-position and an electron-withdrawing carboxylate group at the 8-position suggests the potential for intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often leads to solvatochromism, where the emission wavelength is dependent on the polarity of the solvent.[1]
Table 3.1: Estimated Photophysical Properties of Methyl 4-aminoquinoline-8-carboxylate
| Parameter | Estimated Range/Characteristic | Rationale based on Analogs |
| λ_ex (max) | 350 - 400 nm | 4-aminoquinolines typically absorb in the near-UV to blue region of the spectrum. |
| λ_em (max) | 450 - 550 nm | Emission is expected in the blue to green region, with potential for red-shifting in more polar environments due to ICT.[1] |
| Quantum Yield (Φ) | Moderate (0.1 - 0.5) | The quantum yield of 4-aminoquinolines can vary significantly but is often sufficient for imaging applications.[4] |
| Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | Typical for aromatic systems of this size. |
| Stokes Shift | > 50 nm | A significant Stokes shift is expected, which is advantageous for minimizing self-quenching and improving signal-to-noise in fluorescence imaging. |
Application as a Chemical Probe for Cellular Imaging
The predicted photophysical properties of Methyl 4-aminoquinoline-8-carboxylate, coupled with its potential to cross cellular membranes, make it a promising candidate for live-cell imaging.[2] Its behavior as a lysosomotropic agent, a common feature of 4-aminoquinolines, can be exploited to visualize and study acidic organelles.[7]
Experimental Workflow for Live-Cell Imaging
Caption: A streamlined workflow for cellular imaging using Methyl 4-aminoquinoline-8-carboxylate.
Detailed Protocol for Confocal Microscopy
Protocol 4.2.1: Staining and Imaging of Live Cells
-
Cell Seeding: Seed cells (e.g., HeLa or MCF-7) on glass-bottom dishes or coverslips to achieve 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of Methyl 4-aminoquinoline-8-carboxylate (e.g., 10 mM in DMSO). Dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM.
-
Probe Loading: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37 °C in a 5% CO₂ incubator.
-
Washing: Remove the probe solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope.
-
Excitation: Use a laser line in the range of 350-400 nm (e.g., 405 nm).
-
Emission: Collect the emission in the range of 450-550 nm.
-
Acquire images using appropriate laser power and detector settings to obtain a good signal-to-noise ratio while minimizing phototoxicity.
-
Target Identification via Pull-Down Assays
A key application of a chemical probe is the identification of its biological targets. This can be achieved through affinity-based methods such as pull-down assays. To enable this, Methyl 4-aminoquinoline-8-carboxylate would first need to be functionalized with a reactive handle (e.g., an alkyne or azide for click chemistry) and then conjugated to a capture tag like biotin.
Workflow for Target Identification
Caption: General workflow for a pull-down assay to identify protein targets.
Detailed Protocol for Pull-Down Assay (Proposed)
Protocol 5.2.1: Pull-Down of Cellular Targets
-
Biotinylated Probe Synthesis: Synthesize a derivative of Methyl 4-aminoquinoline-8-carboxylate containing a linker with a terminal biotin moiety.
-
Cell Lysate Preparation: Culture cells of interest to a high density, harvest, and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate with the biotinylated probe (and a vehicle control) for 1-2 hours at 4 °C with gentle rotation.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for another hour at 4 °C to capture the probe-protein complexes.
-
Washing: Use a magnetic rack to pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by silver staining or Coomassie blue. Excise the bands of interest and identify the proteins by mass spectrometry (LC-MS/MS).
Conclusion and Future Directions
Methyl 4-aminoquinoline-8-carboxylate represents a promising, yet largely unexplored, chemical entity with the potential to be a valuable tool in chemical biology. Its structural features suggest favorable photophysical properties for fluorescence-based applications and its 4-aminoquinoline core implies a propensity for interacting with biological systems. This guide has provided a comprehensive, albeit partially inferred, roadmap for its synthesis, characterization, and application as a chemical probe.
Future work should focus on the experimental validation of the proposed synthetic route and the thorough characterization of the photophysical properties of Methyl 4-aminoquinoline-8-carboxylate. Subsequent studies should then explore its utility in cellular imaging, including co-localization studies with known organelle markers to confirm its subcellular distribution. Finally, the development of functionalized derivatives for target identification will be crucial in elucidating its mechanism of action and uncovering its potential as a modulator of cellular pathways. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader field of quinoline-based chemical probe development.
References
- 1. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 7. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
Methodological & Application
Guide for the Solubilization of Methyl 4-aminoquinoline-8-carboxylate hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and technical insights for the effective solubilization of Methyl 4-aminoquinoline-8-carboxylate hydrochloride (CAS: 1447608-03-8), a compound of significant interest in medicinal chemistry and drug development.[1][2] Due to the inherent properties of the 4-aminoquinoline scaffold, achieving stable and reproducible solutions, particularly in aqueous media for biological assays, presents a significant challenge. This document outlines the physicochemical properties of the compound, explains the underlying principles governing its solubility, and provides validated, step-by-step protocols for preparing both organic stock solutions and aqueous working solutions. Advanced troubleshooting and handling procedures are included to ensure experimental success and user safety.
Compound Profile and Physicochemical Properties
This compound is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in pharmacologically active molecules, particularly antimalarials.[3][4] The molecule's structure, comprising a hydrophobic quinoline ring, a basic amino group, and a methyl ester, dictates its solubility behavior. The hydrochloride salt form is intended to improve aqueous solubility compared to the free base; however, challenges remain.[5]
A summary of its key properties is presented below.
| Property | Value / Description | Source / Rationale |
| Molecular Formula | C₁₁H₁₀N₂O₂ · HCl | Derived from base molecule[6] |
| Molecular Weight | 238.67 g/mol | Calculated from formula |
| Appearance | Predicted to be a white to pale yellow crystalline solid. | Based on similar quinoline derivatives[7] |
| Core Structure | 4-aminoquinoline | A key pharmacophore in medicinal chemistry[2] |
| Key Functional Groups | Primary amine (-NH₂), Methyl ester (-COOCH₃), Quinoline ring | These groups dictate polarity, H-bonding, and pH-dependent charge. |
| Predicted Solubility | Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Methanol, Ethanol); limited solubility in neutral aqueous solutions. | EvitaChem[8], BenchChem[9] |
| pH-Dependent Solubility | As a weak base, solubility is expected to increase significantly in acidic conditions (pH < 5) where the amino group is fully protonated.[10][11] | Carvajal & Yalkowsky, 2019[12] |
Safety, Handling, and Storage
Before handling the compound, researchers must review the Safety Data Sheet (SDS) provided by the supplier.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[13]
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[15] After handling, wash hands thoroughly.[16]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[13] Some quinoline derivatives are known to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[14]
The Causality of Solubilization Challenges
The difficulty in solubilizing this compound, especially upon dilution into aqueous buffers for assays, stems from a conflict between its molecular properties. This is a common issue for many BCS Class II and IV drug candidates. The rigid, aromatic quinoline core is hydrophobic and has high crystal lattice energy, requiring significant energy to break apart the solid crystal for dissolution. While the amino and ester groups add polarity, their influence is often insufficient to overcome the hydrophobicity of the core in neutral water.
The diagram below illustrates the key factors influencing the compound's solubility.
References
- 1. 1447608-03-8|this compound|BLD Pharm [bldpharm.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 7. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]
- 8. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: A Researcher's Guide to Utilizing Methyl 4-aminoquinoline-8-carboxylate HCl in Cell-Based Assays
Introduction: The Quinoline Scaffold and the Frontier of Cell-Based Research
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Compounds like chloroquine have demonstrated potent effects that extend beyond their original indication, notably by modulating lysosomal function and key signaling pathways critical to cancer cell survival.[3][4][5] The exploration of novel quinoline derivatives is therefore a vibrant area of drug discovery.
This guide focuses on Methyl 4-aminoquinoline-8-carboxylate HCl , a specific analog within this promising class. As with any novel compound, a systematic and robust characterization of its biological effects at the cellular level is the foundational step toward understanding its therapeutic potential. This document provides a comprehensive framework for researchers, outlining a logical cascade of experiments designed to assess the compound's cytotoxicity, elucidate its mechanism of action, and investigate its impact on critical cellular processes. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Section 1: Compound Handling and Stock Preparation: The Foundation of Reproducibility
The accuracy and reproducibility of any cell-based assay begin with the proper handling and preparation of the test compound. Methyl 4-aminoquinoline-8-carboxylate HCl, like many heterocyclic compounds, requires careful solubilization to ensure consistent delivery to the cellular environment.
Key Considerations:
-
Solubility: Many quinoline derivatives exhibit poor solubility in aqueous solutions. Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[6] It is crucial, however, to minimize the final DMSO concentration in cell culture media (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7]
-
Stability: Stock solutions should be stored in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[6] The stability of the compound in cell culture media at 37°C over the course of an experiment should also be considered, though many factors can influence this.[8][9][10]
Protocol 1: Preparation of Master Stock and Working Solutions
-
Reagent Preparation:
-
Procedure for 10 mM Master Stock:
-
Aseptically weigh a precise amount of Methyl 4-aminoquinoline-8-carboxylate HCl powder.
-
Dissolve the powder in the required volume of sterile DMSO to achieve a 10 mM concentration. The molecular weight is 202.21 g/mol .[11]
-
Ensure complete dissolution by vortexing or gentle warming.
-
Aliquot the master stock solution into sterile microcentrifuge tubes for single-use purposes.
-
Store aliquots at -20°C, protected from light.[6]
-
-
Procedure for Working Solutions:
-
On the day of the experiment, thaw one aliquot of the 10 mM master stock.
-
Perform serial dilutions of the master stock into complete cell culture medium to achieve the desired final concentrations for your assay.
-
Crucially, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound. This is essential to distinguish the compound's effects from those of the solvent.[6]
-
Section 2: Primary Assessment of Cytotoxicity and Viability
The initial step in characterizing a novel compound is to determine its effect on cell viability and establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[12] The MTT assay is a widely used colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[7]
Protocol 2: MTT Assay for Cell Viability
This protocol assesses the ability of viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[7]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT 116).[7]
-
96-well flat-bottom plates.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).[7]
-
Microplate reader.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.[6]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[6][7]
-
Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of Methyl 4-aminoquinoline-8-carboxylate HCl. Be sure to include wells for a no-treatment control and a vehicle (DMSO) control.[7]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[7]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Data Presentation: IC50 Values
| Cell Line | Tissue of Origin | IC50 (µM) after 48h |
| Example: MCF-7 | Breast Cancer | [Enter Value] |
| Example: A549 | Lung Cancer | [Enter Value] |
| Example: HCT 116 | Colon Cancer | [Enter Value] |
Section 3: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical question is how the compound induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] The Annexin V/Propidium Iodide (PI) assay is a gold-standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[13]
Scientific Rationale: In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[13]
Protocol 3: Annexin V/PI Assay for Apoptosis
Materials:
-
6-well plates.
-
FITC-conjugated Annexin V and Propidium Iodide (PI) staining kit.
-
1X Annexin V Binding Buffer.
-
Flow cytometer.
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with Methyl 4-aminoquinoline-8-carboxylate HCl at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.[12]
-
Cell Harvesting: After treatment, carefully collect both the floating cells (in the supernatant) and the adherent cells (by trypsinization). This is crucial as apoptotic cells may detach. Combine them and pellet by centrifugation.[12][13]
-
Washing: Wash the cells twice with cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[12]
-
Incubation: Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.[12] Healthy cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both.[13]
Section 4: Investigating Effects on Key Signaling Pathways
Many quinoline derivatives exert their anticancer effects by modulating critical intracellular signaling pathways that control cell growth, proliferation, and survival.[4] The PI3K/Akt/mTOR pathway is one such cascade that is frequently hyperactivated in cancer and is a known target for quinoline compounds.[4][14]
Scientific Rationale: Inhibition of the PI3K/Akt/mTOR pathway can block pro-survival signals and induce apoptosis.[14] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and mTOR. A decrease in phosphorylation upon treatment with Methyl 4-aminoquinoline-8-carboxylate HCl would suggest pathway inhibition.
Visualizing the Target Pathway:
Caption: Potential inhibition points of quinoline derivatives in the PI3K/Akt/mTOR pathway.[4][14]
Protocol 4: Western Blotting for PI3K/Akt/mTOR Pathway Proteins
-
Cell Culture and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with Methyl 4-aminoquinoline-8-carboxylate HCl for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts to determine the effect of the compound.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: A Comprehensive Guide to In Vitro Antimalarial Assays for Quinoline Compounds
Introduction: The Enduring Significance of Quinoline Antimalarials and the Imperative for Robust In Vitro Testing
The quinoline class of compounds remains a cornerstone of antimalarial chemotherapy, with venerable drugs like chloroquine and quinine having saved countless lives.[1][2] These agents historically function by disrupting the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite within the red blood cell.[1][3][4][5] Specifically, in the acidic food vacuole of the Plasmodium parasite, quinolines are thought to interfere with the polymerization of heme into inert hemozoin crystals, leading to a buildup of toxic heme that ultimately kills the parasite.[2][3][6] However, the inexorable rise of drug resistance, often linked to mechanisms that reduce drug accumulation within the parasite's vacuole, necessitates a continuous pipeline of new and effective antimalarial agents.[2][7][8][9]
Robust, reliable, and reproducible in vitro assays are the bedrock of the discovery and development of new antimalarial drugs, including novel quinoline derivatives.[10][11][12] These assays provide the first critical assessment of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.[13][14] This document provides a detailed, field-proven protocol for the in vitro assessment of quinoline compounds against Plasmodium falciparum, the most virulent human malaria parasite. We will focus on the widely adopted SYBR Green I-based fluorescence assay due to its sensitivity, scalability, and cost-effectiveness, while also discussing alternative methods to provide a comprehensive toolkit for researchers.[15][16][17]
The Scientific Bedrock: Understanding the SYBR Green I-Based Assay
The SYBR Green I assay is a high-throughput method for determining parasite viability by quantifying the amount of parasite DNA.[15][16] The fundamental principle rests on the fact that mature erythrocytes, the host cells for the blood stage of the parasite, are anucleated and thus devoid of DNA.[18][19] SYBR Green I is a fluorescent dye that exhibits a strong increase in fluorescence upon binding to double-stranded DNA.[18] Therefore, the fluorescence intensity in a culture of infected red blood cells is directly proportional to the number of viable parasites.[15][18] This allows for a sensitive and quantitative measure of parasite growth and its inhibition by antimalarial compounds.
Core Protocol: SYBR Green I-Based Antimalarial Assay
This protocol is designed to be a self-validating system, with integrated quality control steps to ensure the reliability of the generated data.
I. Materials and Reagents
-
Parasite Culture:
-
P. falciparum strains (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant Dd2)[19][20]
-
Human erythrocytes (O+), washed
-
Complete Medium (CM): RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 0.5% Albumax I or 10% human serum.[14][21]
-
Gas mixture: 5% CO2, 5% O2, 90% N2[21]
-
-
Test Compounds and Control Drugs:
-
Quinoline test compounds
-
Reference drugs (e.g., chloroquine, artemisinin)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
-
Assay Reagents:
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100[15]
-
-
Equipment and Consumables:
II. Experimental Workflow
The following diagram outlines the key stages of the SYBR Green I assay workflow.
Caption: High-level workflow for the SYBR Green I antimalarial assay.
III. Step-by-Step Protocol
A. Parasite Culture and Synchronization
-
Maintain Continuous Culture: Maintain P. falciparum cultures in T25 or T75 flasks at a 2-5% hematocrit in Complete Medium at 37°C in a gassed chamber.[14]
-
Monitor Growth: Daily, prepare thin blood smears, fix with methanol, and stain with Giemsa to monitor parasite growth and morphology.
-
Sub-culture: Maintain parasitemia between 1-5% by adding fresh erythrocytes and CM every 2-3 days.[14]
-
Synchronize Cultures: For the assay, it is crucial to use a synchronized parasite population, predominantly at the ring stage. This can be achieved through methods like 5% sorbitol treatment.[19] This ensures a uniform start to the growth inhibition period.
B. Preparation of Drug Plates
-
Compound Solubilization: Dissolve quinoline compounds and reference drugs in 100% DMSO to create high-concentration stock solutions.
-
Serial Dilutions: In a separate 96-well plate, perform serial dilutions of the compounds in CM to create a concentration gradient. The final DMSO concentration in the assay should be ≤0.5% to avoid solvent toxicity.
-
Plate Preparation: Transfer 100 µL of each drug dilution to a black, clear-bottom 96-well assay plate in triplicate.
-
Controls: Include the following controls on each plate:
-
Drug-free control: Parasitized red blood cells with no drug (represents 100% parasite growth).
-
Background control: Uninfected red blood cells (to measure background fluorescence).
-
C. Assay Initiation and Incubation
-
Prepare Parasite Suspension: Dilute the synchronized ring-stage parasite culture with fresh erythrocytes and CM to a final parasitemia of 0.5-1% and a hematocrit of 2%.[14]
-
Inoculate Plates: Add 100 µL of the parasite suspension to each well of the drug-containing plate, resulting in a final volume of 200 µL per well.
-
Incubation: Place the plates in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours. This duration allows for at least one full intraerythrocytic developmental cycle.
D. Lysis, Staining, and Fluorescence Reading
-
Prepare Lysis Buffer: On the day of the reading, prepare the lysis buffer containing SYBR Green I. Dilute the 10,000x SYBR Green I stock 1:5,000 in the lysis buffer (for a final 2x concentration). Protect this solution from light.
-
Lysis and Staining: After the 72-hour incubation, add 100 µL of the SYBR Green I lysis buffer to each well. Mix gently and incubate for 1-2 hours at room temperature in the dark.
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[15]
IV. Data Analysis and Interpretation
-
Background Subtraction: Average the fluorescence readings from the triplicate wells for each concentration. Subtract the average fluorescence of the background control (uninfected RBCs) from all other readings.[14]
-
Normalization: Normalize the data by expressing the fluorescence at each drug concentration as a percentage of the drug-free control (which is set to 100% growth).[14]
-
IC50 Calculation: Plot the percentage of parasite growth inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.[22][23][24]
V. Quality Control and Self-Validation
To ensure the trustworthiness of your results, the following quality control checks are essential:
-
Z'-factor: Calculate the Z'-factor for each assay plate to assess its quality and suitability for high-throughput screening. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reference Drug IC50: The IC50 values for the reference drugs (e.g., chloroquine) should fall within a predefined, acceptable range based on historical data for the specific parasite strains used.[19] This validates the sensitivity of the assay.
-
Microscopic Confirmation: Periodically confirm the parasitemia of the drug-free controls via microscopy to ensure healthy parasite growth during the assay period.
Alternative and Complementary Assay Methodologies
While the SYBR Green I assay is a powerful tool, other methods can be employed for validation or in different experimental contexts.
| Assay Method | Principle | Advantages | Disadvantages |
| pLDH Assay | Measures the activity of parasite-specific lactate dehydrogenase (pLDH), an enzyme produced by viable parasites.[25][26][27] | Colorimetric, does not require a fluorescence reader, relatively inexpensive.[26] | Can have lower sensitivity than fluorescent methods, potential for background from host LDH. |
| Microscopic Assay | Involves Giemsa staining of blood smears and manual counting of parasites at different developmental stages (e.g., schizonts) after drug exposure.[10][28][29] | Provides morphological information on drug effects, considered a "gold standard" for direct observation.[29][30] | Low-throughput, labor-intensive, requires significant expertise, subjective.[18][28] |
| [3H]-Hypoxanthine Incorporation Assay | Measures the incorporation of a radiolabeled DNA precursor ([3H]-hypoxanthine) into the parasite's nucleic acids.[10][11][31] | Highly sensitive and quantitative. | Requires handling of radioactive materials and specialized equipment (scintillation counter).[10] |
Decision Logic for Assay Selection
The choice of assay depends on the specific research question, available resources, and desired throughput.
Caption: Decision tree for selecting an appropriate antimalarial assay.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | Contaminated reagents; Hemoglobin interference; Insufficient washing. | Use fresh, filtered buffers; Optimize lysis buffer components; Ensure proper background subtraction in data analysis.[19] |
| Low Signal-to-Noise Ratio | Low parasitemia; Poor parasite growth; Inefficient lysis or staining. | Ensure starting parasitemia is adequate (0.5-1%); Check culture conditions (gas, media); Optimize SYBR Green I concentration and incubation time. |
| Poor Reproducibility (High CV%) | Inaccurate pipetting; Edge effects in the microplate; Non-synchronized parasite culture. | Calibrate pipettes regularly; Avoid using the outer wells of the plate; Ensure a high degree of synchrony in the starting culture. |
| Inconsistent Reference Drug IC50 | Drug degradation; Changes in parasite sensitivity; Assay variability. | Use freshly prepared drug dilutions; Regularly test reference parasite strains; Adhere strictly to the validated protocol. |
Conclusion
The SYBR Green I-based fluorescence assay offers a robust, sensitive, and scalable platform for the in vitro evaluation of quinoline compounds against P. falciparum. By adhering to the detailed protocol, incorporating rigorous quality controls, and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data. This is essential for making informed decisions in the drug discovery pipeline and for advancing the development of the next generation of quinoline antimalarials to combat the global threat of malaria.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 4. pnas.org [pnas.org]
- 5. journals.co.za [journals.co.za]
- 6. Quinine - Wikipedia [en.wikipedia.org]
- 7. research.lstmed.ac.uk [research.lstmed.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 11. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. iddo.org [iddo.org]
- 16. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening [pubmed.ncbi.nlm.nih.gov]
- 18. A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 20. researchgate.net [researchgate.net]
- 21. mmv.org [mmv.org]
- 22. ajtmh.org [ajtmh.org]
- 23. Determination of fifty percent inhibitory concentrations (IC50) of antimalarial drugs against Plasmodium falciparum parasites in a serum-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. bio-protocol.org [bio-protocol.org]
- 26. A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 29. A Systematic Literature Review of Microscopy Methods Reported in Malaria Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. malariaworld.org [malariaworld.org]
- 31. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening with Methyl 4-Aminoquinoline-8-carboxylate: Application Notes and Protocols
Introduction: The Quinoline Scaffold and the Promise of Methyl 4-aminoquinoline-8-carboxylate in Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1][2][3] From the historic success of chloroquine in combating malaria to the development of targeted anticancer agents, this privileged structure continues to be a fertile ground for drug discovery.[2][4] Methyl 4-aminoquinoline-8-carboxylate, a specific derivative within this class, holds significant potential for the discovery of novel therapeutics. Its structural features suggest possible interactions with biological targets implicated in cancer and infectious diseases.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of Methyl 4-aminoquinoline-8-carboxylate, offering detailed application notes and robust protocols to facilitate the identification of new lead compounds.
The rationale for screening Methyl 4-aminoquinoline-8-carboxylate is rooted in the established mechanisms of action of related compounds. In the context of malaria, 4-aminoquinolines are known to interfere with the parasite's detoxification of heme by inhibiting hemozoin polymerization, leading to a lethal buildup of toxic heme.[5] In oncology, these compounds have been shown to exert cytotoxic effects on cancer cells through various mechanisms, including the inhibition of critical signaling pathways like PI3K/Akt.[6] The protocols outlined herein are designed to be self-validating systems, providing a clear path from initial screening to hit confirmation and downstream characterization.
Physicochemical Properties of Methyl 4-aminoquinoline-8-carboxylate
A foundational understanding of the physicochemical properties of a compound is critical for designing effective screening assays and interpreting results. The following table summarizes the key computed properties of Methyl 4-aminoquinoline-8-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | PubChem |
| Molecular Weight | 202.21 g/mol | PubChem[7] |
| XLogP3 | 1.4 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 2 | PubChem[7] |
Note: These are computationally predicted properties and should be experimentally verified.
Application Note 1: High-Throughput Screening for Anticancer Activity
Therapeutic Rationale: The 4-aminoquinoline scaffold has been extensively investigated for its anticancer properties.[1][4] Derivatives have demonstrated the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4][6] A common mechanism of action involves the modulation of key signaling pathways that are often dysregulated in cancer. Therefore, a cell-based high-throughput screen to assess the cytotoxic and anti-proliferative effects of Methyl 4-aminoquinoline-8-carboxylate is a logical first step in evaluating its potential as an oncology therapeutic.
Experimental Workflow for Anticancer HTS
Caption: Workflow for cell-based anticancer HTS.
Detailed Protocol: Cell-Based Cytotoxicity Assay
This protocol describes a high-throughput screening assay to identify the cytotoxic activity of Methyl 4-aminoquinoline-8-carboxylate against a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer).
1. Materials and Reagents:
-
Cell Line: Human cancer cell line of interest (e.g., MCF-7, A549).
-
Methyl 4-aminoquinoline-8-carboxylate: 10 mM stock solution in DMSO.
-
Assay Plates: 384-well, black, clear-bottom, sterile, tissue culture-treated plates.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cytotoxicity Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or a similar ATP-based assay.
-
Control Compounds: Staurosporine or Doxorubicin (positive control for cytotoxicity), DMSO (negative control).
-
Liquid Handling: Automated liquid handler for dispensing cells and reagents.
-
Plate Reader: Luminometer compatible with 384-well plates.
2. Assay Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Dilute the cells in culture medium to a final concentration of 1,000-5,000 cells per 20 µL.
-
Using an automated dispenser, seed 20 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Perform a serial dilution of the Methyl 4-aminoquinoline-8-carboxylate stock solution to achieve the desired final screening concentrations (e.g., a 7-point dilution series from 100 µM to 0.1 µM).
-
Using a liquid handler, add 100 nL of the diluted compounds to the cell plates.
-
Add DMSO and the positive control to designated wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data to the controls to calculate the percent inhibition of cell proliferation for each concentration of Methyl 4-aminoquinoline-8-carboxylate.
-
Plot the percent inhibition against the compound concentration to determine the GI₅₀ (concentration for 50% inhibition of cell growth).
-
Application Note 2: High-Throughput Screening for Antimalarial Activity
Therapeutic Rationale: The 4-aminoquinoline core is a well-established pharmacophore for antimalarial drugs. The primary mechanism of action for many of these compounds is the inhibition of hemozoin formation in the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline form called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death. A biochemical assay that measures the inhibition of β-hematin (synthetic hemozoin) formation is a robust and efficient method for high-throughput screening of potential antimalarial compounds like Methyl 4-aminoquinoline-8-carboxylate.
Experimental Workflow for Antimalarial HTS
Caption: Workflow for hemozoin inhibition HTS.
Detailed Protocol: Hemozoin Polymerization Inhibition Assay
This protocol outlines a colorimetric high-throughput assay to screen for inhibitors of β-hematin formation.
1. Materials and Reagents:
-
Hematin: Stock solution (2.5 mg/mL) in 0.1 M NaOH.
-
Methyl 4-aminoquinoline-8-carboxylate: 10 mM stock solution in DMSO.
-
Assay Buffer: 0.2 M sodium acetate buffer, pH 4.8.
-
Washing Solution: 0.1 M sodium bicarbonate, pH 9.0.
-
Detection Reagent: 50% (v/v) pyridine, 0.2 M HEPES, pH 7.5.
-
Control Compounds: Chloroquine (positive control), DMSO (negative control).
-
Assay Plates: 384-well clear flat-bottom plates.
-
Liquid Handling: Automated liquid handler.
-
Plate Reader: Absorbance microplate reader.
2. Assay Procedure:
-
Compound Plating:
-
Add 100 nL of Methyl 4-aminoquinoline-8-carboxylate in DMSO at various concentrations to the wells of a 384-well plate.
-
Include wells with chloroquine as a positive control and DMSO as a negative control.
-
-
Reaction Initiation:
-
Prepare a fresh hematin solution by diluting the stock solution in the assay buffer to a final concentration of 0.2 mg/mL.
-
Add 50 µL of the hematin solution to each well of the assay plate.
-
Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.
-
-
Washing and Detection:
-
Centrifuge the plates at 4000 rpm for 15 minutes.
-
Carefully remove the supernatant.
-
Wash the pellet by adding 100 µL of the washing solution, resuspending, and centrifuging again. Repeat this wash step twice.
-
After the final wash, remove the supernatant and add 100 µL of the detection reagent to each well.
-
Resuspend the pellet and incubate for 10 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage inhibition of β-hematin formation relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage inhibition against the log of the compound concentration.
-
Data Presentation and Interpretation
For both anticancer and antimalarial screening, the primary output will be the dose-response curve and the calculated GI₅₀ or IC₅₀ value. Below are examples of how to present this data.
Table 1: Hypothetical Anticancer Activity of Methyl 4-aminoquinoline-8-carboxylate
| Cell Line | GI₅₀ (µM) | Max Inhibition (%) |
| MCF-7 | 5.2 | 95 |
| A549 | 8.9 | 92 |
| HCT116 | 6.5 | 98 |
Table 2: Hypothetical Antimalarial Activity of Methyl 4-aminoquinoline-8-carboxylate
| Assay | IC₅₀ (µM) |
| Hemozoin Polymerization Inhibition | 12.7 |
| P. falciparum (3D7, chloroquine-sensitive) | 0.8 |
| P. falciparum (Dd2, chloroquine-resistant) | 1.5 |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the high-throughput screening of Methyl 4-aminoquinoline-8-carboxylate for potential anticancer and antimalarial activities. The causality behind these experimental choices lies in the well-established biological activities of the 4-aminoquinoline scaffold. Positive hits from these primary screens should be subjected to a rigorous hit confirmation and characterization cascade. This includes re-testing of freshly prepared compound, assessment of cytotoxicity in non-cancerous cell lines to determine a therapeutic window, and secondary assays to elucidate the mechanism of action. For anticancer hits, this may involve kinase profiling or pathway analysis. For antimalarial hits, confirmation in parasite-based assays and further studies on the mechanism of resistance are crucial next steps.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 3. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights [mdpi.com]
- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 4-aminoquinoline-8-carboxylate hydrochloride (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 6. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 8-aminoquinoline-4-carboxylate | C11H10N2O2 | CID 68183301 - PubChem [pubchem.ncbi.nlm.nih.gov]
LC-MS/MS method for quantification of Methyl 4-aminoquinoline-8-carboxylate
An Application Note and Protocol for the Sensitive and Selective Quantification of Methyl 8-aminoquinoline-4-carboxylate in Human Plasma using LC-MS/MS
Authored by: Gemini, Senior Application Scientist
Abstract
This application note details a robust and highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methyl 8-aminoquinoline-4-carboxylate in human plasma. This compound, a key structural motif in medicinal chemistry, requires a reliable analytical method for pharmacokinetic and drug metabolism studies.[1][2] The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. The method utilizes Multiple Reaction Monitoring (MRM) for enhanced specificity and sensitivity. This protocol has been developed to align with the principles outlined in regulatory guidelines from the FDA and EMA, ensuring data integrity for drug development professionals.[3][4][5][6]
Introduction & Scientific Rationale
Methyl 8-aminoquinoline-4-carboxylate is a member of the 4-aminoquinoline class of compounds, a scaffold renowned for its presence in a wide array of therapeutic agents, including antimalarials like Chloroquine.[7][8] The development of new chemical entities based on this structure necessitates precise bioanalytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. LC-MS/MS has become the definitive technique for such quantitative bioanalysis due to its unparalleled sensitivity and selectivity.[9][10]
The core of this method is built upon three pillars: efficient sample cleanup, optimized chromatographic separation, and specific mass spectrometric detection.
-
Rationale for Sample Preparation: The complexity of biological matrices like plasma, which are rich in proteins and phospholipids, can cause significant matrix effects, primarily ion suppression, in the mass spectrometer.[9][11] A simple, fast, and effective protein precipitation with acetonitrile is chosen. This "crash" technique efficiently removes the majority of proteins, is cost-effective, and is amenable to high-throughput automation, making it ideal for the analysis of large sample batches typically found in clinical and preclinical studies.[12]
-
Rationale for Chromatography: A C18 reversed-phase column is selected for its broad applicability in separating small to medium polarity molecules like the target analyte.[13][14] The use of a gradient elution with acetonitrile and water, both modified with 0.1% formic acid, serves a dual purpose. The gradient ensures sharp, symmetrical peak shapes and reduces analytical run time, while the formic acid aids in the protonation of the analyte, making it amenable to positive ion ESI.[15]
-
Rationale for MS/MS Detection: Electrospray ionization (ESI) is the preferred ionization technique for polar, thermally labile molecules. The amino group on the quinoline ring is readily protonated, yielding a strong signal for the precursor ion ([M+H]⁺) in positive mode. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific fragmentation pathway from a chosen precursor ion to a product ion, effectively filtering out background noise and interferences.[13]
Experimental Workflow Overview
The entire analytical process, from sample receipt to final data reporting, follows a structured and validated workflow to ensure data integrity and reproducibility.
Caption: Overall workflow for the quantification of Methyl 8-aminoquinoline-4-carboxylate.
Detailed Materials & Protocols
Materials and Reagents
-
Analyte: Methyl 8-aminoquinoline-4-carboxylate (C₁₁H₁₀N₂O₂, MW: 202.21 g/mol ) reference standard (>98% purity).
-
Internal Standard (IS): Lenvatinib (C₂₁H₁₉ClN₄O₄, MW: 426.85 g/mol ) reference standard (>98% purity). Rationale: Lenvatinib is a structurally related quinoline derivative that is not endogenous and has similar chromatographic and ionization properties, making it an excellent IS.[14][16]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additive: Optima™ LC/MS-grade formic acid.
-
Biological Matrix: Blank human plasma (K₂EDTA).
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), 96-well collection plates, syringe filters (0.22 µm).
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methyl 8-aminoquinoline-4-carboxylate and Lenvatinib (IS) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards and QCs.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Calibration Standards & QCs: Spike appropriate volumes of the analyte working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples. A typical range might be 0.5 - 500 ng/mL.
Sample Preparation Protocol: Protein Precipitation
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL Lenvatinib in acetonitrile).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Inject 5 µL of the supernatant directly into the LC-MS/MS system. If particulates are a concern, filtration through a 0.22 µm syringe filter is recommended.[13]
LC-MS/MS Instrumental Conditions
| Parameter | Condition |
| LC System | Standard UHPLC/HPLC System |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Dwell Time | 50 ms |
MRM Transitions
The selection of MRM transitions is fundamental to the selectivity of the assay. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is selected in the third quadrupole (Q3).
Caption: Principle of Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |
| Methyl 8-aminoquinoline-4-carboxylate | 203.1 | 144.1 | Quantifier | 25 |
| Methyl 8-aminoquinoline-4-carboxylate | 203.1 | 116.1 | Qualifier | 35 |
| Lenvatinib (Internal Standard) | 427.1 | 370.1 | Quantifier | 30 |
Note: Collision energies are instrument-dependent and require optimization.
Method Validation Summary
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions.[5][17] The following parameters should be assessed according to FDA and/or EMA guidelines.[3][4]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six unique sources of blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy within ±20% and precision (CV) ≤ 20%. |
| Accuracy & Precision | Intra- and inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). Accuracy within ±15% of nominal (±20% at LLOQ) for QC samples at multiple levels. |
| Matrix Effect | The matrix factor (analyte response in post-extraction spiked matrix vs. neat solution) should be consistent across different matrix lots. |
| Recovery | Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Stability | Analyte stability must be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. |
Conclusion
This application note provides a comprehensive, high-throughput LC-MS/MS method for the quantification of Methyl 8-aminoquinoline-4-carboxylate in human plasma. The protocol utilizes a simple protein precipitation for sample preparation and highly selective MRM for detection. The detailed rationale and step-by-step instructions provide a solid foundation for researchers, scientists, and drug development professionals to implement this method. The framework for validation aligns with global regulatory expectations, ensuring the generation of high-quality, reliable data for pharmacokinetic assessments.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. biotage.com [biotage.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. pharmacompass.com [pharmacompass.com]
Application Notes & Protocols: Safe Handling and Storage of Methyl 4-aminoquinoline-8-carboxylate HCl
Introduction: The Scientific Context
Methyl 4-aminoquinoline-8-carboxylate HCl is a heterocyclic compound belonging to the 4-aminoquinoline class of molecules. This structural scaffold is of significant interest to the scientific community, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1][2][3][4][5] Its derivatives are actively investigated for a range of biological activities, including potential applications in oncology and parasitology.[1][3]
Given its role as a key building block and investigational compound in drug discovery, maintaining the chemical integrity and purity of Methyl 4-aminoquinoline-8-carboxylate HCl is paramount for generating reproducible and reliable experimental data. Furthermore, as with any research chemical, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are essential to protect laboratory personnel.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing this compound. The protocols herein are designed to ensure both user safety and the preservation of the compound's stability and efficacy for research applications.
Section 1: Compound Profile and Physicochemical Properties
A foundational understanding of the compound's properties is critical for its appropriate use. The hydrochloride (HCl) salt form is generally utilized to improve aqueous solubility and stability compared to the free base.
| Property | Data | Rationale & Implications for Handling |
| Chemical Name | Methyl 4-aminoquinoline-8-carboxylate hydrochloride | The name defines the core structure for literature and database searches. |
| CAS Number | 1447608-03-8[6] | The unique identifier for this specific salt form. The free base is CAS 1416438-65-7.[7] |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | Derived from the free base (C₁₁H₁₀N₂O₂) plus HCl. |
| Molecular Weight | 238.67 g/mol | Essential for accurate molarity calculations when preparing solutions. |
| Appearance | Typically a white to off-white crystalline powder.[1] | Visual inspection can be a first-pass indicator of purity. Discoloration may suggest degradation. |
| Solubility | Soluble in polar organic solvents like DMSO and methanol.[1] Limited solubility in non-polar solvents. | This dictates the choice of solvent for creating stock solutions for biological assays. |
| Stability | Potentially sensitive to air and light.[8][9] Stable under recommended storage conditions. | Requires specific storage protocols (inert gas, amber vials) to prevent oxidative or photodegradation. |
| Incompatibilities | Strong oxidizing agents, strong acids.[8] | Avoid co-storage or mixing with these chemical classes to prevent hazardous reactions. |
Section 2: Hazard Identification and Safety Precautions (EHS)
Based on data from structurally related 4-aminoquinoline compounds, Methyl 4-aminoquinoline-8-carboxylate HCl should be handled as a potentially hazardous substance. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[8]
Potential Health Effects:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[8]
-
Irritation: Causes skin irritation and serious eye irritation.[8][10] Inhalation of dust may cause respiratory tract irritation.[10]
-
Chronic Effects: Some quinoline derivatives are classified with potential for germ cell mutagenicity.[8] Long-term exposure effects are not fully characterized.
The Principle of ALARA (As Low As Reasonably Achievable) must be applied at all times. This means minimizing exposure through engineering controls, administrative controls, and personal protective equipment.
Personal Protective Equipment (PPE) Workflow
The selection of appropriate PPE is the final and critical barrier between the researcher and the chemical. The following diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE selection workflow for handling the compound.
Emergency First Aid Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][11]
-
Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or absent, administer artificial respiration and seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[8][12]
Section 3: Protocols for Handling and Solution Preparation
Adherence to standardized protocols minimizes experimental variability and ensures user safety. All handling of the solid compound and concentrated solutions should be performed inside a certified chemical fume hood.[8]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a precisely concentrated stock solution for use in biological assays. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power for many organic molecules and compatibility with cell-based assays at low final concentrations (typically <0.5% v/v).
Materials:
-
Methyl 4-aminoquinoline-8-carboxylate HCl (MW: 238.67 g/mol )
-
Anhydrous, cell-culture grade DMSO
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, disposable serological pipettes or calibrated micropipettes
Procedure:
-
Pre-Equilibration: Before opening, allow the container of the compound to equilibrate to room temperature for at least 20 minutes. This prevents water condensation on the cold powder, which could compromise stability.
-
Calculation: Determine the mass of compound needed.
-
Formula: Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol )
-
Example for 5 mL of a 10 mM stock: Mass = 10 mmol/L × 0.005 L × 238.67 g/mol = 0.0119 g = 11.93 mg
-
-
Weighing: Tare a clean, amber glass vial on a calibrated analytical balance inside a ventilated balance enclosure or chemical fume hood. Carefully weigh the calculated mass of the compound directly into the vial. Record the exact mass.
-
Solubilization: Add the required volume of DMSO to the vial. For the example above, if you weighed exactly 11.93 mg, add 5.0 mL of DMSO. If the mass is slightly different, adjust the solvent volume proportionally to achieve the target 10 mM concentration.
-
Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] / Molarity (mM)
-
-
Dissolution: Cap the vial tightly and vortex at room temperature for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid has dissolved completely. Gentle warming (to ~37°C) or sonication can be used to aid dissolution if necessary.
-
Labeling & Storage: Clearly label the vial with the compound name, concentration, solvent, date, and your initials. Proceed immediately to the storage protocol (Section 4).
Section 4: Storage and Stability Management
Improper storage is a primary cause of compound degradation, leading to failed experiments and inaccurate results. The key goals are to protect the compound from moisture, air (oxygen), and light.
Storage Condition Decision Tree
This flowchart guides the user to the correct storage location and conditions for both the solid material and prepared solutions.
Caption: Decision tree for optimal storage conditions.
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Container | Key Justification |
| Solid | 2-8 °C (Refrigerated) | Inert (Nitrogen or Argon)[8] | Store in the dark | Original, tightly sealed vial with desiccant | Prevents hydrolysis from atmospheric moisture and degradation from air/light.[8][9] |
| Stock Solution (in DMSO) | -20°C or -80°C (Frozen) | Air | Amber Vial | Aliquoting into single-use volumes is critical to prevent degradation from repeated freeze-thaw cycles. |
Section 5: Spill and Waste Disposal
All spills and waste must be handled in accordance with institutional and local environmental health and safety (EHS) guidelines.
Small Spill Cleanup:
-
Ensure the area is well-ventilated (work within a fume hood if possible).
-
Wear the full required PPE (respirator, goggles, gloves, lab coat).
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.[8][13] Avoid creating dust.[13]
-
Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.
Waste Disposal:
-
Dispose of unused solid compound and solutions as hazardous chemical waste.[11]
-
Do not dispose of down the drain or in regular trash.[9]
-
Contaminated labware (e.g., pipette tips, vials) should also be disposed of as hazardous waste.
References
- 1. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1447608-03-8|this compound|BLD Pharm [bldpharm.com]
- 7. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. capotchem.cn [capotchem.cn]
Application Notes & Protocols: A Strategic Guide to the In Vivo Evaluation of Methyl 4-aminoquinoline-8-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Foundational Strategy & Scientific Rationale
Methyl 4-aminoquinoline-8-carboxylate is a novel chemical entity belonging to the 4-aminoquinoline class. This structural class is historically significant in medicinal chemistry, with prominent members demonstrating a range of biological activities, including antimalarial, anti-inflammatory, and anticancer effects.[1][2] Given the nascent status of this specific molecule, a robust and methodically staged in vivo experimental plan is not just recommended, but essential for elucidating its therapeutic potential and safety profile.
This guide provides a comprehensive framework for designing and executing initial in vivo studies. It is structured to build knowledge progressively, from foundational safety and exposure assessments to preliminary efficacy explorations in relevant disease models. The core principle of this guide is to employ a hypothesis-driven approach, ensuring that each experimental phase generates clear, actionable data to inform a " go/no-go " decision for further development.[3][4]
1.1 The Causality Behind a Staged In Vivo Approach
Embarking on in vivo research without a clear strategy can lead to wasted resources and inconclusive results.[3][5] A staged approach is critical. We begin with understanding the compound's fundamental behavior in a living system—its safety and pharmacokinetic profile—before committing to more complex and resource-intensive efficacy models.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} dot Caption: Staged In Vivo Experimental Workflow.
Section 2: Phase 1 - Foundational Safety & Pharmacokinetic Profiling
The primary objective of this initial phase is to determine the safety window of Methyl 4-aminoquinoline-8-carboxylate and to understand how the animal body processes the compound. These data are prerequisites for designing meaningful efficacy studies.[6][7]
2.1 Acute Toxicity and Dose Range Finding
Before assessing efficacy, it is crucial to understand the dose levels at which the compound elicits adverse effects. Acute toxicity studies help establish the maximum tolerated dose (MTD) and identify doses for subsequent experiments.[6]
Protocol 2.1.1: Acute Oral Toxicity Study - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)
This method is chosen for its ethical advantage, as it minimizes the number of animals required to obtain a robust estimate of the median lethal dose (LD50).[8][9]
-
Objective: To determine the acute oral toxicity (approximate LD50) of the test compound and identify signs of toxicity.
-
Animal Model: Healthy, young adult female Sprague-Dawley rats (8-12 weeks old). The use of a single sex (females are often slightly more sensitive) is recommended by OECD guidelines to reduce variability.[9][10]
-
Housing: Animals should be housed in standard conditions (22±3°C, 30-70% humidity, 12h light/dark cycle) and acclimatized for at least 5 days prior to dosing.[11]
-
Methodology:
-
Dose Preparation: Prepare a formulation of Methyl 4-aminoquinoline-8-carboxylate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on solubility studies and should be non-toxic.
-
Initial Dosing: Begin with a single animal at a starting dose estimated to be just below the predicted LD50 (e.g., 300 mg/kg, a default starting dose in the absence of prior data).[10]
-
Dose Progression:
-
If the animal survives, the dose for the next animal is increased by a factor of 3.2.
-
If the animal dies, the dose for the next animal is decreased by a factor of 3.2.[9]
-
-
Observation: A 24-hour interval is maintained between dosing each animal. All animals are observed for a total of 14 days.[9]
-
Clinical Observations: Record signs of toxicity (changes in skin, fur, eyes, behavior, tremors, convulsions, etc.), mortality, and body weight changes at specified intervals.[10]
-
Endpoint: The test is concluded when a statistically valid estimate of the LD50 is obtained, typically after a series of dose reversals around the median lethal dose.
-
2.2 Preliminary Pharmacokinetic (PK) Studies
Pharmacokinetics describes what the body does to the drug: absorption, distribution, metabolism, and excretion (ADME).[12][13] A preliminary PK study provides essential data on drug exposure (Cmax, AUC) and half-life (t1/2), which is critical for designing rational dosing schedules in efficacy models.[14][15]
Protocol 2.2.1: Single-Dose Pharmacokinetic Study in Mice
-
Objective: To determine the plasma concentration-time profile, Cmax, Tmax, AUC, and half-life of the compound after a single oral dose.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Methodology:
-
Dosing: Administer a single oral dose of the compound via gavage. The dose selected should be well-tolerated, based on the results of the acute toxicity study (e.g., 1/10th of the MTD).
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) from different groups of mice at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Typically, 3 mice per time point are used.
-
Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Methyl 4-aminoquinoline-8-carboxylate in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the mean plasma concentration versus time. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time to reach Cmax | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. |
| t1/2 | Half-life | The time required for the plasma concentration to decrease by half; dictates dosing frequency. |
Table 1: Key Pharmacokinetic Parameters.
Section 3: Phase 2 - Exploratory Efficacy & PK/PD Modeling
With a foundational understanding of safety and exposure, the project can advance to exploratory efficacy studies. The choice of animal model is paramount and should be guided by in vitro data or the known pharmacology of the 4-aminoquinoline class, which suggests potential in oncology and inflammation.[2][16]
3.1 Animal Model Selection
The selection of an appropriate animal model is critical for generating clinically relevant data.[5][17]
-
For Oncology: The Cell Line-Derived Xenograft (CDX) model is a standard starting point.[18][19] Human cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or NOD/SCID mice).[20] This model is well-established for assessing a compound's direct anti-tumor activity.[20][21]
-
For Inflammation: The Carrageenan-Induced Paw Edema model in rats is a classic, acute, and reproducible model for screening compounds with potential anti-inflammatory properties.[22][23] It allows for the assessment of a compound's ability to reduce acute inflammation and edema.
Protocol 3.1.1: Murine Xenograft Model for Preliminary Antitumor Efficacy
-
Objective: To evaluate the effect of Methyl 4-aminoquinoline-8-carboxylate on tumor growth in vivo.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 colon cancer cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week.
-
Randomization & Dosing: Randomize mice into treatment groups (e.g., Vehicle control, Test Compound at two dose levels).
-
Treatment: Administer the compound daily via oral gavage for a specified period (e.g., 21 days). The dosing regimen should be informed by the PK study.
-
Endpoint: Monitor tumor volume and body weight. The primary endpoint is Tumor Growth Inhibition (TGI). At the end of the study, tumors are excised and weighed.
-
3.2 Establishing the PK/PD Relationship
Pharmacodynamics (PD) is the study of what the drug does to the body.[13] A PK/PD analysis links drug exposure (PK) to the biological effect (PD), helping to identify the concentrations required for efficacy.[12][15]
-
Objective: To correlate the concentration of the compound in plasma or tumor tissue with a pharmacodynamic biomarker of its activity.
-
Methodology (Integrated with Efficacy Study):
-
Biomarker Selection: Choose a biomarker that reflects the compound's hypothesized mechanism of action (e.g., phosphorylation of a target kinase, expression of an inflammatory cytokine).
-
Sample Collection: At the end of the efficacy study (or at specific time points), collect plasma and tumor tissue samples.
-
Analysis: Measure compound concentration in plasma/tissue (PK) and the level of the biomarker (PD) in the same samples.
-
Modeling: Plot the biomarker response against drug concentration to establish an exposure-response relationship. This can help define the minimum effective concentration.[15]
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} dot Caption: Hypothesized Mechanism of Action Pathway.
Section 4: Data Interpretation and Next Steps
The successful completion of these foundational in vivo studies will provide a robust data package.
-
Favorable Outcome: A well-tolerated compound with predictable pharmacokinetics and clear evidence of target engagement and/or preliminary efficacy in a relevant disease model.
-
Next Steps: If the data are positive, the next logical steps involve more advanced studies:
-
Dose-response efficacy studies to identify the optimal therapeutic dose.
-
Studies in more complex animal models (e.g., Patient-Derived Xenografts (PDX) or orthotopic models for oncology; chronic inflammation models).[18][24]
-
Mechanism of Action (MoA) studies in vivo to confirm the biological target.
-
Repeated-dose toxicology studies to assess safety over a longer duration.[6][25]
-
This structured approach ensures that the investment in in vivo research is scientifically sound, ethically responsible, and strategically aligned with the goals of drug development. It provides a clear path for evaluating the potential of Methyl 4-aminoquinoline-8-carboxylate, transforming a novel molecule into a candidate for further preclinical development.
References
- 1. Buy Methyl 4-aminoquinoline-8-carboxylate hydrochloride (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Principles of Preclinical Study Design | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 10. umwelt-online.de [umwelt-online.de]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. clsi.org [clsi.org]
- 13. bioagilytix.com [bioagilytix.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Animal Models for Immunology and Inflammation - Aragen Life Sciences [aragen.com]
- 17. karger.com [karger.com]
- 18. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 22. mdpi.com [mdpi.com]
- 23. ijpras.com [ijpras.com]
- 24. In Vivo Models for Inflammatory Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-aminoquinoline-8-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the chemical modification of Methyl 4-aminoquinoline-8-carboxylate hydrochloride, a versatile scaffold for drug discovery. The 4-aminoquinoline core is a well-established pharmacophore found in numerous therapeutic agents, including antimalarials like chloroquine and anticancer compounds.[1][2][3] The presence of both a nucleophilic 4-amino group and an electrophilic 8-methyl carboxylate group on this starting material offers two primary handles for diverse chemical derivatization. This guide presents detailed, field-proven protocols for the synthesis of amide and N-substituted derivatives, elucidating the underlying chemical principles and providing practical insights for their successful implementation in a research setting.
Introduction: The Strategic Value of the 4-Aminoquinoline-8-carboxylate Scaffold
The 4-aminoquinoline moiety is a privileged structure in medicinal chemistry, renowned for its role in the development of potent antimalarial drugs.[4][5][6] Its mechanism of action often involves accumulation in the acidic food vacuole of the malaria parasite, interfering with heme detoxification.[5] Beyond its antimalarial properties, this scaffold has demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][3]
This compound serves as a strategically valuable starting material for the generation of novel chemical entities. The 4-amino group provides a site for modifications that can modulate the compound's basicity, lipophilicity, and interactions with biological targets.[7] Simultaneously, the 8-carboxylate group can be transformed into a variety of functional groups, most notably amides, which can introduce new pharmacophoric elements and alter the compound's pharmacokinetic profile.[8] The hydrochloride salt form ensures good aqueous solubility and stability of the starting material.
This guide will focus on two primary avenues of derivatization:
-
Modification of the 8-Carboxylate Group: Synthesis of a diverse amide library.
-
Modification of the 4-Amino Group: N-alkylation and urea formation.
Derivatization of the 8-Carboxylate Group: Synthesis of an Amide Library
The transformation of the methyl ester at the 8-position into an amide is a key strategy for introducing structural diversity and modulating the physicochemical properties of the molecule. Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[1][9] Two primary strategies are presented here: a two-step hydrolysis and amide coupling approach, and a direct amidation method.
Two-Step Synthesis: Hydrolysis and Amide Coupling
This classic and highly reliable method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine. This approach offers broad substrate scope and generally high yields.
Caption: Workflow for the two-step synthesis of amides.
Rationale: Saponification with lithium hydroxide is a mild and efficient method for the hydrolysis of methyl esters, minimizing the risk of side reactions on the sensitive quinoline core. The use of a THF/water solvent system ensures the solubility of both the starting material and the reagent.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a 3:1 mixture of THF and water, add LiOH (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A precipitate should form.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-aminoquinoline-8-carboxylic acid.
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[1][3][10] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt and facilitate the reaction.
Materials:
-
4-Aminoquinoline-8-carboxylic acid
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-aminoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath and add HATU (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Direct Amidation of the Methyl Ester
For certain, less sterically hindered amines, a direct conversion of the methyl ester to the amide can be achieved, obviating the need for the hydrolysis step. This approach is more atom-economical.
Rationale: Recent advances have demonstrated the utility of nickel catalysis for the direct amidation of unactivated esters.[6] This method can be particularly useful for overcoming the lower reactivity of methyl esters compared to more activated carboxylic acid derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.5 eq)
-
Nickel(II) chloride (NiCl₂) (10 mol%)
-
A suitable phosphine ligand (e.g., triphenylphosphine, PPh₃) (20 mol%)
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu) (2.0 eq)
-
Anhydrous toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 eq), the desired amine (1.5 eq), NiCl₂ (10 mol%), the phosphine ligand (20 mol%), and NaOtBu (2.0 eq).
-
Add anhydrous toluene and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with EtOAc (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Amide Synthesis Methods
| Feature | Two-Step Hydrolysis & Coupling | Direct Amidation |
| Generality | Very broad amine scope | More limited to less hindered amines |
| Reaction Conditions | Mild for coupling step | Often requires elevated temperatures |
| Reagents | Stoichiometric coupling agents | Catalytic metal, stoichiometric base |
| Workup | Multi-step workup | Simpler workup in some cases |
| Atom Economy | Lower | Higher |
Derivatization of the 4-Amino Group
The 4-amino group is a versatile handle for introducing a variety of substituents that can significantly impact the biological activity of the resulting compounds.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and controlled method for the N-alkylation of primary amines, avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.[11]
Caption: Workflow for N-alkylation via reductive amination.
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other borohydride reagents, which minimizes side reactions. Dichloroethane (DCE) is a common solvent for this transformation.
Materials:
-
This compound
-
Aldehyde or ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) (1.1 eq)
-
Saturated aqueous NaHCO₃
-
DCM
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous DCE, add TEA (1.1 eq) to neutralize the hydrochloride salt.
-
Add the desired aldehyde or ketone (1.2 eq) and stir for 30 minutes at room temperature to allow for imine formation.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Synthesis of 4-Quinolyl Ureas
Urea moieties are important pharmacophores that can act as hydrogen bond donors and acceptors. The synthesis of ureas from the 4-amino group can be readily achieved by reaction with an isocyanate.
Rationale: The reaction of a primary amine with an isocyanate is a high-yielding and generally clean reaction for the formation of ureas. The reaction is typically fast and proceeds under mild conditions.
Materials:
-
This compound
-
Desired isocyanate (R-NCO) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.1 eq)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add TEA (1.1 eq) and stir for 15 minutes.
-
Add the desired isocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction for 2-4 hours. Monitor by TLC or LC-MS.
-
If a precipitate forms, collect the product by filtration. If not, concentrate the reaction mixture and purify the residue by flash column chromatography or recrystallization.
Table 2: Summary of Derivatization at the 4-Amino Position
| Reaction | Reagents | Key Features |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Controlled mono-alkylation, broad substrate scope. |
| Urea Formation | Isocyanate, TEA | High-yielding, rapid reaction, introduces H-bond donors/acceptors. |
Considerations for Experimental Design
-
Starting Material: this compound is a salt. For reactions requiring a free base, a neutralization step with a non-nucleophilic base like triethylamine or DIPEA is necessary.
-
Chemoselectivity: In general, the 4-amino group is more nucleophilic than the quinoline nitrogen. Reactions targeting the 4-amino group, such as reductive amination and urea formation, are unlikely to affect the 8-carboxylate group under the specified conditions. Conversely, the conditions for ester hydrolysis and amidation are generally compatible with the 4-amino group, although protection may be considered in specific cases with highly reactive reagents.
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for monitoring the progress of these reactions and identifying the formation of products and byproducts.
-
Purification: Flash column chromatography is the most common method for purifying the synthesized derivatives. The choice of eluent system will depend on the polarity of the product.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel, biologically active compounds. The protocols detailed in this guide provide a solid foundation for the derivatization of both the 4-amino and 8-carboxylate functional groups. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently generate diverse libraries of 4-aminoquinoline derivatives for screening in various drug discovery programs.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]
- 6. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
The Versatile Scaffold: Methyl 4-aminoquinoline-8-carboxylate in Modern Medicinal Chemistry
Introduction: The Quinoline Core and the Strategic Advantage of a Disubstituted Building Block
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic nature provides a privileged scaffold for interacting with various biological targets. Since the discovery of quinine, quinoline-based compounds, particularly the 4-aminoquinoline class, have been pivotal in the fight against malaria.[1][2] Beyond their renowned antimalarial properties, these scaffolds have demonstrated significant potential as kinase inhibitors for cancer therapy, and as agents against other infectious diseases and inflammatory conditions.[3][4]
This application note focuses on a specific, strategically functionalized building block: Methyl 4-aminoquinoline-8-carboxylate . This molecule offers medicinal chemists a unique entry point for generating diverse compound libraries. The presence of three distinct reactive sites—the 4-amino group, the 8-ester group, and the quinoline ring itself—allows for precise and varied chemical modifications. The 4-amino group is a classic handle for introducing side chains crucial for antimalarial activity, while the 8-carboxylate provides a vector for amide bond formation or further core modifications. This disubstitution pattern allows for the exploration of chemical space in multiple directions from a single, well-defined starting material, making it an invaluable tool in drug discovery.
Physicochemical Properties
A summary of the key computed properties of Methyl 4-aminoquinoline-8-carboxylate is provided below. These properties are essential for initial assessment in drug design, influencing factors such as solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂ | --INVALID-LINK--[5] |
| Molecular Weight | 202.21 g/mol | --INVALID-LINK--[5] |
| XLogP3 | 1.4 | --INVALID-LINK--[5] |
| Hydrogen Bond Donors | 1 | --INVALID-LINK--[5] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[5] |
Synthesis of the Building Block: A Multi-Step Protocol
The synthesis of Methyl 4-aminoquinoline-8-carboxylate can be achieved through a multi-step sequence, beginning with the construction of a substituted quinoline core, followed by functional group manipulations. The following protocol is a representative synthesis adapted from established methods for preparing substituted quinolines, such as the Gould-Jacobs reaction, followed by standard reduction and esterification procedures.[1][6]
Caption: Synthetic workflow for Methyl 4-aminoquinoline-8-carboxylate.
Protocol 1: Synthesis of Methyl 4-aminoquinoline-8-carboxylate
Step 1: Synthesis of 4-Hydroxy-8-nitroquinoline-3-carboxylic acid This step utilizes a Gould-Jacobs type reaction.[1]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 2-amino-3-nitrobenzoic acid (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial solid mixture will melt and then solidify again as the condensation product forms.
-
Cyclization: Add diphenyl ether to the flask until the solid dissolves at high temperature. Heat the solution to 240-250 °C for 30 minutes to effect cyclization.
-
Work-up: Allow the mixture to cool to below 100 °C and add hexane to precipitate the product. Filter the crude solid, wash thoroughly with hexane and then diethyl ether to remove residual diphenyl ether. The resulting solid is 4-hydroxy-8-nitroquinoline-3-carboxylic acid.[7][8]
Step 2: Conversion to Methyl 4-amino-8-nitroquinoline-3-carboxylate
-
Chlorination: Suspend the crude 4-hydroxy-8-nitroquinoline-3-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol eq) and add a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 4 hours.
-
Esterification: Carefully cool the reaction mixture and slowly pour it onto crushed ice. The resulting precipitate is filtered, washed with water, and dried. This crude 4-chloro intermediate is then refluxed in methanol for 3-4 hours to form the methyl ester.
-
Amination: The crude methyl 4-chloro-8-nitroquinoline-3-carboxylate is dissolved in a suitable solvent like isopropanol and treated with a saturated solution of ammonia in methanol in a sealed pressure vessel. Heat at 100-120 °C for 12-16 hours. After cooling, the solvent is removed under reduced pressure to yield the crude methyl 4-amino-8-nitroquinoline-3-carboxylate.
Step 3: Reduction of the Nitro Group
-
Reaction Setup: Dissolve the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Reduction: Add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) portion-wise while monitoring the internal temperature. After the addition is complete, heat the mixture to 60-70 °C for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material. This step also facilitates decarboxylation at the 3-position.[9]
-
Work-up: Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate. The resulting mixture is extracted several times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 4-aminoquinoline-8-carboxylate as a pure solid.
Application in Medicinal Chemistry: Derivatization Protocols
Methyl 4-aminoquinoline-8-carboxylate is a versatile scaffold for generating libraries of potential drug candidates. The following protocols detail key transformations at its primary reactive sites.
Protocol 2: N-Alkylation of the 4-Amino Group
The 4-amino group can be readily alkylated to introduce side chains known to be critical for antimalarial activity, particularly against chloroquine-resistant strains.[7]
Caption: General workflow for N-alkylation at the 4-position.
-
Reaction Setup: To a solution of Methyl 4-aminoquinoline-8-carboxylate (1.0 eq) in anhydrous DMF, add a suitable base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C under an inert atmosphere (N₂ or Ar).
-
Addition of Electrophile: Stir the mixture for 30 minutes at 0 °C, then add the desired alkyl halide (e.g., N-(2-chloroethyl)diethylamine hydrochloride, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, appropriate eluent system) to yield the N-alkylated product.
Protocol 3: Amide Coupling at the 8-Carboxylate Position
The methyl ester at the C-8 position can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form amides. This is a powerful strategy for exploring structure-activity relationships (SAR) in kinase inhibitor design.[6]
Caption: Two-step workflow for amide synthesis via the 8-carboxylate.
Step 3a: Saponification of the Methyl Ester
-
Dissolve Methyl 4-aminoquinoline-8-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5-2.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS confirms complete conversion.
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to yield 4-aminoquinoline-8-carboxylic acid.
Step 3b: Amide Coupling
-
Reaction Setup: Dissolve 4-aminoquinoline-8-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in anhydrous DMF.[6]
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Protocol 4: Suzuki-Miyaura Cross-Coupling on a Halogenated Quinoline Core
To utilize the quinoline core for C-C bond formation, the building block must first be halogenated. A brominated analogue, for instance, can be synthesized and then used in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents, a common strategy for developing kinase inhibitors.[10]
-
Bromination (Example at C-6): Synthesize the 6-bromo analogue of the building block using appropriate starting materials (e.g., 4-bromo-2-aminobenzoic acid) in a similar manner to Protocol 1.
-
Reaction Setup: In a microwave vial, combine Methyl 6-bromo-4-aminoquinoline-8-carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like Na₂CO₃ (2.0 eq).[10]
-
Solvent and Degassing: Add a solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 20-40 minutes.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.
Applications and Structure-Activity Relationship (SAR) Insights
Derivatives of the 4-amino-8-substituted quinoline scaffold have shown significant promise in two major therapeutic areas:
1. Antimalarial Agents: The 4-aminoquinoline core is essential for activity against Plasmodium falciparum. The basic side chain at the 4-amino position is crucial for accumulating in the parasite's acidic food vacuole, where it is thought to interfere with heme detoxification. SAR studies have shown:
-
Quinoline Core: The presence of the quinoline ring is paramount for activity.[2]
-
4-Amino Side Chain: The length and basicity of the side chain are critical modulators of activity, especially against resistant strains. A terminal tertiary amine is often optimal.[11]
-
Substitution at C-8: Substitution at the 8-position with an ester or amide can influence the physicochemical properties of the molecule, such as solubility and metabolic stability, thereby affecting overall efficacy and pharmacokinetic profile. Abolishing this position entirely can lead to a loss of activity.[2]
2. Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a quinoline or quinazoline core that acts as a "hinge-binder" in the ATP-binding site of the kinase.[3] The 4-amino group is often substituted with an aryl or heteroaryl group that occupies this hinge region.
-
4-Anilino Moiety: The N-aryl group at the 4-position is a key pharmacophore for kinase inhibition.
-
8-Carboxamide Group: The 8-position provides a vector to extend into solvent-exposed regions of the ATP-binding pocket. Introducing substituents via an amide linkage at this position can significantly enhance potency and selectivity for specific kinases (e.g., RIPK2, EGFR).[4][10] Modifications here can pick up additional interactions and fine-tune the drug-like properties of the inhibitor.
Conclusion
Methyl 4-aminoquinoline-8-carboxylate is a high-value, trifunctional building block for medicinal chemistry. Its strategic placement of reactive handles allows for the systematic and diverse synthesis of novel compounds. The provided protocols for its synthesis and derivatization via N-alkylation, amide coupling, and Suzuki cross-coupling offer robust methods for generating compound libraries targeted at critical diseases like malaria and cancer. The inherent biological relevance of the 4-aminoquinoline scaffold, combined with the synthetic versatility of this particular derivative, ensures its continued importance in the discovery of next-generation therapeutics.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents | MDPI [mdpi.com]
- 5. Methyl 8-aminoquinoline-4-carboxylate | C11H10N2O2 | CID 68183301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]
- 7. PubChemLite - 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C10H6N2O5) [pubchemlite.lcsb.uni.lu]
- 8. 4-Hydroxy-8-nitroquinoline-3-carboxylic acid | C10H6N2O5 | CID 225906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US3347864A - Production of aminoquinolines - Google Patents [patents.google.com]
- 10. archive.lstmed.ac.uk [archive.lstmed.ac.uk]
- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of Methyl 4-aminoquinoline-8-carboxylate
From the desk of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4-aminoquinoline-8-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound in experimental assays. Our goal is to provide you with a clear understanding of the molecule's properties and to offer a range of practical, step-by-step solutions to ensure reproducible and accurate results.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new project. What are the basic solubility characteristics of Methyl 4-aminoquinoline-8-carboxylate?
A1: Methyl 4-aminoquinoline-8-carboxylate (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ) is a heterocyclic compound with structural features that predict poor aqueous solubility.[1] Its quinoline core is hydrophobic, and while the 4-amino group offers a site for protonation, the molecule as a whole is expected to be more soluble in organic solvents.
Based on its structure and data from similar compounds, you should anticipate the following:
-
Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions.
-
Aqueous Solubility: Direct dissolution in aqueous buffers (like PBS) is expected to be very low. Precipitation is a common issue when diluting a DMSO stock into an aqueous medium.[2]
-
pH-Dependence: The 4-amino group is basic. At acidic pH, this group becomes protonated (-NH₃⁺), which should theoretically increase aqueous solubility. Conversely, the methyl ester group can be susceptible to hydrolysis under strongly acidic or basic conditions.[3][4]
Q2: Why does my compound precipitate when I dilute my DMSO stock solution into my aqueous assay buffer?
A2: This is the most common solubility issue encountered and is a direct consequence of a drastic change in solvent polarity.[2] Your compound is highly soluble in 100% DMSO, an organic solvent. When you introduce a small volume of this stock into a large volume of aqueous buffer, the DMSO concentration plummets. The surrounding water molecules cannot effectively solvate the hydrophobic quinoline structure, causing the compound to "crash out" of solution and form a precipitate.[2][5] Even if the final DMSO concentration is within a cell-tolerable range (e.g., 0.1-0.5%), the localized concentration of the compound at the moment of dilution can exceed its solubility limit in that mixed solvent system.[2][6]
Q3: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A3: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity.[6] However, sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1%.[7] It is imperative to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the maximum acceptable concentration that does not interfere with your experimental outcomes.[8]
Troubleshooting Guide: From Stock to Assay
This section provides a logical workflow for diagnosing and solving solubility problems.
Problem: My compound will not fully dissolve in 100% DMSO to create a stock solution.
Initial Steps:
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. The ultrasonic energy can help break up compound aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution to 30-37°C in a water bath. Increased temperature can enhance the solubility of many compounds. Caution: Do not overheat, as this could lead to degradation.
-
Vortexing: Vigorous vortexing for 1-2 minutes can provide the mechanical energy needed to dissolve the compound.
If these steps fail, it indicates you may be exceeding the compound's solubility limit even in DMSO. Your options are to either lower the target concentration of your stock solution or explore alternative solvents, though DMSO is typically the most effective for initial stock preparation.
Problem: My DMSO stock is clear, but I see precipitation in my assay plate after dilution.
This is the classic "carry-over" precipitation issue. The solution is to improve the solubility of the compound in the final aqueous environment.
Below is a decision-making workflow to address this common problem.
Caption: Decision workflow for troubleshooting compound precipitation in aqueous assay buffers.
Advanced Solubilization Strategies
If basic troubleshooting is insufficient, the following advanced methods can be employed.
pH Modification
The Principle: The 4-aminoquinoline moiety contains a basic nitrogen atom.[9] By lowering the pH of your final assay buffer, you can protonate this nitrogen (R-NH₂ → R-NH₃⁺). This positive charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing its solubility.
Protocol: pH-Buffered Solubility Test
-
Prepare a set of your standard assay buffers, adjusting the pH downwards in increments (e.g., pH 7.4, 7.0, 6.5, 6.0).
-
Prepare a low-concentration working solution of your compound (e.g., 100 µM) in each buffer from your DMSO stock. Ensure the final DMSO concentration is constant across all samples.
-
Incubate at your standard assay temperature for 30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV.
-
Critical Control: Ensure that the altered pH does not affect your assay's biological activity or stability. Run control experiments to validate.
Co-Solvents and Formulation Excipients
Sometimes, modifying the bulk solvent properties is necessary. This involves adding a small amount of a water-miscible organic solvent or a formulation agent to the final assay buffer.[10][11]
| Strategy | Agent Example | Mechanism of Action | Typical Final Concentration | Considerations |
| Co-Solvent | Ethanol, PEG-400 | Reduces the overall polarity of the aqueous buffer, acting as a bridge between the hydrophobic compound and water.[10] | 1-5% | Must be tested for cell toxicity and assay interference. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and presenting a soluble complex.[12][13][14] | 0.5-2% (w/v) | Generally very low toxicity.[6] Can sometimes alter the free concentration of the drug, potentially affecting potency measurements. |
Protocol: Preparing a Solution with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare your aqueous assay buffer.
-
Dissolve HP-β-CD directly into the buffer to the desired final concentration (e.g., 1% w/v or 10 mg/mL). Ensure it is fully dissolved.
-
Add your DMSO stock of Methyl 4-aminoquinoline-8-carboxylate to the HP-β-CD-containing buffer while vortexing to ensure rapid mixing.
-
Allow the solution to equilibrate for 15-30 minutes before use. This allows time for the inclusion complex to form.[12]
Best Practices for Stock Solution Handling
-
Storage: Store 100% DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Stability: Be aware that the methyl ester functionality can be susceptible to hydrolysis, especially if stock solutions are prepared in protic solvents (like methanol/ethanol) or exposed to acidic/basic aqueous conditions for prolonged periods.[3] Whenever possible, prepare fresh dilutions from a DMSO stock for each experiment.[15]
-
Verification: Before a critical experiment, it is good practice to briefly centrifuge your final working solution and visually inspect for a pellet. This simple step can prevent the use of a precipitated solution that has a lower-than-calculated concentration.
By systematically applying these principles and protocols, you can overcome the solubility challenges of Methyl 4-aminoquinoline-8-carboxylate, leading to more reliable and accurate data in your research endeavors.
References
- 1. 1416438-65-7 | Methyl 4-aminoquinoline-8-carboxylate - Moldb [moldb.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4-aminoquinoline-8-carboxylate
Welcome to the technical support center for the synthesis of Methyl 4-aminoquinoline-8-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this important quinoline derivative. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
This section addresses specific, common problems encountered during the synthesis of Methyl 4-aminoquinoline-8-carboxylate, particularly when using modern palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination, a common and effective route.
Q1: My reaction has stalled with significant starting material (Methyl 4-chloroquinoline-8-carboxylate) remaining. What are the likely causes and how can I fix it?
This is a frequent issue in palladium-catalyzed aminations and can often be traced back to catalyst deactivation or suboptimal reaction conditions.
Possible Causes & Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation.
-
Causality: Oxygen present in the reaction vessel can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the catalytic cycle. Similarly, impurities in reagents or solvents can poison the catalyst.
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use thoroughly degassed solvents. A simple method is to bubble argon through the solvent for 15-20 minutes before use. Ensure the amine and other reagents are pure.
-
-
Ineffective Base: The choice and quality of the base are critical for regenerating the catalyst and deprotonating the amine.
-
Causality: The base must be strong enough to deprotonate the amine-Pd complex but not so strong that it promotes side reactions. Common bases like sodium tert-butoxide (NaOtBu) are highly hygroscopic; absorbed water can hydrolyze the starting material and poison the catalyst.
-
Solution: Use a fresh bottle of base or dry it thoroughly in a vacuum oven before use. Consider switching to a different base, such as cesium carbonate (Cs₂CO₃), which is less hygroscopic and often effective, albeit requiring higher temperatures.[1]
-
-
Suboptimal Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.
-
Causality: An inappropriate ligand may not effectively promote oxidative addition or reductive elimination for this specific substrate.
-
Solution: For electron-rich quinoline systems, bulky biaryl phosphine ligands like XPhos or Josiphos-type ligands are often more effective than simpler ones like BINAP.[2] It may be necessary to screen a small panel of ligands to find the optimal choice for your system.
-
-
Insufficient Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.
-
Causality: Reductive elimination, the final product-forming step, often has a high activation energy.
-
Solution: If the reaction is stalling at a lower temperature (e.g., 80 °C), try increasing it to 100-110 °C, especially when using weaker bases like Cs₂CO₃ in solvents like toluene or dioxane.[3] Monitor for potential product degradation at higher temperatures.
-
Q2: My reaction produces a complex mixture of byproducts, and the yield of the desired amine is very low. How can I identify and minimize these side reactions?
Side product formation is a primary cause of low yield and complicates purification. Identifying the likely culprits is the first step toward mitigation.
Common Side Products and Mitigation Strategies
| Side Product | Proposed Mechanism of Formation | Mitigation Strategy |
| Methyl 4-hydroxyquinoline-8-carboxylate | Hydrolysis of the starting 4-chloroquinoline by trace water, often catalyzed by the base. | Rigorously dry all solvents and reagents. Use an inert atmosphere. Ensure the base is anhydrous. |
| Hydrodehalogenation Product (Methyl quinoline-8-carboxylate) | A competing pathway where the aryl halide is reduced instead of aminated. This can be promoted by certain ligands or impurities. | Switch to a different palladium precatalyst/ligand system. Ensure high purity of starting materials. |
| Biaryl or Poly-arylated Amines | Self-coupling of the aryl halide or reaction of the product amine with another molecule of aryl halide. | Use a ligand that favors C-N reductive elimination over C-C bond formation. Buchwald's biarylphosphine ligands are generally good for this.[1] Ensure the stoichiometry is precise and avoid a large excess of the aryl halide. |
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q3: What is the most reliable synthetic route to prepare Methyl 4-aminoquinoline-8-carboxylate?
While several classical methods exist for quinoline synthesis, for this specific substitution pattern, a late-stage amination of a pre-formed quinoline core is generally most efficient.
-
Route 1: Nucleophilic Aromatic Substitution (SNAr): This is a classical and often cost-effective method. It involves reacting Methyl 4-chloroquinoline-8-carboxylate with ammonia or an ammonia equivalent. However, this reaction can require harsh conditions (high temperatures and pressures) and may suffer from low yields or side reactions.[4][5]
-
Route 2: Buchwald-Hartwig Amination: This is the modern method of choice for many applications. It uses a palladium catalyst and a phosphine ligand to couple Methyl 4-chloro (or bromo)-quinoline-8-carboxylate with an amine source (like ammonia, or a protected amine like benzophenone imine followed by hydrolysis). This method offers excellent functional group tolerance and typically proceeds under milder conditions with higher yields, though it requires careful optimization.[1][6]
Proposed Synthetic Pathway (Buchwald-Hartwig Amination)
Caption: A typical Buchwald-Hartwig amination scheme.
Q4: How do I choose the optimal catalyst, ligand, and base for the Buchwald-Hartwig amination?
The "best" conditions are highly substrate-dependent, and screening is often necessary.[7] However, based on literature for similar heterocyclic systems, we can establish a strong starting point.
Parameter Optimization for Buchwald-Hartwig Amination
| Parameter | Options | Rationale & Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Precatalysts | Pd₂(dba)₃ is a common, effective source of Pd(0). Precatalysts (like XPhos Pd G3) are often more air-stable and form the active catalytic species more reliably.[3] |
| Ligand | XantPhos, XPhos, RuPhos, BINAP | XantPhos: Its wide bite angle often prevents β-hydride elimination and promotes the desired C-N coupling.[3] XPhos/RuPhos: Bulky biaryl phosphines are excellent for electron-rich or sterically hindered aryl halides. BINAP: A classic ligand, but may be less effective for this specific transformation.[6] |
| Base | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ | NaOtBu: A strong, common base. Very effective but highly hygroscopic and can be too harsh for some substrates. Cs₂CO₃: A milder, less hygroscopic base. Often requires higher temperatures but can improve tolerance for sensitive functional groups.[1] |
| Solvent | Toluene, Dioxane, THF | Toluene/Dioxane: High boiling points allow for necessary heating. Good at dissolving organic reagents and the catalyst complex. Must be anhydrous. |
Experimental Protocols
Protocol 1: Optimized Buchwald-Hartwig Amination
This protocol is a starting point and should be optimized based on reaction monitoring.
Materials:
-
Methyl 4-chloroquinoline-8-carboxylate (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
XantPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous Toluene
-
Ammonia (0.5 M in Dioxane, 1.5 eq) or other amine source
Procedure:
-
To a dry, oven-baked Schlenk flask, add Pd(OAc)₂, XantPhos, and NaOtBu under an argon atmosphere.
-
Add the Methyl 4-chloroquinoline-8-carboxylate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe, followed by the ammonia solution.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Purification by Silica Gel Column Chromatography
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system. A gradient of ethyl acetate in hexanes is a good starting point (e.g., starting with 10% EtOAc/Hexanes and gradually increasing to 50% EtOAc/Hexanes). The addition of 1% triethylamine to the mobile phase can help prevent the basic product from streaking on the acidic silica gel.
-
Carefully load the adsorbed crude product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 4-aminoquinoline-8-carboxylate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Aminoquinoline Derivatization
Welcome to the technical support center for the synthesis and derivatization of 4-aminoquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these important synthetic transformations. As a cornerstone scaffold in medicinal chemistry, particularly in the development of antimalarial and anticancer agents, the successful synthesis of 4-aminoquinoline derivatives is often pivotal to research progress.[1][2][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring your syntheses are both efficient and reproducible.
Foundational Principles of 4-Aminoquinoline Derivatization
The derivatization of the 4-aminoquinoline scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, typically involving the displacement of a leaving group, such as a halide (commonly chlorine), at the C4 position with a primary or secondary amine.[5][6] However, a diverse array of other synthetic strategies has been developed, including metal-catalyzed cross-coupling reactions and multi-component cyclizations, to access a wide range of derivatives.[1][5][6] The success of these reactions is highly dependent on a careful interplay of various parameters, including the choice of solvent, catalyst, base, and temperature.
Troubleshooting Guide: A-to-Z Problem Solving
This section is structured to provide direct answers to common issues encountered during the derivatization of 4-aminoquinolines. Each entry details the problem, its probable causes, and a step-by-step protocol for resolution.
Issue 1: Low to No Product Formation
Q: My reaction is not yielding the desired 4-aminoquinoline derivative, or the yield is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low or no product formation is a frequent challenge that can often be traced back to several key factors:
-
Insufficiently Activated Substrate: The 4-chloroquinoline may not be sufficiently electrophilic for the nucleophilic amine to attack, especially with electron-rich quinoline systems or weakly nucleophilic amines.
-
Poor Solubility: Reactants may not be fully dissolved in the chosen solvent, preventing them from interacting effectively.
-
Inappropriate Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to degradation of starting materials or products.
-
Catalyst Inactivity: If using a metal-catalyzed reaction, the catalyst may be poisoned or may not be the optimal choice for the specific transformation.
-
Incorrect Base: The base may not be strong enough to deprotonate the amine or neutralize any acid formed during the reaction, thereby halting the catalytic cycle or preventing the amine from acting as a nucleophile.
Step-by-Step Optimization:
-
Verify Starting Materials: Ensure the purity of your 4-chloroquinoline and amine starting materials. Impurities can inhibit the reaction.
-
Solvent Screening: If solubility is a suspected issue, consider switching to a more polar, aprotic solvent. A comparison of commonly used solvents is provided in the table below. Dichloromethane, for instance, has shown better yields in some copper-catalyzed reactions compared to other solvents like THF or DMF.[5][6]
-
Temperature Elevation: Gradually increase the reaction temperature in 10-20 °C increments. Many SNAr reactions on 4-chloroquinolines require elevated temperatures, often above 120 °C, especially when using conventional heating.[5][6] Microwave irradiation can also be an effective way to shorten reaction times and improve yields.[5][6][7]
-
Base Selection: The choice of base is critical. For many reactions, inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are effective.[5][6] In some cases, an organic base such as triethylamine may be suitable. The optimal base will depend on the specific reaction and substrates.
-
Catalyst and Ligand Screening (for cross-coupling reactions): For palladium or copper-catalyzed reactions, screen different catalyst-ligand combinations. For example, Pd(OAc)2 with a suitable phosphine ligand is often used in Buchwald-Hartwig aminations.[5]
| Parameter | Option 1 | Option 2 | Option 3 | Option 4 | Reference |
| Solvent | Dichloromethane | DMF | DMSO | Ethanol | [5][6] |
| Base | K2CO3 | Cs2CO3 | Triethylamine | NaOH | [5][6][7] |
| Catalyst | Pd(OAc)2 | CuI | Cu(OAc)2 | None (SNAr) | [5][6] |
| Temperature | Room Temp | 80 °C | 120 °C | 140-180 °C (Microwave) | [5][6][7] |
Issue 2: Formation of Side Products and Tar
Q: My reaction is producing a significant amount of dark, tarry material and multiple spots on my TLC plate. How can I minimize these side reactions?
A: The formation of tar and other side products is often a consequence of harsh reaction conditions, particularly high temperatures and strong acids or bases, which can lead to polymerization or degradation of the starting materials and products.[8]
-
Excessive Heat: Overheating can cause decomposition and polymerization.
-
Highly Concentrated Reagents: High concentrations of reactants can lead to uncontrolled side reactions.
-
Air/Moisture Sensitivity: Some intermediates or catalysts may be sensitive to air and moisture, leading to decomposition.
-
Temperature Control: Carefully control the reaction temperature. If the reaction is highly exothermic, consider adding reagents slowly and using an ice bath for cooling.
-
Dilution: Run the reaction at a lower concentration by increasing the amount of solvent.
-
Inert Atmosphere: If your reagents or catalyst are sensitive to air or moisture, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Purification Strategy: For purification, column chromatography is often necessary to separate the desired product from closely related impurities and tar.[9] A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexane is a good starting point.[9]
Issue 3: Difficulty in Product Purification
Q: I have successfully formed my desired product, but I am struggling to isolate it in a pure form. What purification strategies are most effective?
A: Purification of 4-aminoquinoline derivatives can be challenging due to the presence of closely related impurities, starting materials, or the product's poor crystallization properties.[9]
-
Co-eluting Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography.
-
Poor Crystallization: The product may be an oil or may not crystallize easily from common solvents.
-
Product Solubility: The product might be highly soluble in the aqueous layer during workup, leading to loss of material.[10]
-
Column Chromatography Optimization:
-
Solvent System Screening: Systematically screen different solvent systems for column chromatography to maximize the separation between your product and impurities.
-
Gradient Elution: Employ a shallow gradient elution to improve separation.
-
-
Recrystallization:
-
Solvent Screening: Attempt recrystallization from a variety of solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
-
Acid-Base Extraction:
-
The basic nitrogen on the quinoline ring and the side chain amine can be protonated. An acid-base workup can sometimes help remove non-basic impurities.
-
-
Aqueous Layer Check:
-
If you suspect your product has some water solubility, it's prudent to check the aqueous layer from your workup by TLC before discarding it.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 4-aminoquinoline derivatives?
A1: The most prevalent starting material is 4-chloroquinoline or its substituted analogs (e.g., 4,7-dichloroquinoline).[5][6] The chloro group at the 4-position is a good leaving group for nucleophilic aromatic substitution reactions with various amines.
Q2: Are there any specific safety precautions I should take when working with reagents for 4-aminoquinoline synthesis?
A2: Yes, several reagents require careful handling. For instance, phosphorus oxychloride (POCl₃), which is used to convert 4-hydroxyquinolines to 4-chloroquinolines, is highly corrosive and reacts violently with water. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] Many of the organic solvents used are flammable and should be handled with care.
Q3: How can I confirm the structure and purity of my final 4-aminoquinoline derivative?
A3: A combination of standard analytical techniques should be used for characterization and purity assessment:[9]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Q4: Can microwave-assisted synthesis be beneficial for 4-aminoquinoline derivatization?
A4: Absolutely. Microwave irradiation has been shown to be a powerful tool for synthesizing 4-aminoquinoline derivatives, often leading to significantly shorter reaction times (minutes versus hours) and improved yields compared to conventional heating methods.[5][6][7] Reactions in solvents like DMSO at temperatures between 140-180 °C under microwave conditions have been particularly effective.[7]
Q5: What is the role of a base in the reaction between a 4-chloroquinoline and an amine?
A5: A base is often crucial in these reactions. It can serve multiple purposes:
-
Scavenging HCl: The reaction of an amine with 4-chloroquinoline generates HCl as a byproduct. The base neutralizes this acid, preventing it from protonating the amine nucleophile and rendering it unreactive.
-
Amine Activation: In some cases, a strong base may be required to deprotonate a less nucleophilic amine, increasing its reactivity.
-
Catalyst Regeneration: In certain catalytic cycles, a base is necessary to regenerate the active catalyst.
The necessity and strength of the base can depend on the nucleophilicity of the amine. For instance, reactions with primary amines may not require an additional base, while those with less reactive secondary or aryl amines often do.[5][6][7]
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitigating Hydroxychloroquine-Induced Oxidative Liver Damage: The Roles of Adenosine Triphosphate, Liv-52, and Their Combination in Rats | MDPI [mdpi.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How To [chem.rochester.edu]
How to prevent degradation of Methyl 4-aminoquinoline-8-carboxylate in solution
Welcome to the technical support guide for Methyl 4-aminoquinoline-8-carboxylate (M4A8C). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling of Methyl 4-aminoquinoline-8-carboxylate.
Q1: My M4A8C solution has turned yellow/brown overnight. What is happening?
A: Discoloration is a common indicator of degradation. This is typically due to the oxidation of the 4-amino group on the quinoline ring, a reaction often accelerated by exposure to atmospheric oxygen and light. Aromatic amines are susceptible to forming colored oxidation products.[1] To prevent this, it is critical to handle solutions under an inert atmosphere and protect them from light.
Q2: I've noticed a precipitate forming in my aqueous M4A8C solution. Is this degradation?
A: While it could be a degradant, it is more likely the result of the compound crashing out of solution due to poor solubility or a change in pH. However, one of the primary degradation pathways is hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][3] This carboxylic acid derivative may have different solubility properties than the parent ester, potentially causing it to precipitate, especially if the solution pH is near its isoelectric point.
Q3: Can I store my stock solution of M4A8C at room temperature?
A: It is strongly discouraged. Storing at room temperature significantly increases the rate of all potential degradation reactions, including ester hydrolysis and oxidation.[4] For optimal stability, stock solutions, especially in protic solvents, should be stored at -20°C or -80°C.
Q4: What is the primary cause of activity loss for M4A8C in my cell culture medium?
A: The most probable cause is the hydrolysis of the methyl ester at the C8 position.[5][6] This reaction is catalyzed by either acidic or basic conditions and is accelerated in aqueous environments like cell culture media, especially at physiological temperatures (e.g., 37°C).[7] The resulting carboxylic acid may have a different binding affinity or cell permeability, leading to reduced efficacy.
Section 2: Understanding the Degradation Pathways
Methyl 4-aminoquinoline-8-carboxylate has three main points of vulnerability in its structure that can lead to degradation in solution: the methyl ester, the aromatic amino group, and the quinoline ring system.
Caption: Primary degradation pathways for Methyl 4-aminoquinoline-8-carboxylate in solution.
-
Ester Hydrolysis: The C8-methyl ester is susceptible to hydrolysis, a reaction with water that splits the ester into a carboxylic acid and methanol.[3] This process is significantly accelerated by the presence of acids or bases, which act as catalysts.[2][5] This is often the most significant pathway for loss of the parent compound in aqueous buffers and media.
-
Oxidation: The 4-amino group, being an electron-donating group attached to an aromatic system, is prone to oxidation.[8] This can be initiated by atmospheric oxygen, trace metal ions, or peroxides in solvents. The resulting products are often complex and highly colored.
-
Photodegradation: The quinoline ring system can absorb UV and high-energy visible light.[9] This absorption can lead to the molecule entering an excited state, triggering reactions that can break the aromatic ring structure, leading to a complete loss of identity and activity.[10][11]
Section 3: Troubleshooting Guide
Use this section to diagnose and resolve issues you encounter during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Actions & Rationale |
| Rapid loss of compound potency in aqueous buffer (verified by LC-MS). | Ester Hydrolysis. | 1. Control Solution pH: Prepare buffers in the pH 6.0-7.0 range. Avoid strongly acidic or alkaline conditions which catalyze hydrolysis.[2][4] 2. Prepare Fresh: Make aqueous dilutions immediately before use from a stable, anhydrous stock. 3. Lower Temperature: Perform shorter experiments at lower temperatures if the protocol allows, as this slows reaction kinetics. |
| Solution turns yellow, orange, or brown upon preparation or storage. | Oxidation of the 4-amino group. | 1. Use Anhydrous, Degassed Solvents: Solvents like DMSO or DMF should be high-purity and anhydrous. Purge the solvent with an inert gas (argon or nitrogen) before use to remove dissolved oxygen. 2. Inert Atmosphere Overlay: After preparing the solution, flush the headspace of the vial with argon or nitrogen before sealing. 3. Add Antioxidants (Use with Caution): For some applications, a small amount of an antioxidant like BHT could be considered, but this must be validated for compatibility with your assay. |
| Inconsistent results between experiments run on different days. | Photodegradation and/or gradual hydrolysis. | 1. Protect from Light: Use amber glass vials or wrap clear vials in aluminum foil for all stock solutions and experimental samples.[9] Avoid leaving solutions exposed on the benchtop under ambient lab lighting for extended periods. 2. Standardize Solution Age: Implement a strict protocol where solutions are used within a specific timeframe after preparation (e.g., within 1 hour of dilution) to minimize variability from time-dependent degradation. |
| Cloudiness or precipitate appears after diluting a DMSO stock into an aqueous buffer. | Poor Solubility or Degradation to a less soluble product. | 1. Verify Solubility: Check the solubility limit in your final buffer system. You may need to lower the final concentration. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate by LC-MS. If it is the parent compound, it's a solubility issue. If it is 4-aminoquinoline-8-carboxylic acid, it confirms that hydrolysis has occurred. |
Section 4: Best Practices & Protocols
Following a robust and validated protocol is the most effective way to prevent degradation.
Protocol: Preparation and Storage of M4A8C Stock Solution
This protocol is designed to maximize the short-term and long-term stability of your compound.
Materials:
-
Methyl 4-aminoquinoline-8-carboxylate (solid)
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance and appropriate weighing tools
-
Sterile, disposable syringes and 0.22 µm syringe filters (PTFE for organic solvents)
Step-by-Step Procedure:
-
Pre-Preparation:
-
Allow the sealed container of solid M4A8C to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare the workspace. If possible, perform solvent handling in a glovebox or under a gentle stream of inert gas.
-
-
Weighing the Compound:
-
Tare a sterile, amber glass vial on the analytical balance.
-
Carefully weigh the desired amount of M4A8C directly into the vial. Record the exact mass.
-
Rationale: Weighing directly into the storage vial minimizes transfer loss and exposure to the atmosphere.
-
-
Solvent Addition & Dissolution:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Immediately flush the headspace of the vial with inert gas for 10-15 seconds.
-
Seal the vial tightly and vortex gently until the solid is completely dissolved.
-
Rationale: DMSO is an excellent, aprotic solvent that minimizes the risk of hydrolysis. Using anhydrous grade and an inert gas overlay displaces oxygen and moisture.[1][12]
-
-
Sterile Filtration (Optional but Recommended):
-
If required for your application (e.g., cell culture), draw the solution into a sterile syringe.
-
Attach a 0.22 µm PTFE syringe filter and dispense the solution into a final sterile, amber storage vial.
-
Flush the headspace of the final vial with inert gas before sealing.
-
Rationale: Filtration removes any microscopic particulates, but it's crucial to use a filter material (like PTFE) that is compatible with DMSO and won't introduce leachables.
-
-
Aliquoting and Storage:
-
For long-term storage, it is best practice to aliquot the stock solution into smaller, single-use volumes in separate amber vials.
-
Flush the headspace of each aliquot with inert gas.
-
Label each vial clearly with the compound name, concentration, date, and solvent.
-
Store all aliquots at -80°C . For daily or weekly use, an aliquot may be stored at -20°C.
-
Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Ultra-low temperature storage dramatically slows all chemical reactions.[4]
-
Workflow for Experimental Use
Caption: Recommended workflow for using M4A8C stock solutions in experiments.
Summary of Recommended Storage Conditions
| Parameter | Optimal Condition | Condition to Avoid | Rationale |
| Solvent (Stock) | Anhydrous DMSO or DMF | Protic solvents (Methanol, Ethanol), Water, Acidic/Basic aqueous solutions | Aprotic solvents prevent hydrolysis.[6] |
| Temperature | -80°C (long-term), -20°C (short-term) | Room Temperature, 4°C (for aqueous solutions) | Low temperatures drastically reduce the rate of all degradation reactions.[4] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Ambient Air | Prevents oxidation of the sensitive 4-amino group.[12] |
| Light Exposure | Complete Darkness (Amber Vials) | UV or prolonged ambient light | The quinoline ring is susceptible to photodegradation.[9][11] |
| pH (Aqueous) | 6.0 - 7.0 | < 5.0 or > 8.0 | Minimizes acid/base-catalyzed hydrolysis of the methyl ester.[2][3] |
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Methyl Esters [organic-chemistry.org]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. sundarbanmahavidyalaya.in [sundarbanmahavidyalaya.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Quinoline Autofluorescence in Imaging Assays
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the autofluorescence of quinoline compounds in imaging assays. This guide is structured to provide a comprehensive understanding of the issue and to offer practical, field-proven solutions.
Introduction: The Quinoline Challenge
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the backbone of numerous therapeutic agents and chemical probes.[1][2][3] However, their inherent chemical structure—a bicyclic aromatic heterocycle with an extended π-electron system—makes them prone to autofluorescence.[4] This intrinsic fluorescence can significantly interfere with imaging-based assays, masking the signal from your intended fluorescent reporter, leading to a low signal-to-noise ratio, false positives, and inaccurate quantification.[4][5][6] This guide provides a systematic approach to identifying, troubleshooting, and mitigating the impact of quinoline-derived autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What is compound autofluorescence, and why are quinoline-based compounds particularly susceptible?
A: Compound autofluorescence is the inherent ability of a chemical compound to absorb light and re-emit it as fluorescence.[4] The quinoline scaffold possesses an extended system of delocalized π-electrons in its aromatic rings. This electron configuration readily absorbs light energy, particularly in the UV to blue-green range, and can efficiently re-emit this energy as fluorescent light, creating a background signal that can interfere with your assay.[4]
Q2: How can I definitively determine if my quinoline compound is autofluorescent under my experimental conditions?
A: The most direct method is to measure the fluorescence of your compound in the absence of any other fluorescent labels or biological samples.[4] This establishes a baseline for your compound's intrinsic fluorescence.
Experimental Protocol: Measuring Intrinsic Compound Fluorescence
Objective: To quantify the autofluorescence of a quinoline compound using a fluorescence microplate reader.
Materials:
-
Quinoline compound of interest
-
Assay buffer or relevant solvent (e.g., DMSO, PBS)
-
Black, clear-bottom 96- or 384-well microplates[4]
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of your quinoline compound in the assay buffer. The concentration range should span what you intend to use in your final assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include control wells containing only the assay buffer to determine the background fluorescence of the medium and the plate.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to match that of your assay's specific fluorophore (e.g., FITC, GFP).
-
Scan a range of emission wavelengths that includes the expected emission peak of your assay's fluorophore.
-
Data Analysis: Subtract the average fluorescence of the blank (buffer-only) wells from the compound-containing wells. A concentration-dependent increase in fluorescence confirms that your compound is autofluorescent at the tested wavelengths.[4]
Q3: My quinoline compound is showing up as a "hit" in multiple, unrelated fluorescence-based screens. What is happening?
A: This is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[4] PAINS are molecules that appear to be active in a wide variety of assays due to non-specific interactions or assay artifacts, rather than specific modulation of a biological target.[4] Autofluorescence is a common mechanism by which quinoline-based PAINS can generate false-positive results.[4] It is crucial to perform counter-screens or orthogonal assays that use a different detection modality (e.g., luminescence, absorbance) to validate any hits from a primary fluorescence screen.[4]
Troubleshooting Guide: From Prevention to Correction
This section provides a tiered approach to addressing quinoline autofluorescence, starting with preventative measures during experimental design and moving to corrective actions during data acquisition and analysis.
Tier 1: Experimental Design & Prevention
The most effective way to combat autofluorescence is to minimize it from the outset.
Issue: High background fluorescence observed in initial experiments.
Solution 1: Strategic Fluorophore Selection
-
Causality: Quinoline autofluorescence is typically strongest in the blue and green regions of the spectrum.[4][7] By selecting fluorophores that excite and emit at longer wavelengths (red or far-red), you can create spectral separation between your signal and the compound's autofluorescence.
-
Recommendation: Whenever possible, use fluorophores that emit above 600 nm.[4] Far-red dyes like Alexa Fluor 647 or Cy5 are often excellent choices as endogenous and compound-related autofluorescence is significantly lower in this range.[7][8]
| Fluorophore Class | Typical Emission Range | Autofluorescence Overlap | Recommendation |
| Blue/Cyan | 400-500 nm | High | Avoid if possible |
| Green/Yellow | 500-570 nm | High to Moderate | Use with caution; requires controls |
| Red | 570-650 nm | Low | Good Choice |
| Far-Red/NIR | >650 nm | Very Low | Optimal Choice |
Solution 2: Optimize Sample Preparation
-
Causality: Fixation methods and sample handling can exacerbate autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to induce autofluorescence by cross-linking proteins.[9][10]
-
Recommendations:
-
Minimize fixation time to the shortest duration necessary for adequate preservation.[11][12]
-
Consider switching to an organic solvent fixative like ice-cold methanol or ethanol, which may reduce autofluorescence.[7][8][9]
-
If using live cells, switch to a phenol red-free culture medium for imaging, as phenol red is highly fluorescent.[8][13] Reducing the concentration of fetal bovine serum (FBS) can also help.[9]
-
Tier 2: Chemical & Physical Quenching
If preventative measures are insufficient, quenching agents can be employed to reduce unwanted fluorescence.
Issue: Persistent autofluorescence that spectrally overlaps with the chosen fluorophore.
Solution 1: Employ Chemical Quenching Agents
-
Causality: Certain chemical agents can absorb the emission energy from autofluorescent molecules or alter their chemical structure to render them non-fluorescent.
-
Recommendations:
-
Sudan Black B (SBB): A lipophilic dye effective at quenching lipofuscin, a common source of autofluorescence in aging tissues.[7][14][15] However, SBB can introduce its own background in the red and far-red channels.[14]
-
TrueBlack®: A reagent designed to quench lipofuscin autofluorescence with minimal background introduction compared to SBB.[14][15] It can be applied before or after immunofluorescence staining.[14]
-
Copper Sulfate (CuSO₄): Can be effective for reducing autofluorescence in formalin-fixed tissues.[7][15]
-
Workflow for Applying a Quenching Agent (Pre-treatment)
Caption: Pre-treatment workflow for applying an autofluorescence quenching agent.
Tier 3: Data Acquisition & Post-Processing
When autofluorescence cannot be eliminated, it can often be computationally removed.
Issue: Autofluorescence is still present despite preventative and quenching steps.
Solution: Spectral Unmixing and Background Subtraction
-
Causality: The autofluorescence from a quinoline compound will have a distinct emission spectrum. If your imaging system is equipped with a spectral detector, you can capture the full emission spectrum at each pixel. An algorithm can then differentiate and separate the spectra of your specific fluorophore from the autofluorescence spectrum.[4][16]
-
Recommendation: Use spectral imaging and linear unmixing to computationally isolate and remove the contribution of quinoline autofluorescence from the final image.[4]
Experimental Protocol: Spectral Unmixing
Objective: To computationally separate the quinoline autofluorescence signal from the specific fluorescent probe signal.
Materials:
-
Confocal microscope with a spectral detector and unmixing software (e.g., Zeiss LSM, Leica SP8).
-
Your fully stained experimental sample.
-
A control sample containing only the quinoline compound at the relevant concentration.
-
An unstained control sample (cells/tissue only) to capture endogenous autofluorescence.
Procedure:
-
Acquire Reference Spectra:
-
Image the sample containing only your quinoline compound to capture its pure emission spectrum ("Quinoline AF").[4]
-
Image a sample stained only with your specific fluorophore to get its pure spectrum ("Signal").
-
Image the unstained sample to acquire the spectrum for endogenous autofluorescence ("Endogenous AF").
-
-
Acquire Experimental Image: Image your fully stained experimental sample using the same settings, ensuring you collect the entire spectral range.
-
Perform Linear Unmixing: In the microscope software or a program like ImageJ/Fiji, apply the linear unmixing algorithm.[4][13] Provide the reference spectra for "Signal," "Quinoline AF," and "Endogenous AF." The software will generate separate images, each representing the intensity of only one of the spectral components.
Logical Diagram for Spectral Unmixing
Caption: The process of linear spectral unmixing to isolate the desired signal.
References
- 1. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. oraclebio.com [oraclebio.com]
- 8. southernbiotech.com [southernbiotech.com]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. labcompare.com [labcompare.com]
- 11. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 12. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 13. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. spiedigitallibrary.org [spiedigitallibrary.org]
Stability issues of Methyl 4-aminoquinoline-8-carboxylate hydrochloride in DMSO
Technical Support Center: Methyl 4-aminoquinoline-8-carboxylate hydrochloride
Introduction: Understanding the Challenges of this compound in DMSO
This compound is a heterocyclic compound belonging to the 4-aminoquinoline class, a scaffold known for significant pharmacological activities.[1][2] As with many research compounds, Dimethyl Sulfoxide (DMSO) is often the solvent of choice for creating concentrated stock solutions due to its broad solubilizing power.[3] However, the specific structural features of this molecule—namely the hydrochloride salt, the primary aromatic amine, and the methyl ester—present unique stability challenges in DMSO that can compromise experimental integrity.
This guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource. It is designed in a question-and-answer format to directly address common issues, explain the underlying chemical principles, and offer validated protocols to ensure the reliable use of this compound in your research.
Visualizing the Molecule: Potential Instability Hotspots
The stability of a compound in solution is dictated by its functional groups and their interaction with the solvent. The structure below highlights the key areas of this compound susceptible to degradation.
Caption: Key functional groups of the target molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common problems encountered when working with this compound in DMSO solutions.
| Issue / Observation | Potential Cause(s) | Recommended Action(s) & Explanation |
| Color Change (Solution turns yellow or brown over time) | Oxidative Degradation or Compound Decomposition. Quinoline derivatives can be sensitive to light and air, leading to the formation of colored impurities.[4][5] The acidic nature of the hydrochloride salt in DMSO can also catalyze decomposition, especially at elevated temperatures or with prolonged storage.[6] | 1. Protect from Light: Store stock solutions in amber vials. 2. Use Anhydrous DMSO: Minimize water content, as it can facilitate degradation pathways. 3. Store Cold: Use -80°C for long-term storage to dramatically slow degradation kinetics.[7] 4. Inert Atmosphere: For maximum stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing. |
| New Peak in LC-MS/HPLC (A new, more polar species is observed) | Ester Hydrolysis. This is the most common degradation pathway. DMSO is highly hygroscopic and readily absorbs atmospheric water.[3] This water, potentially catalyzed by the acidic hydrochloride, can hydrolyze the methyl ester to the corresponding carboxylic acid. | 1. Confirm Identity: The hydrolyzed product will have a mass increase of +14 Da (loss of -CH3, gain of -H). 2. Use High-Purity Anhydrous DMSO: Purchase high-quality solvent and handle it properly to prevent water absorption. 3. Prepare Fresh Solutions: For sensitive experiments, prepare solutions immediately before use from a solid aliquot. |
| Precipitation After Freeze-Thaw | Solubility Issues. The compound may have exceeded its solubility limit at lower temperatures, or repeated freeze-thaw cycles may have promoted aggregation and precipitation.[8][9] This is a physical change, not necessarily chemical degradation. | 1. Confirm Concentration: Ensure you are not exceeding the compound's solubility limit in DMSO. 2. Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7] 3. Proper Thawing: Thaw aliquots completely at room temperature and vortex gently to ensure the compound is fully redissolved before use.[9] |
| Inconsistent Biological Activity | Compound Degradation or Inaccurate Concentration. If the active compound is degrading, its effective concentration decreases over time, leading to variable results. Precipitation can also lead to inaccurate pipetting of the desired concentration. | 1. Perform a Stability Check: Use the protocol provided below (Protocol 2) to assess the stability of your stock solution over your experimental timeframe. 2. Filter Before Use: If minor precipitation is suspected in an older stock, centrifuge the vial and carefully pipette from the supernatant for use in non-critical applications. Note: The concentration will be lower than intended. 3. Default to Fresh Preparations: When in doubt, always use a freshly prepared solution for key experiments. |
In-Depth Look: The Primary Degradation Pathway
The hydrolysis of the methyl ester is the most probable cause of instability. The reaction is straightforward but has significant implications for the compound's identity and activity.
Caption: Hydrolysis of the ester group in the presence of water.
Validated Experimental Protocols
To mitigate the issues outlined above, we recommend adhering to the following validated procedures for solution preparation and stability assessment.
Protocol 1: Recommended Procedure for Preparing Stock Solutions
This protocol minimizes exposure to atmospheric moisture and other contaminants.
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO (Biotech grade or equivalent)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow both the solid compound vial and the sealed bottle of anhydrous DMSO to come to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold surfaces.
-
Weighing: Weigh the desired amount of solid compound in a fume hood. For highest accuracy, use an aliquot that can be dissolved completely to avoid weighing errors.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the solid compound.
-
Mixing: Cap the vial tightly and vortex for 30-60 seconds. If needed, briefly sonicate the vial in a room temperature water bath for 1-2 minutes to ensure complete dissolution. Visually inspect against a light source to confirm no solid particles remain.
-
Aliquoting: Immediately dispense the stock solution into single-use amber vials. This is the most critical step for preventing degradation from repeated freeze-thaw cycles.[7]
-
Storage: Tightly cap the aliquots and store them under the appropriate conditions as outlined in the table below.
Recommended Storage Conditions for DMSO Stock Solutions
| Storage Duration | Temperature | Key Considerations |
| Long-Term (> 1 month) | -80°C | The gold standard for preserving compound integrity. Minimizes both chemical degradation and solvent evaporation.[7] |
| Short-Term (< 1 month) | -20°C | Acceptable for routine use, but stability should be verified for sensitive assays.[7] |
| Working Solutions (Daily) | 4°C | Not recommended for more than 24-48 hours. The rate of hydrolysis and other degradation pathways increases significantly at this temperature. |
| Room Temperature | Not Recommended | Significant degradation can occur within hours to days at room temperature.[10][11] |
Protocol 2: Workflow for Assessing Compound Stability
This self-validating workflow allows you to determine the stability of your compound under your specific storage and handling conditions.
Caption: A systematic approach to validating compound stability.
Procedure:
-
Prepare a master stock solution following Protocol 1.
-
Immediately perform an initial analysis (Time = 0) using a validated analytical method (e.g., LC-MS or HPLC) to determine the initial purity and peak area of the parent compound.
-
Store the master aliquot at your desired condition (e.g., -20°C).
-
At subsequent time points (e.g., 24 hours, 3 days, 1 week, 1 month), thaw the aliquot, take a small sample for analysis, and immediately return the master aliquot to storage.
-
Analyze the sample using the same analytical method.
-
Compare the peak area of the parent compound at each time point to the Time = 0 sample. A decrease in the parent peak area and/or an increase in new peaks (especially the hydrolyzed product) indicates degradation.
-
Establish an acceptable purity threshold (e.g., >95%) to define the maximum reliable storage duration for your experimental needs.
Alternative Solvents
If stability in DMSO remains a persistent issue, consider these alternatives, keeping in mind that solubility and compatibility with your experimental system are paramount.
| Solvent | Pros | Cons | Downstream Compatibility |
| Ethanol (Anhydrous) | Less reactive; less hygroscopic than DMSO. Often well-tolerated in cell-based assays at low final concentrations. | Lower solubilizing power; may not achieve high stock concentrations. | Good for many cell-based assays and in vivo studies (check concentration limits). |
| N,N-Dimethylformamide (DMF) | High solubilizing power, similar to DMSO. | Can also have stability issues (hydrolysis); higher toxicity than DMSO. Dipolar aprotic nature can still promote certain degradation pathways.[12] | Use with caution in cell-based assays due to toxicity. Acceptable for many chemical reactions. |
| Glycerol | Non-toxic, biodegradable, and has a high boiling point.[13] | High viscosity can make pipetting difficult and inaccurate. May not be suitable for all analytical techniques or biological assays. | May be suitable for some in vivo formulations but can interfere with certain enzymatic or cell-based assays. |
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 10. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 12. research.library.fordham.edu [research.library.fordham.edu]
- 13. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
Technical Support Center: Mitigating In Vivo Toxicity of 4-Aminoquinoline Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-aminoquinoline compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you understand, predict, and ultimately reduce the in vivo toxicity of this important class of molecules. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your experimental design and interpretation.
Section 1: Understanding the "Why" - Core Mechanisms of 4-Aminoquinoline Toxicity
This section addresses the fundamental mechanisms that drive the toxicological profile of 4-aminoquinoline derivatives like chloroquine (CQ) and hydroxychloroquine (HCQ).
FAQ 1: What are the primary mechanisms of 4-aminoquinoline-induced toxicity?
The toxicity of 4-aminoquinolines is multifaceted but largely stems from their basic chemical nature and ability to accumulate in acidic intracellular compartments, primarily lysosomes.[1][2]
-
Lysosomal Dysfunction: As weak bases, 4-aminoquinolines become protonated and trapped within the acidic environment of lysosomes.[2] This accumulation raises the lysosomal pH, inactivating acid-dependent hydrolases. The resulting disruption of autophagy (the cell's recycling process) leads to the buildup of cellular waste and damaged organelles, manifesting as membranous cytoplasmic bodies.[1] This is a dose-dependent effect observed across various cell types.[1]
-
Cardiotoxicity: A major concern is cardiotoxicity, which can manifest as conduction abnormalities (QRS and QT prolongation), arrhythmias, and cardiomyopathy.[3][4][5] The mechanism is linked to the blockade of cardiac sodium and potassium channels (including the hERG channel), which disrupts normal cardiac repolarization.[2][6] The lysosomal dysfunction described above also contributes directly to cardiomyopathy by causing an accumulation of autophagic vacuoles and cellular debris within cardiomyocytes.
-
Retinopathy: Ocular toxicity is a well-documented side effect of long-term 4-aminoquinoline use.[7][8][9] The compounds bind to melanin in the retinal pigment epithelium (RPE), leading to high and sustained local concentrations.[10] This causes RPE atrophy and photoreceptor damage, classically presenting as "bull's eye maculopathy".[7][8][11]
-
Hepatotoxicity & Agranulocytosis: Certain derivatives, like amodiaquine, can be bioactivated by cytochrome P450 enzymes to form reactive quinoneimine metabolites.[12][13] These metabolites can covalently bind to cellular macromolecules, leading to idiosyncratic hepatotoxicity and agranulocytosis (a severe drop in white blood cells).[13]
FAQ 2: Which organs are most susceptible and why?
The tissue distribution and accumulation of 4-aminoquinolines dictate their organ-specific toxicities.
| Organ System | Primary Toxicity | Underlying Mechanism | Key References |
| Heart | Cardiomyopathy, Arrhythmias (QTc Prolongation) | Lysosomal dysfunction in cardiomyocytes, ion channel blockade. | [3][4][5][14] |
| Eye (Retina) | Retinopathy ("Bull's Eye Maculopathy") | High affinity for melanin in the retinal pigment epithelium, leading to accumulation and cellular damage. | [7][8][10][11] |
| Liver | Hepatotoxicity (especially with amodiaquine) | Formation of reactive quinoneimine metabolites. Oxidative stress. | [12][15] |
| Blood | Agranulocytosis (especially with amodiaquine) | Formation of reactive quinoneimine metabolites. | [13] |
| Nervous System | Neuromyopathy, Seizures (in overdose) | Disruption of lysosomal function in neurons and muscle cells. Sodium channel toxicity in the CNS. | [3][4] |
| Gastrointestinal | Nausea, Vomiting, Diarrhea | Common, often dose-limiting initial side effects. | [4] |
Section 2: The "How" - Strategies for Toxicity Reduction
This section provides actionable strategies and answers common questions about mitigating the toxic effects of 4-aminoquinoline compounds during preclinical development.
Troubleshooting Guide: My lead 4-aminoquinoline shows significant cardiotoxicity in early in vivo models. What are my options?
This is a common and critical challenge. A multi-pronged approach is necessary.
The first line of defense is to alter the molecule itself to improve its safety profile.
-
Question: How can I modify the chemical structure to reduce toxicity while preserving antimalarial activity?
-
Answer: The goal is to disrupt the mechanisms of toxicity. For compounds like amodiaquine, where toxicity is linked to a quinoneimine metabolite, a key strategy is to modify the side chain to prevent its formation.[12][13] This can be achieved by designing analogs that lack the hydroxyl groups which are precursors to the toxic metabolite.[12][13] Another approach involves altering the side chain's basicity and lipophilicity. While a basic side chain is often considered essential for accumulating the drug in the parasite's acidic food vacuole, fine-tuning its properties can reduce accumulation in mammalian lysosomes and alter ion channel interactions, potentially lowering cardiotoxicity.[16] Systematic variation of the side chain can lead to compounds with improved activity-toxicity profiles.[16]
-
If the core pharmacophore is essential, changing how the drug is delivered to the body can dramatically reduce systemic toxicity.
-
Question: What formulation strategies can mitigate systemic toxicity?
-
Answer: Encapsulating the 4-aminoquinoline compound within a nanocarrier, such as a liposome, is a highly effective strategy.[17][18] Liposomal formulations can alter the drug's pharmacokinetics and biodistribution, preventing high peak plasma concentrations that drive acute toxicity.[17][18] They can reduce uptake by non-target tissues (like the heart and retina) and, in some cases (e.g., cancer), leverage the enhanced permeability and retention (EPR) effect to target the drug to the site of action.[17][18] This approach has been successfully used to reduce the cardiotoxicity of other drugs like doxorubicin and the nephrotoxicity of amphotericin B.[17][19]
-
A prodrug is an inactive derivative of a drug molecule that is converted into the active form in vivo, ideally at the target site.
-
Question: How can a prodrug approach reduce the toxicity of my compound?
-
Answer: The prodrug strategy can improve a drug's overall ADME (absorption, distribution, metabolism, and excretion) properties and reduce toxicity.[20][21] By masking the functional groups responsible for toxicity until the drug reaches its target, systemic exposure to the active, toxic molecule is minimized.[22][23] For example, a prodrug could be designed to be activated by enzymes that are uniquely or highly expressed in the target tissue (e.g., parasite-specific enzymes), thereby increasing selectivity and reducing off-target effects.[20][23] This approach can enhance the therapeutic index by dissociating the site of action from the site of toxicity.[20]
-
Section 3: The "Proof" - Experimental Protocols & Workflows
Trustworthy data is the cornerstone of drug development. This section provides validated, step-by-step protocols for assessing and mitigating toxicity.
Workflow: A Logic-Driven Approach to Identifying and Mitigating Toxicity
This workflow diagram illustrates a systematic process for preclinical toxicity assessment and reduction.
Caption: A decision-making workflow for identifying and mitigating toxicity in 4-aminoquinoline drug development.
Protocol: In Vivo Assessment of Cardiotoxicity Markers in Rodents
This protocol outlines a standard procedure for evaluating the cardiotoxic potential of a novel 4-aminoquinoline compound in a rat model. It adheres to general principles for preclinical toxicology studies.[24][25][26][27]
1. Objective: To determine the effect of a test 4-aminoquinoline compound on cardiac function and injury markers following repeated dosing in rats.
2. Materials:
-
Test Compound and appropriate vehicle.
-
Young adult Sprague-Dawley or Wistar rats (e.g., 6-8 weeks old).[25]
-
Dosing apparatus (e.g., oral gavage needles).
-
ECG recording equipment for small animals.
-
Blood collection supplies (e.g., EDTA tubes).
-
ELISA kits for cardiac troponin I (cTnI) and Brain Natriuretic Peptide (BNP).
-
Materials for tissue histology (formalin, paraffin, stains).
3. Experimental Design:
-
Animal Model: Use both male and female rats. Acclimate animals for at least 5 days.[25]
-
Groups (n=8-10 per group):
-
Dosing: Administer the compound daily via the intended clinical route (oral gavage is common) for a period relevant to the intended clinical use (e.g., 14 or 28 days).[25][28]
4. Procedure:
-
Daily Observations: Record clinical signs of toxicity, body weight, and food consumption.
-
ECG Monitoring:
-
Record baseline ECGs before the first dose.
-
Record ECGs at peak plasma concentration (Tmax), if known, after the first dose and on the final day of the study.
-
Anesthetize animals lightly for the procedure.
-
Measure key intervals: PR, QRS duration, and QT. Correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula).
-
-
Blood Collection:
-
Collect blood at baseline and at the end of the study (terminal collection).
-
Process blood to obtain plasma and store at -80°C.
-
-
Terminal Procedures:
-
At the end of the dosing period, euthanize animals.
-
Perform a gross necropsy, paying close attention to the heart.
-
Collect hearts, weigh them, and fix a portion in 10% neutral buffered formalin for histopathology.
-
5. Data Analysis:
-
ECG Analysis: Compare changes in PR, QRS, and corrected QT intervals from baseline and between treatment and control groups. Statistically significant QT prolongation is a key warning sign.
-
Biomarker Analysis: Quantify plasma levels of cTnI and BNP using ELISA. A significant increase in these markers indicates cardiomyocyte injury.
-
Histopathology: Have a board-certified veterinary pathologist examine stained heart sections for signs of inflammation, fibrosis, vacuolation, and myocyte degeneration.
Section 4: Troubleshooting Common In Vivo Issues
FAQ 3: My animals are showing acute neurological signs (e.g., seizures, tremors) immediately after dosing, even at predicted therapeutic levels. What's happening?
Possible Cause: Rapid absorption leading to high peak plasma concentrations (Cmax) that exceed the CNS toxicity threshold. 4-aminoquinolines can cause neurotoxicity, including seizures, in overdose situations.[3][4]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check your dose calculations and formulation concentration.
-
Pharmacokinetic (PK) Analysis: If not already done, perform a preliminary PK study. Measure plasma concentrations at several time points after dosing (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h, 24h). A very high and early Cmax would support this hypothesis.
-
Modify Dosing Regimen: Instead of a single daily dose (bolus), try splitting the total daily dose into two or three smaller administrations. This can lower the Cmax while maintaining the same total daily exposure (AUC).
-
Consider Formulation Changes: Formulating the drug in a vehicle that slows absorption (e.g., using methylcellulose) or using a controlled-release formulation can blunt the Cmax peak and reduce acute toxicity.
FAQ 4: How do I differentiate between on-target toxicity (related to the drug's mechanism of action) and off-target toxicity?
This is a critical question in drug development.
Strategy:
-
Target Engagement Assays: First, confirm that your compound is hitting the intended target in vivo at the doses being tested. For antimalarials, this would involve demonstrating parasite clearance in an infection model.
-
Structure-Toxicity Relationships: Synthesize and test a "negative control" analog. This molecule should be structurally similar to your lead compound but designed to be inactive against the primary target. If this inactive analog still produces the same toxicity, the effect is likely off-target.
-
In Vitro Profiling: Screen your compound against a broad panel of off-target receptors, ion channels, and enzymes. For 4-aminoquinolines, a cardiac ion channel panel, especially including hERG, is essential.[6] A positive hit on an off-target protein that is known to cause the observed toxicity (e.g., hERG inhibition causing QT prolongation) is strong evidence.
-
Dose-Response Concordance: Compare the dose-response curve for efficacy with the dose-response curve for toxicity. If toxicity only appears at doses far exceeding those required for efficacy, you may have a workable therapeutic window. If the curves overlap significantly, the toxicity may be mechanistically linked (on-target) or the off-target effect is very potent.
Diagram: Mitigating Toxicity via Liposomal Encapsulation
This diagram illustrates how liposomal delivery can reduce systemic toxicity.
References
- 1. Toxicology of Hydroxychloroquine and Chloroquine and the Pathology of the Retinopathy They Cause | Ento Key [entokey.com]
- 2. Management of Hydroxychloroquine & Chloroquine Toxicity | FCEP [fcep.org]
- 3. litfl.com [litfl.com]
- 4. researchgate.net [researchgate.net]
- 5. The arrhythmogenic cardiotoxicity of the quinoline and structurally related antimalarial drugs: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. [Ocular toxicity due to 4-aminoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aboonline.org.br [aboonline.org.br]
- 9. [Retinopathy due to amino-4-quinoleines group of the synthetic antimalarial drugs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 14. The cardiovascular effects of amodiaquine and structurally related antimalarials: An individual patient data meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rroij.com [rroij.com]
- 18. Liposomal Drug Delivery Systems and Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Toxicity mechanism-based prodrugs: Glutathione-dependent bioactivation as a strategy for anticancer prodrug design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. Prodrug strategies in cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 24. histologix.com [histologix.com]
- 25. fda.gov [fda.gov]
- 26. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 27. fda.gov [fda.gov]
- 28. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Hemozoin Inhibition Assays
Welcome to the technical support center for hemozoin inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical antimalarial drug discovery tool. Here, we move beyond simple protocols to explain the "why" behind experimental steps, offering robust, field-tested solutions to common and complex problems. Our goal is to empower you with the expertise to generate reliable, reproducible data.
The inhibition of hemozoin formation is a cornerstone of antimalarial drug action, famously targeted by quinoline-based drugs like chloroquine.[1][2] The assay, which typically measures the formation of synthetic hemozoin (β-hematin), is a powerful primary screen for new antimalarial compounds.[3][4] However, its sensitivity to various factors can lead to inconsistent and misleading results. This guide provides a structured approach to troubleshooting, ensuring your assay is both accurate and robust.
Part 1: Core Troubleshooting Guide
This section addresses specific, frequently encountered issues in a question-and-answer format. Each answer provides a probable cause, a detailed solution, and the scientific rationale.
Issue 1: High Variability Between Replicate Wells (High Coefficient of Variation - %CV)
Question: My replicate wells for the same compound concentration show wildly different absorbance readings. Why is this happening and how can I fix it?
Probable Causes & Solutions:
-
Incomplete Hematin Solubilization: Hematin (the precursor to hemozoin) is notoriously difficult to dissolve and prone to aggregation in aqueous solutions.[5] Incomplete dissolution leads to an uneven distribution of the substrate in your assay plate.
-
Solution: Prepare your hematin stock solution by dissolving hemin chloride in a suitable solvent like dimethyl sulfoxide (DMSO) or 0.2 M NaOH.[6][7] Passing the stock solution through a 0.2-µm filter can remove insoluble particles.[4][7] Always ensure the solution is vortexed thoroughly before dilution into the assay buffer. For assays, this stock should be freshly diluted into the appropriate buffer (e.g., acetate buffer, pH 4.8) just before use.[7]
-
-
Precipitation of Test Compounds: Many small molecules being screened for antimalarial activity have poor aqueous solubility. If your compound precipitates in the assay well, it can interfere with absorbance readings and sequester hematin, leading to false positives.
-
Solution: Visually inspect your plates for any signs of precipitation after adding the compounds. Lower the final concentration of the compound or the percentage of the organic solvent (like DMSO) in the final reaction volume. It is crucial to determine the solubility limit of your compounds in the assay buffer beforehand.
-
-
Inconsistent Pipetting: In high-throughput screening, even minor pipetting errors can lead to significant variability.
-
Solution: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, follow a consistent pattern and ensure the pipette tips touch the liquid surface to prevent splashing and inaccurate volumes.
-
-
Assay Edge Effects: Wells on the outer edges of a microplate are more susceptible to evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with a blank solution (e.g., buffer or distilled water) to create a humidity barrier.[6]
-
Scientific Rationale: The hemozoin formation assay is a crystallization process.[8] Like any crystallization, it is highly dependent on the precise concentration of its components. Any factor that alters the local concentration of hematin or the inhibitor will directly impact the rate and extent of β-hematin formation, leading to variability.
Issue 2: False Positives - Inhibition Seen Without a Known Inhibitor
Question: My negative control wells (containing only DMSO or buffer) are showing significant inhibition of β-hematin formation. What could be causing this?
Probable Causes & Solutions:
-
Poor Quality or Degraded Hematin: Hematin solutions are unstable and can degrade over time, especially when not stored correctly.[5][9] Degraded hematin may not efficiently polymerize into β-hematin.
-
Solution: Purchase high-quality hemin chloride from a reputable supplier. Prepare fresh hematin stock solutions for each experiment or, if stored, keep them at 4°C for no longer than a month.[7] Reconstituted hematin for injection, for instance, undergoes rapid chemical decomposition and must be used immediately.[10]
-
-
Sub-optimal pH of Assay Buffer: The formation of β-hematin is highly pH-dependent, typically occurring under acidic conditions (pH 4.0-5.0) that mimic the parasite's digestive vacuole.[11]
-
Solution: Prepare fresh acetate buffer for each assay and verify its pH. Ensure that the addition of your test compound (especially if dissolved in an acidic or basic solvent) does not significantly alter the final pH of the reaction mixture.
-
-
Interference from Assay Components: Some reagents, like certain detergents used to promote β-hematin formation, can themselves be inhibitory at incorrect concentrations.
Workflow for Diagnosing False Positives
Caption: A logical workflow for troubleshooting false positives.
Issue 3: False Negatives - Known Inhibitors Like Chloroquine Show No Activity
Question: My positive control, chloroquine, is not inhibiting β-hematin formation. What's wrong with my assay?
Probable Causes & Solutions:
-
Incorrect Assay Conditions: The inhibitory activity of quinolines is dependent on specific conditions that allow them to interact with heme.
-
Insufficient Incubation Time: The crystallization of β-hematin is a time-dependent process. If the incubation period is too short, there may not be enough product formed in the control wells to observe a significant difference with the inhibitor.
-
Inaccurate Quantification Method: The method used to quantify β-hematin is critical. Incomplete removal of unreacted monomeric heme can lead to artificially high background readings, masking the effect of the inhibitor.
-
Solution: If using a centrifugation-based method, ensure the washing steps are sufficient to remove all soluble heme. Washing the pellet with DMSO or alkaline bicarbonate solutions is effective.[6][16] For colorimetric assays, confirm that the wavelength used for detection is appropriate. The absorbance of hemozoin can be measured at around 400 nm after being dissolved in NaOH.[17][18]
-
Data Summary: Key Assay Parameters
| Parameter | Recommended Range | Rationale |
| pH | 4.0 - 5.0 | Mimics the acidic environment of the parasite's digestive vacuole, essential for both β-hematin formation and inhibitor activity.[11] |
| Temperature | 37°C | Reflects physiological conditions. |
| Hematin Conc. | 50 - 100 µM | Provides sufficient substrate for robust crystal formation without excessive aggregation.[6][7] |
| Incubation Time | 6 - 24 hours | Allows for sufficient crystal growth to differentiate between inhibited and uninhibited reactions.[6][19] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between hemin, hematin, and hemozoin?
-
Hemin: This is the commercially available, stable form of oxidized heme (Fe³⁺ protoporphyrin IX) with a chloride ligand. It is the starting material for most assays.
-
Hematin: In an alkaline solution, hemin loses its chloride ion and acquires a hydroxyl group, forming hematin. In the context of these assays, the terms are often used interchangeably to refer to the heme monomer substrate.
-
Hemozoin (or β-hematin): This is the insoluble, crystalline polymer of hematin produced by the malaria parasite to detoxify free heme.[20] β-hematin is the synthetic equivalent produced in vitro.[3]
Q2: Why do some protocols use an initiator like lipids or detergents?
While β-hematin can form spontaneously under the right conditions (thermo-induced), the process can be slow and inefficient. Initiators or catalysts provide a surface or environment that promotes the nucleation and growth of β-hematin crystals, making the assay more robust and physiologically relevant.[4][7] Lipids are thought to play this role in the parasite's digestive vacuole.[8][21]
Q3: My compound inhibits β-hematin formation in vitro, but shows no activity against the P. falciparum parasite. Why?
This is a common challenge in drug discovery. Several factors can explain this discrepancy:
-
Cell Permeability: The compound may not be able to cross the multiple membranes (red blood cell, parasitophorous vacuole, and parasite membrane) to reach the digestive vacuole where hemozoin formation occurs.
-
Drug Efflux: The parasite may actively pump the compound out, preventing it from reaching an effective concentration.
-
Metabolism: The compound may be metabolized into an inactive form by the parasite or the host red blood cell.
-
Alternative Mechanisms: While a compound might inhibit β-hematin formation, its primary mode of action against the parasite could be different and less potent.[3] Conversely, some effective antimalarials, like artemisinin, do not act by inhibiting hemozoin formation.[12][22]
Q4: How do I validate that hemozoin inhibition is the true mechanism of action in the parasite?
To confirm that a compound's antimalarial activity is due to hemozoin inhibition, you must demonstrate a direct link between drug exposure and a change in heme fractions within the parasite.[3]
-
Heme Fractionation Assay: This involves treating parasitized red blood cells with your compound, lysing the cells, and separating the different heme species: hemoglobin, toxic free heme, and hemozoin. A compound that inhibits hemozoin formation will cause a dose-dependent increase in free heme and a corresponding decrease in the amount of hemozoin, which correlates with parasite death.[23][24][25][26]
Mechanism Validation Workflow
Caption: Validating the mechanism of action for a hemozoin inhibitor.
Part 3: Experimental Protocols
Protocol 1: High-Throughput Colorimetric β-Hematin Inhibition Assay
This protocol is adapted from several high-throughput methods and is suitable for screening compound libraries.[6][7]
Materials:
-
Hemin chloride (Sigma-Aldrich)
-
Dimethyl sulfoxide (DMSO)
-
Sodium acetate buffer (0.5 M, pH 4.8)
-
Tween 20
-
Test compounds and Chloroquine (positive control)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Prepare Hematin Stock (25 mM): Dissolve hemin chloride in DMSO. Pass through a 0.2-µm filter to remove particulates. This stock can be stored at 4°C for up to one month.[4][7]
-
Prepare Working Hematin Solution (111.1 µM): Just before use, dilute the hematin stock solution in 0.5 M acetate buffer (pH 4.8).
-
Plate Compounds: Add 10 µL of test compounds (dissolved in DMSO) to the wells of a 96-well plate. Include wells for a positive control (Chloroquine) and a negative control (DMSO only).
-
Add Hematin: Add 90 µL of the working hematin solution to each well. The final hematin concentration will be 100 µM.
-
Initiate Crystallization: Add 10 µL of Tween 20 solution (final concentration ~0.012 g/liter ) to each well to initiate the reaction.
-
Incubate: Cover the plate and incubate at 37°C for 6-8 hours.
-
Read Plate: After incubation, mix the wells by pipetting up and down three times. Read the absorbance at 415 nm. A decrease in absorbance indicates the conversion of heme to β-hematin.
-
Calculate Inhibition:
-
% Inhibition = [1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank)] * 100
-
Protocol 2: Pyridine-Heme Assay for Quantifying β-Hematin
This method is used after a centrifugation-based assay to accurately quantify the amount of β-hematin formed.
Procedure:
-
Run Assay and Pellet: Perform the β-hematin inhibition assay and centrifuge the plates/tubes to pellet the β-hematin crystals.
-
Wash Pellet: Carefully remove the supernatant. Wash the pellet sequentially with DMSO and 0.1 M sodium bicarbonate (pH 9.0) to remove all unreacted heme. Centrifuge between each wash.
-
Dissolve Pellet: Dissolve the final, washed pellet in 200 µL of 0.1 M NaOH to convert β-hematin back to monomeric hematin.[6]
-
Form Hemo-chrome Complex: Transfer 100 µL of the dissolved pellet solution to a new plate. Add 100 µL of aqueous pyridine solution (5% v/v, pH 7.5).
-
Read Absorbance: Read the absorbance at 405 nm. The absorbance is directly proportional to the amount of β-hematin formed.
References
- 1. Malarial Hemozoin: From target to tool - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hemozoin and antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties, pharmacokinetics, and pharmacodynamics of intravenous hematin: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Malaria Pigment Crystals: The Achilles′ Heel of the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Instability of hematin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalrph.com [globalrph.com]
- 11. researchgate.net [researchgate.net]
- 12. Artemisinin Antimalarials Do Not Inhibit Hemozoin Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Mechanism of malarial haem detoxification inhibition by chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of hematin crystallization and inhibition by the antimalarial drug chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Spectrophotometric determination of de novo hemozoin/beta-hematin formation in an in vitro assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hemozoin: a waste product after heme detoxification? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 20. malariaworld.org [malariaworld.org]
- 21. researchgate.net [researchgate.net]
- 22. Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Identification and Mechanistic Evaluation of Hemozoin-Inhibiting Triarylimidazoles Active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. identification and SAR evaluation of hemozoin-inhibiting benzamides active against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Identification of β-hematin inhibitors in a high-throughput screening effort reveals scaffolds with in vitro antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Enhancing the Metabolic Stability of 4-Aminoquinoline Esters
Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting and strategic advice for a common challenge in medicinal chemistry: the metabolic instability of ester-containing compounds, specifically within the 4-aminoquinoline class. As researchers, we understand that promising lead compounds can often fail due to rapid metabolism, preventing them from reaching their therapeutic targets. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to help you diagnose instability issues, refine your experimental approach, and design more robust molecules.
Part 1: Understanding the Problem & Initial Troubleshooting
This section addresses the fundamental reasons for the metabolic lability of 4-aminoquinoline esters and how to diagnose these issues in your initial in vitro assays.
FAQ 1: My 4-aminoquinoline ester shows extremely low stability (t½ < 5 min) in my Human Liver Microsome (HLM) assay. What is the likely cause?
Answer: An extremely short half-life for an ester-containing compound in HLM is most often due to rapid hydrolysis by carboxylesterases (CES).[1] While the liver is a primary site for drug metabolism, it's crucial to remember that liver microsomes, a subcellular fraction of the liver, contain a high concentration of not only Cytochrome P450 (CYP450) enzymes but also these hydrolytic enzymes.[1][2]
The ester functional group is a well-known "soft spot," or a site susceptible to metabolic breakdown. Carboxylesterases efficiently cleave the ester bond, converting your parent compound into its corresponding carboxylic acid and alcohol metabolites, often rendering it inactive. This rapid degradation can prevent the compound from having sufficient exposure to exert its therapeutic effect.[2]
FAQ 2: How can I definitively confirm that esterase activity, and not CYP450 oxidation, is the primary metabolic pathway?
Answer: This is a critical diagnostic step. You can perform a series of control experiments to isolate the enzymatic activity responsible for the degradation.
-
Cofactor Exclusion: Run your HLM stability assay in parallel incubations: one with the necessary cofactor for CYP450 enzymes (NADPH) and one without.[3] If degradation persists at a high rate in the absence of NADPH, it strongly implicates a non-CYP450 pathway, such as hydrolysis by esterases, which do not require this cofactor.[4][5]
-
Esterase Inhibition: Use a broad-spectrum esterase inhibitor, such as bis-(p-nitrophenyl)phosphate (BNPP).[6] Pre-incubating your liver microsomes with BNPP before adding your test compound should significantly reduce the rate of degradation if esterases are the primary culprits.
-
Alternative Matrices: Assess stability in different biological matrices. For instance, plasma also contains esterases, and comparing stability in plasma from different species (e.g., rat, mouse, human) can provide valuable insights, as esterase activity can vary significantly between species.[6]
The following workflow diagram outlines this diagnostic process.
Caption: Diagnostic workflow to confirm esterase-mediated metabolism.
FAQ 3: My results are inconsistent across different experiments. What common pitfalls should I be aware of in the microsomal stability assay?
Answer: Reproducibility is key. Inconsistencies often stem from minor variations in the experimental protocol. Here are some common issues and their solutions:
| Observed Problem | Potential Cause | Recommended Solution & Rationale |
| High variability between assay runs | 1. Improper thawing/handling of microsomes.2. Inconsistent cofactor/compound concentrations.3. Donor variability in single-donor microsomes. | 1. Thaw microsomes rapidly in a 37°C water bath and keep on ice. Avoid repeated freeze-thaw cycles.[7]2. Use calibrated pipettes and prepare fresh stock solutions. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<1%) to avoid enzyme inhibition.3. Use pooled human liver microsomes (e.g., from 50 donors) to average out individual differences in enzyme expression and obtain more representative data.[7] |
| Compound disappears in control incubations (no microsomes or heat-inactivated) | Chemical instability in the incubation buffer. | Check the pH stability of your compound. The standard assay pH is 7.4.[8] If the compound is unstable, this is a formulation challenge, not a metabolic one. |
| No degradation observed, even for control compounds | 1. Inactive enzymes (improper storage).2. Missing or degraded NADPH cofactor.3. LC-MS/MS analytical issue. | 1. Ensure microsomes are stored at -80°C.[7]2. Always include well-characterized control compounds with known metabolic profiles (e.g., verapamil for high clearance, warfarin for low clearance) in every plate to validate the assay's performance.[4]3. Verify your analytical method can accurately quantify the parent compound in the presence of the biological matrix. |
Part 2: Strategic Solutions for Improving Stability
Once you have confirmed that ester hydrolysis is the problem, the next step is to modify the molecule to enhance its stability.
FAQ 4: What are the most effective strategies to block ester hydrolysis and improve the metabolic half-life of my 4-aminoquinoline?
Answer: The most robust and widely used strategy is bioisosteric replacement .[9] This involves substituting the labile ester group with a different functional group that mimics the steric and electronic properties of the ester but is significantly more resistant to hydrolysis.[10] The goal is to maintain or improve the compound's biological activity while eliminating the metabolic "soft spot."
Another common tactic is to introduce steric hindrance around the ester group. By adding a bulky group nearby, you can physically block esterases from accessing and cleaving the ester bond.[11] However, this can sometimes negatively impact the compound's binding to its target.
FAQ 5: Which bioisosteres are good replacements for an ester? How do I choose the best one?
Answer: Choosing the right bioisostere is context-dependent and involves balancing metabolic stability with other crucial properties like potency, solubility, and permeability.[9] Amides are a classic replacement, but modern medicinal chemistry offers a wider palette of heterocyclic options.
Here is a comparison of common ester bioisosteres:
| Bioisostere | Key Features & Rationale | Relative Metabolic Stability | Considerations |
| Amide | The nitrogen lone pair delocalizes into the carbonyl, making it less electrophilic and less susceptible to nucleophilic attack by esterases.[11][12] | Moderate to High | Can introduce a hydrogen bond donor (N-H), potentially altering binding interactions or physical properties. |
| 1,3,4-Oxadiazole | A five-membered heterocycle that is geometrically similar to an ester but is metabolically stable due to its aromaticity. It acts as a hydrogen bond acceptor.[13] | Very High | Synthesis can be more complex than simple amide coupling. The vector and electronic properties differ from an ester. |
| 1,2,3-Triazole | A stable heterocycle often formed via "click chemistry." It is resistant to hydrolysis, oxidation, and reduction.[13] | Very High | Can significantly alter the geometry and polarity compared to a linear ester. |
| Urethane/Carbamate | More stable than esters due to the electronic contribution from the nitrogen atom, similar to amides.[11] | Moderate | Can be susceptible to other metabolic pathways depending on the substituents. |
The following diagram illustrates this strategic replacement approach.
Caption: Common bioisosteric replacements for a labile ester group.
FAQ 6: Beyond the ester, are there other common metabolic liabilities in 4-aminoquinolines I should be aware of?
Answer: Yes. The 4-aminoquinoline scaffold itself has known metabolic pathways. A very common liability is the N-dealkylation of the side-chain amine.[3] The enzymes responsible are typically CYP450s. For example, the ethyl groups on the side chain of Chloroquine are readily removed.[3][14]
Strategies to address N-dealkylation include:
-
Introducing Steric Bulk: Replacing a terminal diethylamino group with a more sterically hindered group, such as an N-tert-butyl group, can prevent CYP enzymes from accessing the nitrogen, thereby blocking dealkylation.[12][15]
-
Cyclization: Incorporating the side-chain nitrogen into a ring system (e.g., a piperazine) can increase stability.[16]
It's crucial to address all potential "soft spots" in your molecule. Solving one metabolic issue can sometimes reveal another in a phenomenon known as "metabolic switching."[12] A comprehensive approach involves identifying all major metabolites and systematically blocking each pathway.
Part 3: Experimental Protocols
To ensure the reliability and reproducibility of your data, a robust experimental protocol is essential.
Protocol: Standard In Vitro Human Liver Microsome (HLM) Stability Assay
This protocol is designed to determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.[17]
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C (e.g., from BioIVT)
-
Test Compound Stock Solution (10 mM in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution (e.g., BD Gentest™) or 20 mM NADPH stock
-
Control Compounds (e.g., 10 mM Verapamil, Warfarin in DMSO)
-
Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.
-
96-well incubation and collection plates.
2. Preparation:
-
Rapidly thaw HLM in a 37°C water bath. Immediately place on ice.[7]
-
Dilute the HLM to a working concentration of 1 mg/mL in cold phosphate buffer.[18]
-
Prepare a working solution of the test compound and control compounds by diluting the DMSO stock into buffer, ensuring the final DMSO concentration in the incubation is ≤ 0.5%.
-
Pre-warm the NADPH solution and the HLM solution to 37°C in separate containers just before use.
3. Incubation Procedure:
-
Add 95 µL of the HLM working solution (0.5 mg/mL final protein concentration) to each well of the 96-well plate.[19]
-
Add 5 µL of the test compound working solution to the wells to achieve a final substrate concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH solution (1 mM final concentration).[7] This is your T=0 time point for sampling.
-
Immediately remove an aliquot for the T=0 point and quench it by adding it to a collection plate containing ice-cold ACN with internal standard.
-
Continue incubating the plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.[19]
-
Include a negative control incubation without NADPH to assess for non-CYP450 degradation.[4]
4. Sample Processing & Analysis:
-
Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.[19]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the peak area ratio of the test compound relative to the internal standard at each time point.
5. Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of this plot. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 5. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. drughunter.com [drughunter.com]
- 10. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. nedmdg.org [nedmdg.org]
- 13. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Labyrinth of Resistance: A Comparative Guide to the Cross-Resistance Profile of Novel 4-Aminoquinolines in P. falciparum
A Note to the Researcher: The specific antimalarial cross-resistance profile for Methyl 4-aminoquinoline-8-carboxylate is not available in the public domain at the time of this writing. This guide has therefore been constructed to provide a robust framework for how a senior application scientist would design and interpret the necessary experiments to establish such a profile. We will use well-characterized 4-aminoquinolines as comparators and illustrative data to guide you through the process, ensuring a scientifically rigorous evaluation of any new chemical entity within this class.
Introduction: The Enduring Challenge of 4-Aminoquinoline Resistance
The 4-aminoquinoline scaffold, exemplified by the once-prolific chloroquine (CQ), remains a cornerstone in antimalarial drug discovery.[1][2] These agents act by accumulating in the parasite's acidic digestive vacuole (DV), where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This interference leads to a buildup of free heme, which induces oxidative stress and parasite death.
However, the widespread emergence of chloroquine-resistant (CQR) Plasmodium falciparum has severely compromised the utility of many 4-aminoquinolines. The primary driver of this resistance is mutations in the P. falciparum chloroquine resistance transporter (PfCRT), a protein located on the DV membrane. These mutations enable the transporter to efflux protonated 4-aminoquinolines out of the DV, preventing the drug from reaching its site of action. Consequently, any new 4-aminoquinoline candidate, such as Methyl 4-aminoquinoline-8-carboxylate, must be rigorously profiled against a panel of parasite strains with well-defined resistance backgrounds to ascertain its potential clinical utility.
The Experimental Blueprint for Cross-Resistance Profiling
To comprehensively evaluate the cross-resistance profile of a novel compound, a multi-faceted approach is required. This involves selecting the appropriate parasite strains, employing a validated in vitro susceptibility assay, and comparing the compound's activity against a panel of established antimalarials.
Selecting the Right Tools: A Panel of P. falciparum Strains
The choice of parasite strains is critical for a meaningful cross-resistance assessment. A standard panel should include strains with diverse genetic backgrounds and known sensitivities to various antimalarial drugs.
| Strain | Key Genotype (Illustrative) | Phenotype | Rationale for Inclusion |
| 3D7 | pfcrt wild-type (CVMNK) | Chloroquine-Sensitive (CQS) | Serves as the baseline for sensitivity to antimalarial compounds. |
| K1 | pfcrt mutant (SVMNT) | Chloroquine-Resistant (CQR), Multidrug-Resistant | A well-characterized CQR strain, often showing resistance to other drugs like pyrimethamine.[2] |
| Dd2 | pfcrt mutant (CVIET) | Chloroquine-Resistant (CQR), Multidrug-Resistant | A highly resistant strain, also showing resistance to mefloquine and pyrimethamine, often used in screening campaigns. |
| W2 | pfcrt mutant (SVMNT) | Chloroquine-Resistant (CQR), Mefloquine-Sensitive | Useful for dissecting cross-resistance between 4-aminoquinolines and amino alcohols. |
The Workflow: From Culture to IC₅₀
The following diagram outlines the standard workflow for determining the 50% inhibitory concentration (IC₅₀) of a compound against various P. falciparum strains.
Caption: Workflow for in vitro antimalarial susceptibility testing.
In-Depth Protocol: A Validated Susceptibility Assay
The following protocol is based on the widely used SYBR Green I-based fluorescence assay, a reliable and high-throughput method for determining parasite viability.
Materials:
-
P. falciparum cultures (strains listed above)
-
Complete culture medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and supplemented with Albumax I or human serum)
-
Synchronized ring-stage parasites at 0.5% parasitemia and 2% hematocrit
-
Test compounds (Methyl 4-aminoquinoline-8-carboxylate, Chloroquine, Amodiaquine) and control drugs, serially diluted
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I dye
-
Fluorescence plate reader
Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in the 96-well plates. Include drug-free wells (negative control) and wells with a known potent antimalarial (positive control).
-
Parasite Addition: Add the synchronized parasite suspension to each well.
-
Incubation: Incubate the plates for 72 hours in a modular chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining: After incubation, freeze the plates to lyse the red blood cells. Thaw and add the lysis buffer containing SYBR Green I to each well.
-
Data Acquisition: Incubate in the dark for 1 hour and then measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
Interpreting the Data: The Cross-Resistance Profile Emerges
The IC₅₀ values obtained from the assay are the primary data points for constructing the cross-resistance profile.
Illustrative Data for Methyl 4-aminoquinoline-8-carboxylate
The following table presents hypothetical IC₅₀ values for our compound of interest against the selected panel of P. falciparum strains, alongside well-known 4-aminoquinolines for comparison.
| Compound | 3D7 (CQS) IC₅₀ (nM) | K1 (CQR) IC₅₀ (nM) | Dd2 (CQR) IC₅₀ (nM) | Resistance Index (RI) vs. 3D7 (K1) | Resistance Index (RI) vs. 3D7 (Dd2) |
| Chloroquine | 15 | 300 | 450 | 20 | 30 |
| Amodiaquine | 20 | 80 | 100 | 4 | 5 |
| Methyl 4-aminoquinoline-8-carboxylate (Hypothetical) | 25 | 50 | 65 | 2 | 2.6 |
Resistance Index (RI) is calculated as the IC₅₀ of the resistant strain divided by the IC₅₀ of the sensitive strain. A low RI (<5-10) suggests a lack of significant cross-resistance.
Analysis of the Hypothetical Profile
Based on our illustrative data, Methyl 4-aminoquinoline-8-carboxylate demonstrates a promising profile:
-
Potent Activity: It shows potent activity against the CQS 3D7 strain, comparable to chloroquine and amodiaquine.
-
Lack of Cross-Resistance: Crucially, the RI values are very low (2 and 2.6), indicating that the mutations in PfCRT that confer high-level resistance to chloroquine have a minimal impact on the activity of this compound. This suggests that Methyl 4-aminoquinoline-8-carboxylate may not be a substrate for the mutated PfCRT transporter, or it interacts with its target in a manner that is not affected by the efflux mechanism.
Visualizing Relationships and Mechanisms
The following diagram illustrates the central role of PfCRT in mediating chloroquine resistance and how a novel compound might evade this mechanism.
Caption: PfCRT-mediated resistance and potential evasion by a novel compound.
Conclusion: Charting a Path Forward
This guide provides a comprehensive framework for evaluating the cross-resistance profile of a novel 4-aminoquinoline like Methyl 4-aminoquinoline-8-carboxylate. A low resistance index against well-characterized CQR strains of P. falciparum is a critical go/no-go criterion in the early stages of drug discovery. The hypothetical data presented here illustrates a compound with significant potential, as it appears to circumvent the primary mechanism of resistance that has rendered many other 4-aminoquinolines obsolete. Further studies would be warranted to confirm its mechanism of action and explore its efficacy in vivo. This rigorous, data-driven approach is essential for identifying the next generation of antimalarials that can effectively combat drug-resistant malaria.
References
Validating the Antimalarial Efficacy of Methyl 4-aminoquinoline-8-carboxylate in vivo: A Comparative Guide
The relentless evolution of drug-resistant Plasmodium strains necessitates a robust pipeline for the discovery and validation of novel antimalarial agents. This guide provides a comprehensive framework for the in vivo evaluation of a promising new chemical entity, Methyl 4-aminoquinoline-8-carboxylate, benchmarking its performance against the established antimalarials, Chloroquine and Artemisinin. Our focus is to present a scientifically rigorous comparison, underpinned by detailed experimental protocols and plausible, illustrative data, to empower researchers in the critical task of antimalarial drug development.
Introduction: The Imperative for Novel 4-Aminoquinoline Scaffolds
The 4-aminoquinoline core is a privileged scaffold in antimalarial chemotherapy, with Chloroquine being a cornerstone of treatment for decades.[1][2] These agents have historically been lauded for their high potency and favorable pharmacokinetic profiles.[3] However, the widespread emergence of Chloroquine-resistant Plasmodium falciparum has severely curtailed its clinical utility, driving the search for new derivatives that can overcome these resistance mechanisms.[1][4] Methyl 4-aminoquinoline-8-carboxylate represents a strategic modification of this classic scaffold, designed to retain the core pharmacophore while potentially evading existing resistance pathways. This guide outlines the critical in vivo experiments required to validate its potential as a next-generation antimalarial.
Comparative In Vivo Efficacy Assessment: Experimental Design
The primary objective of this in vivo study is to determine the therapeutic efficacy of Methyl 4-aminoquinoline-8-carboxylate in a murine malaria model, directly comparing its activity to Chloroquine and Artemisinin. The experimental design is structured to provide a comprehensive evaluation of the compound's ability to suppress parasitemia and prolong survival.
Murine Model and Parasite Strain
The selection of an appropriate animal model is paramount for obtaining clinically relevant data.[5] We utilize BALB/c mice infected with Plasmodium berghei ANKA, a well-established model that mimics key aspects of human malaria.[6] This model is particularly useful for initial efficacy screening due to its reproducibility and the predictable course of infection.[7]
Experimental Workflow
The overall experimental workflow is depicted in the diagram below. This multi-step process ensures a systematic and controlled evaluation of each compound.
Caption: In Vivo Antimalarial Efficacy Testing Workflow.
Proposed Mechanism of Action: A Comparative Perspective
The primary mode of action for 4-aminoquinolines like Chloroquine involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[8][9] These drugs, being weak bases, accumulate in the acidic food vacuole of the parasite.[10] Here, they bind to heme, a toxic byproduct of hemoglobin digestion, preventing its detoxification into hemozoin crystals.[9] The resulting accumulation of free heme leads to oxidative stress and parasite death.[11] Artemisinin and its derivatives, on the other hand, are thought to be activated by heme-iron, generating free radicals that damage parasite proteins and other macromolecules.[12][13][14]
We hypothesize that Methyl 4-aminoquinoline-8-carboxylate shares the fundamental mechanism of heme detoxification inhibition with Chloroquine, but with structural modifications that may enhance its accumulation in the food vacuole or its interaction with heme.
Caption: Comparative Mechanisms of Antimalarial Action.
Comparative Efficacy and Toxicity: A Data-Driven Analysis
The following tables present a hypothetical but plausible dataset from our comparative in vivo study. This data is intended to illustrate the potential of Methyl 4-aminoquinoline-8-carboxylate as a potent antimalarial agent.
Parasite Suppression and Clearance
The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.[15][16]
| Treatment Group | Dose (mg/kg/day) | Mean Parasitemia on Day 4 (%) | % Parasite Suppression |
| Vehicle Control | - | 25.4 ± 3.1 | 0 |
| Methyl 4-aminoquinoline-8-carboxylate | 10 | 8.9 ± 1.5 | 65.0 |
| 20 | 2.1 ± 0.8 | 91.7 | |
| 40 | < 0.1 | > 99.6 | |
| Chloroquine | 20 | 1.5 ± 0.5 | 94.1 |
| Artemisinin | 50 | 0.8 ± 0.3 | 96.8 |
Data are presented as mean ± standard deviation.
Survival Analysis
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (Days) |
| Vehicle Control | - | 8.5 ± 1.2 |
| Methyl 4-aminoquinoline-8-carboxylate | 10 | 15.2 ± 2.1 |
| 20 | 25.8 ± 3.5 | |
| 40 | > 30 (All mice survived) | |
| Chloroquine | 20 | > 30 (All mice survived) |
| Artemisinin | 50 | > 30 (All mice survived) |
Data are presented as mean ± standard deviation.
Preliminary Toxicity Profile
| Treatment Group | Dose (mg/kg/day) | Mean Body Weight Change on Day 4 (%) | Observed Adverse Effects |
| Vehicle Control | - | -5.2 ± 1.8 | Ruffled fur, lethargy |
| Methyl 4-aminoquinoline-8-carboxylate | 10 | -2.1 ± 0.9 | None observed |
| 20 | -3.5 ± 1.2 | None observed | |
| 40 | -4.8 ± 1.5 | Mild piloerection | |
| Chloroquine | 20 | -4.1 ± 1.3 | None observed |
| Artemisinin | 50 | -6.5 ± 2.0 | Transient lethargy post-dosing |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocols
For the purpose of reproducibility and standardization, the following detailed protocols are provided.
In Vivo Efficacy Testing: 4-Day Suppressive Test
-
Animal Handling and Infection:
-
Drug Preparation and Administration:
-
Prepare a stock solution of Methyl 4-aminoquinoline-8-carboxylate in a vehicle of 70% Tween-80 and 30% ethanol.
-
Prepare solutions of Chloroquine and Artemisinin in the same vehicle.
-
Administer the compounds orally once daily for four consecutive days (day 0 to day 3), starting 2-4 hours post-infection.
-
-
Parasitemia Monitoring:
-
On day 4, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and examine under a microscope at 1000x magnification.
-
Calculate the percentage of parasitized red blood cells by counting at least 500 red blood cells.
-
-
Data Analysis:
-
Calculate the percentage of parasite suppression for each treatment group relative to the vehicle control group.
-
Survival Monitoring
-
Observation:
-
Monitor the mice twice daily for clinical signs of malaria and survival for up to 30 days post-infection.
-
-
Data Analysis:
-
Record the day of death for each mouse.
-
Calculate the mean survival time for each group.
-
Generate Kaplan-Meier survival curves for visual representation.
-
Discussion and Future Directions
The illustrative data presented in this guide position Methyl 4-aminoquinoline-8-carboxylate as a highly promising antimalarial candidate. Its dose-dependent efficacy in suppressing parasitemia and prolonging survival is comparable to that of Chloroquine and Artemisinin at the tested concentrations. The favorable preliminary toxicity profile further enhances its potential for further development.
The structural modifications in Methyl 4-aminoquinoline-8-carboxylate may contribute to its potent activity, potentially by altering its lipophilicity and accumulation within the parasite's food vacuole.[18] Further studies are warranted to elucidate the precise mechanism of action and to assess its activity against Chloroquine-resistant parasite strains. The structure-activity relationship of 4-aminoquinolines suggests that modifications at various positions can significantly impact their efficacy and resistance profiles.[19][20]
Future in vivo studies should include:
-
Efficacy against Chloroquine-resistant strains: Validating the compound's activity against resistant P. berghei strains is a critical next step.[21]
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for optimizing dosing regimens.[3]
-
Combination therapy studies: Evaluating the synergistic potential of Methyl 4-aminoquinoline-8-carboxylate with other antimalarials, such as Artemisinin derivatives, could lead to more effective and resistance-proof treatment strategies.[6]
Conclusion
This guide provides a comprehensive framework for the in vivo validation of novel antimalarial compounds, using Methyl 4-aminoquinoline-8-carboxylate as a case study. The presented experimental design, detailed protocols, and comparative data analysis offer a robust methodology for researchers in the field. The promising, albeit hypothetical, results for Methyl 4-aminoquinoline-8-carboxylate underscore the continued importance of the 4-aminoquinoline scaffold in the quest for new and effective treatments for malaria. Rigorous and systematic in vivo evaluation, as outlined in this guide, is the cornerstone of translating promising chemical entities into life-saving medicines.
References
- 1. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 6. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities | MDPI [mdpi.com]
- 7. mmv.org [mmv.org]
- 8. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chloroquine - Wikipedia [en.wikipedia.org]
- 10. Chloroquine against malaria, cancers and viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 12. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Artemisinin antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
A Comparative-Mecanistic Guide to 4-Aminoquinoline and 8-Aminoquinoline Derivatives in Antimalarial Drug Development
For decades, the quinoline scaffold has been a cornerstone in the fight against malaria, a devastating parasitic disease.[1] Among the numerous derivatives developed, 4-aminoquinolines and 8-aminoquinolines stand out as two distinct, yet complementary, classes of antimalarial agents. This guide provides a comprehensive comparative analysis of these two crucial chemical families, delving into their structural nuances, divergent mechanisms of action, clinical applications, and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to navigate the complexities of antimalarial chemotherapy.
The Foundational Scaffold: A Tale of Two Isomers
At the heart of both classes is the quinoline ring system, but the seemingly minor shift in the position of the amino group—from position 4 to position 8—dramatically alters the molecule's three-dimensional structure and electronic properties. This fundamental difference dictates their biological targets, metabolic pathways, and ultimately, their therapeutic roles.
The 4-aminoquinoline core, exemplified by the renowned drug chloroquine, features a basic amino side chain crucial for its accumulation in the acidic environment of the parasite's digestive vacuole.[2] Conversely, the 8-aminoquinoline structure, found in drugs like primaquine and tafenoquine, possesses a different spatial arrangement that predisposes it to metabolic activation, a key step in its mode of action.[3]
Caption: Core chemical structures of 4-aminoquinoline and 8-aminoquinoline.
Divergent Mechanisms of Action
The structural disparity between 4-aminoquinolines and 8-aminoquinolines translates into fundamentally different mechanisms of killing the malaria parasite, Plasmodium.
4-Aminoquinolines: Disrupting Heme Detoxification
4-Aminoquinoline derivatives are primarily effective against the asexual blood stages of the parasite, the forms responsible for the clinical symptoms of malaria.[4] Their mechanism of action is a classic example of drug accumulation in a specific parasite organelle.
-
Accumulation: As weak bases, 4-aminoquinolines like chloroquine diffuse into the parasite's acidic digestive vacuole and become protonated, trapping them inside.[5]
-
Inhibition of Hemozoin Formation: Inside the vacuole, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[6][7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[5][6]
-
Heme Toxicity: Chloroquine and other 4-aminoquinolines cap the growing hemozoin crystals, preventing further polymerization.[5][8] This leads to a buildup of toxic free heme, which damages parasite membranes and leads to cell lysis.[5]
Recent studies suggest that chloroquine may not completely halt hemozoin formation but rather slows it down by interfering with the nucleation of the crystals.[6][7]
Caption: Mechanism of action for 4-aminoquinoline derivatives.
8-Aminoquinolines: The Generation of Oxidative Stress
In stark contrast, 8-aminoquinolines like primaquine and tafenoquine have weak activity against blood-stage parasites but are uniquely effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale, as well as the sexual stages (gametocytes) responsible for transmission.[9][10][11] Their mechanism is not fully elucidated but is known to involve metabolic activation and the generation of reactive oxygen species (ROS).[12]
-
Metabolic Activation: Primaquine is a prodrug that is metabolized in the host's liver, primarily by cytochrome P450 2D6 (CYP2D6), to form reactive metabolites.[12]
-
ROS Generation: These metabolites are believed to interfere with the parasite's mitochondrial electron transport chain, leading to the production of ROS.[12] This oxidative stress damages parasite proteins, lipids, and DNA, ultimately causing cell death.[12][13][14] Some research also suggests that these drugs target iron-sulfur cluster proteins, which are vulnerable to oxidative damage.[15]
Caption: Proposed mechanism of action for 8-aminoquinoline derivatives.
Comparative Efficacy and Therapeutic Spectrum
The differing mechanisms of action of these two classes result in distinct and complementary roles in malaria treatment and prevention.
| Drug Class | Representative Drugs | Primary Activity | Therapeutic Use |
| 4-Aminoquinolines | Chloroquine, Amodiaquine | Blood Schizonticide (asexual stages) | Treatment of acute, uncomplicated malaria (especially P. vivax, P. malariae, P. ovale, and chloroquine-sensitive P. falciparum) |
| 8-Aminoquinolines | Primaquine, Tafenoquine | Hypnozoiticide (dormant liver stages), Gametocytocide (sexual stages) | Radical cure of relapsing malaria (P. vivax, P. ovale), transmission-blocking |
Pharmacokinetics and Metabolism: A Comparative Overview
The absorption, distribution, metabolism, and excretion (ADME) profiles of these two classes also show significant differences, influencing their dosing regimens and potential for drug-drug interactions.
| Parameter | Chloroquine (4-Aminoquinoline) | Primaquine (8-Aminoquinoline) |
| Absorption | Rapidly and almost completely absorbed | Well absorbed orally |
| Distribution | Extensive tissue distribution, large volume of distribution | Widely distributed |
| Metabolism | Metabolized in the liver to active metabolites | Extensive hepatic metabolism via CYP2D6 to active metabolites |
| Half-life | Very long and variable (days to weeks) | Short (around 6 hours)[10] |
| Drug Interactions | Co-administration with primaquine does not significantly affect chloroquine's pharmacokinetics.[9][16][17][18][19] | Co-administration with chloroquine can significantly increase plasma concentrations of primaquine.[9][16][17][18][19] |
Toxicity and Safety: A Critical Distinction
The safety profiles of 4-aminoquinolines and 8-aminoquinolines are markedly different, with the latter posing a significant risk to a specific subpopulation of patients.
4-Aminoquinoline Toxicity
The toxicity of 4-aminoquinolines is generally dose-dependent and associated with long-term use. Adverse effects can include:
-
Retinopathy: Irreversible retinal damage can occur with prolonged, high-dose therapy.
-
Neurological Effects: Dizziness, headache, and psychosis have been reported.
8-Aminoquinoline Toxicity and G6PD Deficiency
The primary safety concern for 8-aminoquinolines is the risk of inducing acute hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[11][20][21][22]
Causality of Hemolysis:
-
The G6PD enzyme is crucial for producing NADPH in red blood cells.[23]
-
NADPH is required to regenerate reduced glutathione, a key antioxidant that protects red blood cells from oxidative damage.[20][21]
-
The reactive metabolites of 8-aminoquinolines induce significant oxidative stress.[24]
-
In G6PD-deficient individuals, the lack of sufficient NADPH and reduced glutathione means their red blood cells cannot cope with this oxidative onslaught, leading to hemolysis.[20][21][23][25]
Due to this risk, screening for G6PD deficiency is mandatory before administering primaquine or tafenoquine. [26]
| Drug Class | Common Adverse Effects | Major Safety Concern |
| 4-Aminoquinolines | Nausea, headache, dizziness, blurred vision | Irreversible retinopathy (long-term use), cardiotoxicity |
| 8-Aminoquinolines | Nausea, abdominal cramps, headache | Acute hemolytic anemia in G6PD-deficient individuals, methemoglobinemia |
Experimental Protocols for Evaluation
The distinct biological activities of 4- and 8-aminoquinolines necessitate different experimental approaches for their evaluation.
In Vitro Assay for Blood-Stage Activity (SYBR Green I-based)
This is a standard high-throughput assay to determine the 50% inhibitory concentration (IC50) of compounds against the asexual blood stages of P. falciparum. It is a primary screening method for 4-aminoquinoline derivatives.[27]
Principle: The SYBR Green I dye intercalates with DNA and fluoresces upon binding.[28] The fluorescence intensity is directly proportional to the amount of parasite DNA, thus serving as a measure of parasite growth.[28]
Step-by-Step Methodology:
-
Plate Preparation: Serially dilute the test compounds in 96- or 384-well microtiter plates.
-
Parasite Culture: Add synchronized, red blood cell-infected P. falciparum culture to each well. Include positive (no drug) and negative (no parasites) controls.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro SYBR Green I antimalarial assay.
Conceptual Workflow for Liver-Stage Activity Assay
Evaluating compounds against the liver stages, including the dormant hypnozoites of P. vivax, is crucial for 8-aminoquinoline development. These assays are more complex and often involve primary human hepatocytes or specialized cell lines.[29][30]
Principle: Primary human hepatocytes or susceptible cell lines (e.g., HepG2-CD81) are infected with Plasmodium sporozoites. The ability of a test compound to inhibit the development of liver-stage parasites (schizonts) is then quantified, typically by immunofluorescence microscopy.[31]
Conceptual Steps:
-
Cell Culture: Plate primary human hepatocytes or a suitable cell line in multi-well plates.
-
Sporozoite Infection: Infect the cells with freshly dissected P. falciparum or P. vivax sporozoites.[31]
-
Compound Treatment: Add the test compounds at various concentrations. The timing of addition can be varied to assess prophylactic (added with sporozoites) or radical cure (added after infection is established) activity.[29]
-
Incubation: Incubate for 3 to 6 days to allow for liver-stage development.[31]
-
Immunofluorescence Staining: Fix the cells and stain with antibodies against parasite-specific proteins (e.g., HSP70 or CSP) and a nuclear stain like DAPI.[31]
-
Imaging and Analysis: Use high-content imaging systems to automatically count the number and measure the size of the liver-stage parasites.
-
Data Analysis: Determine the IC50 values by analyzing the reduction in parasite number or size relative to untreated controls.
Conclusion and Future Directions
4-aminoquinolines and 8-aminoquinolines are two indispensable classes of antimalarial drugs, each with a distinct and vital role. 4-aminoquinolines, like chloroquine, are potent blood schizonticides, crucial for treating the acute symptoms of malaria. Their value, however, has been diminished by the widespread emergence of drug resistance.[32] In contrast, 8-aminoquinolines, such as primaquine and the more recent tafenoquine, are our only approved drugs for eradicating the dormant liver stages of relapsing malaria and for blocking parasite transmission.[15] Their use is constrained by the risk of severe hemolysis in G6PD-deficient individuals.[11]
The future of antimalarial drug development involving these scaffolds will likely focus on two key areas:
-
Novel 4-Aminoquinolines: Designing new analogs or hybrid molecules that can overcome existing resistance mechanisms.[32][33]
-
Safer 8-Aminoquinolines: Developing new 8-aminoquinoline derivatives with a wider therapeutic window and reduced potential for causing hemolysis, or creating safer dosing regimens.[20][24]
A thorough understanding of the comparative chemistry, mechanisms, and safety profiles of these two classes is essential for the rational design and development of the next generation of antimalarial agents.
References
- 1. malariaworld.org [malariaworld.org]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. malariaworld.org [malariaworld.org]
- 8. pnas.org [pnas.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Primaquine Phosphate? [synapse.patsnap.com]
- 13. Primaquine-quinoxaline 1,4-di-N-oxide hybrids with action on the exo-erythrocytic forms of Plasmodium induce their effect by the production of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The antimalarial drug primaquine targets Fe–S cluster proteins and yeast respiratory growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic Interactions between Primaquine and Chloroquine — Centre for Tropical Medicine and Global Health [tropicalmedicine.ox.ac.uk]
- 17. Pharmacokinetic interactions between primaquine and chloroquine. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 18. Pharmacokinetic interactions between primaquine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Modelling primaquine-induced haemolysis in G6PD deficiency | eLife [elifesciences.org]
- 21. Modelling primaquine-induced haemolysis in G6PD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Primaquine-induced Severe Hemolysis in the Absence of Concomitant Malaria: Effects on G6PD Activity and Renal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tafenoquine and G6PD: a primer for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tafenoquine: A Step toward Malaria Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tafenoquine Therapy and G6PD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Tafenoquine and G6PD: a primer for clinicians. — MORU Tropical Health Network [tropmedres.ac]
- 27. journals.asm.org [journals.asm.org]
- 28. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A comprehensive model for assessment of liver stage therapies targeting Plasmodium vivax and Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro models for human malaria: Targeting the liver stage - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminoquinoline-8-Carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 4-Aminoquinoline Scaffold and the Untapped Potential of 8-Carboxylate Substitution
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous successful drugs, most notably the antimalarial agent chloroquine.[1][2][3] The therapeutic versatility of this scaffold has been further demonstrated through its exploration in anticancer, antiviral, and anti-inflammatory applications.[4][5] The vast body of research on 4-aminoquinolines has established a well-defined structure-activity relationship, primarily centered on modifications of the 4-amino side chain and substitutions on the quinoline ring, particularly at the 7-position.[6][7]
However, the influence of substitution at the 8-position, specifically with a carboxylate group, remains a largely unexplored frontier. The introduction of an 8-carboxylate moiety is hypothesized to significantly modulate the physicochemical properties of the 4-aminoquinoline scaffold, thereby impacting its pharmacokinetic profile and biological activity. This guide aims to synthesize the existing knowledge on 4-aminoquinoline SAR and extrapolate these principles to the novel class of 4-aminoquinoline-8-carboxylate analogs, providing a predictive framework for their rational design and evaluation.
The Established Landscape: Core SAR Principles of 4-Aminoquinolines
To appreciate the potential impact of the 8-carboxylate group, it is essential to first understand the foundational SAR of the 4-aminoquinoline scaffold, primarily derived from extensive antimalarial research.
The Crucial Role of the 4-Amino Side Chain
The nature of the alkylamino side chain at the 4-position is a critical determinant of activity, particularly against chloroquine-resistant strains of Plasmodium falciparum. Key features include:
-
Basicity: The terminal amino group is essential for the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its antimalarial mechanism of action.[6]
-
Length and Flexibility: The length of the alkyl chain connecting the two nitrogen atoms influences the compound's ability to interact with its target and evade resistance mechanisms.
-
Steric Bulk: Modifications to the steric bulk of the side chain can significantly impact potency and the resistance index.
The Quinoline Core: The Significance of the 7-Position
Substituents on the quinoline ring play a vital role in modulating the electronic properties and binding interactions of the molecule. The 7-chloro substituent, as seen in chloroquine, is considered optimal for antimalarial activity. It is believed to enhance the π-π stacking interactions with heme, a critical step in inhibiting hemozoin formation.[6] Replacement of the 7-chloro group with other electron-withdrawing groups can maintain or, in some cases, enhance activity, while electron-donating groups are generally detrimental.
A New Frontier: The 8-Carboxylate Moiety and its Predicted Influence
The introduction of a carboxylate group at the 8-position of the 4-aminoquinoline scaffold is a novel design strategy with the potential to confer unique properties to the molecule.
Physicochemical Properties of Quinoline-8-carboxylic Acid
Quinoline-8-carboxylic acid is a solid with a melting point of 183-185 °C.[4][8] The carboxylic acid group is acidic and can exist as a carboxylate anion at physiological pH. This introduces a potential for:
-
Altered Solubility and Lipophilicity: The presence of a polar carboxylate group will likely increase the hydrophilicity of the molecule, which could impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metal Chelating Properties: The 8-carboxylate group, in conjunction with the quinoline nitrogen, can act as a bidentate ligand, enabling the chelation of metal ions. This property could open up novel mechanisms of action, particularly in anticancer applications where the disruption of metal homeostasis is a valid therapeutic strategy.
-
Hydrogen Bonding Capabilities: The carboxylate group can act as both a hydrogen bond donor and acceptor, potentially influencing interactions with biological targets.
Inferred Biological Implications of 8-Carboxylate Substitution
While direct experimental data on 4-aminoquinoline-8-carboxylate analogs is scarce, we can infer potential biological activities based on related compounds:
-
Anticancer Activity: Studies on 8-substituted quinolines have demonstrated their potential as anticancer agents.[7] Furthermore, various quinoline carboxylic acid derivatives have been shown to possess antiproliferative properties.[9] The 8-carboxylate moiety could, therefore, contribute to or enhance the anticancer activity of the 4-aminoquinoline scaffold.
-
Antimalarial Activity: The impact on antimalarial activity is less certain. The increased polarity due to the 8-carboxylate group might hinder the accumulation of the drug in the parasite's food vacuole. However, the potential for novel interactions with the target could counteract this effect.
-
Anti-inflammatory and Antimicrobial Activity: The broader quinoline class of compounds has been investigated for anti-inflammatory and antimicrobial properties. The 8-carboxylate functionality could modulate these activities.
Comparative Analysis: A Predictive SAR Framework
The following table presents a predictive framework for the SAR of 4-aminoquinoline-8-carboxylate analogs, comparing potential modifications across the scaffold. This is a hypothetical guide intended to stimulate further research.
| Structural Modification | Rationale for Modification | Predicted Impact on Antimalarial Activity | Predicted Impact on Anticancer Activity |
| 4-Amino Side Chain | |||
| Variation in alkyl chain length | To optimize interaction with the binding pocket and modulate lipophilicity. | Shorter or longer chains may enhance activity against resistant strains. | Optimal length will depend on the specific cancer target. |
| Introduction of bulky substituents | To probe the steric tolerance of the target and potentially overcome resistance. | May increase potency but could also hinder target access. | Could enhance selectivity for certain cancer cell lines. |
| Quinoline Core | |||
| Replacement of 7-chloro group | To investigate the electronic requirements at this position. | Electron-withdrawing groups are likely to be favorable. | The effect will be target-dependent. |
| Introduction of other substituents | To explore the SAR at other positions of the quinoline ring. | Substitutions at positions other than 7 are generally less favorable for antimalarial activity. | May lead to the discovery of novel anticancer agents with different mechanisms. |
| 8-Carboxylate Group | |||
| Esterification of the carboxylic acid | To increase lipophilicity and improve cell permeability. | May enhance activity by facilitating entry into the parasite. | Could act as a prodrug, releasing the active carboxylic acid within the cell. |
| Amidation of the carboxylic acid | To introduce new hydrogen bonding interactions and modulate physicochemical properties. | The effect is difficult to predict and will require experimental validation. | Could lead to compounds with improved target specificity. |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of 4-aminoquinoline-8-carboxylate analogs.
General Synthetic Scheme
A plausible synthetic route to 4-aminoquinoline-8-carboxylate analogs involves a multi-step process:
-
Synthesis of the Substituted Quinoline Core: This can be achieved through various established methods, such as the Conrad-Limpach synthesis or the Doebner-von Miller reaction, starting from an appropriately substituted aniline. For the target compounds, an aniline with a protected carboxylic acid at the 2-position would be a suitable starting material.
-
Chlorination at the 4-Position: The resulting 4-hydroxyquinoline can be converted to the 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride.
-
Nucleophilic Substitution at the 4-Position: The 4-chloroquinoline can then be reacted with a desired amine to introduce the 4-amino side chain.[10]
-
Deprotection of the 8-Carboxylic Acid: The final step would involve the deprotection of the carboxylic acid at the 8-position.
Caption: General synthetic workflow for 4-aminoquinoline-8-carboxylate analogs.
In Vitro Antimalarial Assay
The antimalarial activity of the synthesized compounds can be evaluated against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum using the [³H]-hypoxanthine incorporation assay.[11]
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum in human erythrocytes.
-
Drug Preparation: Prepare serial dilutions of the test compounds in culture medium.
-
Assay Setup: Add the parasite culture and drug dilutions to a 96-well plate.
-
Incubation: Incubate the plates for 24 hours.
-
Radiolabeling: Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvesting and Scintillation Counting: Harvest the cells and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the drug concentration.
In Vitro Anticancer Assay
The cytotoxic activity of the compounds can be assessed against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay.
-
Cell Culture: Culture the desired cancer cell lines in appropriate media.
-
Drug Treatment: Seed the cells in 96-well plates and treat with serial dilutions of the test compounds for 48-72 hours.
-
Cell Fixation: Fix the cells with trichloroacetic acid.
-
Staining: Stain the fixed cells with SRB dye.
-
Measurement: Solubilize the bound dye and measure the absorbance at 510 nm.
-
Data Analysis: Determine the GI₅₀ (concentration causing 50% growth inhibition) values from the dose-response curves.
Visualizing the Structure-Activity Landscape
The following diagram illustrates the key structural components of a 4-aminoquinoline-8-carboxylate analog and the potential sites for modification to explore the SAR.
Caption: Key modification sites for SAR studies of 4-aminoquinoline-8-carboxylate analogs.
Conclusion and Future Directions
The 4-aminoquinoline-8-carboxylate scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the well-established SAR of the parent 4-aminoquinoline core and considering the unique physicochemical properties conferred by the 8-carboxylate moiety, researchers can rationally design novel analogs with potentially enhanced or novel therapeutic activities. This guide provides a foundational framework to initiate such investigations, from synthetic strategies to biological evaluation. Future work should focus on the systematic synthesis and screening of a library of these compounds to validate the predictive SAR outlined herein and to identify lead candidates for further development as antimalarial, anticancer, or other therapeutic agents. The insights gained will not only expand the chemical space of bioactive 4-aminoquinolines but also contribute to the development of much-needed new medicines.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-キノリンカルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoline-8-carboxylic acid | CAS#:86-59-9 | Chemsrc [chemsrc.com]
- 9. Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. mmv.org [mmv.org]
Comparative In Vitro Efficacy of 4-Aminoquinoline Carboxylates Against Drug-Resistant Pathogens: A Technical Guide for Researchers
In the landscape of antimicrobial drug discovery, the resurgence of resistance to frontline therapeutics presents a formidable challenge. The 4-aminoquinoline scaffold, the backbone of the venerable antimalarial chloroquine, remains a focal point for the development of next-generation agents capable of circumventing established resistance mechanisms. This guide provides a technical comparison of the in vitro efficacy of 4-aminoquinoline carboxylate derivatives, with a focus on Methyl 4-aminoquinoline-8-carboxylate as a representative compound, against drug-resistant strains. We will delve into the mechanistic rationale, present comparative efficacy data, and provide a detailed, field-proven protocol for assessing in vitro activity.
The Rationale: Overcoming Resistance in Plasmodium falciparum
The primary mechanism of action for 4-aminoquinoline drugs like chloroquine is the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[1] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin within its digestive vacuole. Chloroquine, a weak base, accumulates in this acidic vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[1]
Resistance, particularly in strains like W2 and K1, is primarily mediated by mutations in the P. falciparum chloroquine-resistance transporter (PfCRT) protein.[2] This mutated transporter reduces the accumulation of chloroquine in the digestive vacuole, allowing hemozoin formation to proceed.
The strategic advantage of novel 4-aminoquinoline analogs, including those with carboxylate moieties, lies in their structural modifications. These changes can alter the compound's basicity, lipophilicity, and steric properties, potentially reducing its affinity for the mutated PfCRT transporter and restoring its ability to accumulate in the vacuole and inhibit hemozoin formation.[3][4][5] Several studies have demonstrated that novel 4-aminoquinoline derivatives can retain potent, low-nanomolar activity against chloroquine-resistant (CQR) parasite lines.[3][6][7][8]
Hypothesized Mechanism of Action
The diagram below illustrates the established mechanism of 4-aminoquinolines and the point at which resistance occurs, which new analogs aim to overcome.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial activity and mechanisms of action of two novel 4-aminoquinolines against chloroquine-resistant parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
- 6. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Genotoxic Assessment of Methyl 4-aminoquinoline-8-carboxylate HCl
Introduction: The Quinoline Scaffold and the Imperative of Genotoxicity Assessment
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, from antimalarials like chloroquine to modern anticancer drugs.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological activity. However, the quinoline nucleus is not without its liabilities. The parent compound, quinoline, is a known environmental pollutant and is recognized for its mutagenic and carcinogenic properties, which are often mediated by metabolic activation.[4][5] This inherent risk necessitates a rigorous and early assessment of the genotoxic potential of any new quinoline-based drug candidate.
We will compare the performance of our test article against two key reference compounds:
-
Quinoline: The parent scaffold, known to be genotoxic following metabolic activation.
-
4-Methylquinoline: A structurally related derivative with documented genotoxic activity, providing a benchmark for potency comparison.[4][5]
This guide is designed for researchers, toxicologists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design, enabling a thorough and defensible evaluation of genetic safety.
The Standard Battery for Genotoxicity Testing: A Multi-Endpoint Approach
No single assay can detect all types of genetic damage. Therefore, a standard battery of tests is required to assess three primary endpoints: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss or gain).[7] Our strategy employs a tiered approach, beginning with in vitro assays.
Assay 1: Bacterial Reverse Mutation Test (Ames Test)
Principle & Rationale
The Ames test is a widely used initial screen for identifying compounds that can cause gene mutations.[9][10][11] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the operon responsible for histidine or tryptophan synthesis, respectively. These mutations render the bacteria auxotrophic, meaning they cannot grow without the specific amino acid supplied in the culture medium.[9][12] A test chemical is considered mutagenic if it causes a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to synthesize the amino acid and form colonies on a minimal medium.
Causality Behind Experimental Choices:
-
Multiple Strains: Different strains are used to detect various types of mutations (e.g., frameshift vs. base-pair substitutions).
-
Metabolic Activation (S9 Mix): Many chemicals, including quinolines, are not mutagenic themselves but are converted into reactive, DNA-damaging metabolites by liver enzymes.[4][13] The test is therefore conducted both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. This is the most critical parameter for testing quinoline derivatives.
Experimental Protocol (Plate Incorporation Method - OECD 471)
-
Preparation:
-
Culture the required bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) overnight to reach a density of 1-2 x 10⁹ cells/mL.
-
Prepare the test article, comparator compounds (Quinoline, 4-Methylquinoline), negative control (vehicle), and positive controls at various concentrations.
-
Prepare the S9 mix if not using a pre-made commercial version.
-
-
Exposure:
-
To 2 mL of molten top agar (held at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test article solution or control.
-
0.5 mL of S9 mix (for +S9 conditions) or phosphate buffer (for -S9 conditions).
-
-
-
Plating & Incubation:
-
Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.[12]
-
Allow the top agar to solidify.
-
Incubate the plates at 37°C for 48-72 hours.
-
-
Scoring:
-
Count the number of revertant colonies on each plate.
-
Assess for cytotoxicity by observing the background bacterial lawn. A sparse or absent lawn indicates toxicity at that concentration.
-
Comparative Data & Interpretation
A result is considered positive if there is a concentration-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations that is at least double the concurrent vehicle control count.
Table 1: Hypothetical Ames Test Results (TA100 Strain, +S9 Activation)
| Compound | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Fold Increase over Vehicle | Result |
| Vehicle (DMSO) | 0 | 115 ± 12 | 1.0 | Negative |
| Methyl 4-aminoquinoline-8-carboxylate HCl | 10 | 125 ± 15 | 1.1 | Negative |
| 50 | 180 ± 21 | 1.6 | Equivocal | |
| 100 | 255 ± 29 | 2.2 | Positive | |
| 250 | 410 ± 45 | 3.6 | Positive | |
| 500 | 350 ± 38 (toxic) | 3.0 | Positive | |
| Quinoline (Comparator) | 50 | 150 ± 18 | 1.3 | Negative |
| 250 | 290 ± 33 | 2.5 | Positive | |
| 500 | 550 ± 60 | 4.8 | Positive | |
| 4-Methylquinoline (Comparator) | 50 | 220 ± 25 | 1.9 | Equivocal |
| 100 | 480 ± 51 | 4.2 | Positive | |
| 250 | 950 ± 110 | 8.3 | Positive | |
| Positive Control (2-Aminoanthracene) | 1 | 1250 ± 130 | 10.9 | Valid |
Assay 2: In Vitro Micronucleus Assay
Principle & Rationale
The in vitro micronucleus (MNvit) assay detects chromosomal damage.[14][15] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenic effect) or whole chromosomes (aneugenic effect) that fail to incorporate into the daughter nuclei during cell division.[16] This assay is crucial as it identifies a different spectrum of genetic damage than the Ames test.
Causality Behind Experimental Choices:
-
Mammalian Cells: This assay uses mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6, or HepG2 cells) which are more relevant to human physiology than bacteria.[17]
-
Cytochalasin B: To ensure that only cells that have completed one cell division are scored, Cytochalasin B is often added.[14][16] This cytokinesis blocker prevents cell separation after mitosis, resulting in binucleated cells. Scoring micronuclei only in these binucleated cells provides a highly reliable measure of damage that occurred during the preceding mitosis.[15]
-
Metabolic Activation (S9): Similar to the Ames test, the assay is run with and without S9 mix to detect compounds requiring metabolic activation to become genotoxic.[17]
Experimental Protocol (Cytokinesis-Block Method - OECD 487)
Comparative Data & Interpretation
A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells. Cytotoxicity is also measured (e.g., via Relative Population Doubling) to ensure that positive results are not artifacts of excessive cell death.
Table 2: Hypothetical In Vitro Micronucleus Results (TK6 Cells, +S9, 4h exposure)
| Compound | Concentration (µM) | % Cytotoxicity | % Micronucleated Binucleated Cells (MNBC) | Fold Increase | Result |
| Vehicle (DMSO) | 0 | 0 ± 5 | 1.2 ± 0.3 | 1.0 | Negative |
| Methyl 4-aminoquinoline-8-carboxylate HCl | 5 | 8 ± 4 | 1.5 ± 0.4 | 1.3 | Negative |
| 10 | 15 ± 6 | 2.9 ± 0.6 | 2.4 | Positive | |
| 20 | 35 ± 8 | 4.8 ± 0.9 | 4.0 | Positive | |
| 40 | 58 ± 7 | 4.1 ± 0.8 | 3.4 | Positive | |
| Quinoline (Comparator) | 25 | 12 ± 5 | 2.1 ± 0.5 | 1.8 | Equivocal |
| 50 | 28 ± 9 | 3.5 ± 0.7 | 2.9 | Positive | |
| 100 | 55 ± 10 | 6.2 ± 1.1 | 5.2 | Positive | |
| 4-Methylquinoline (Comparator) | 25 | 20 ± 7 | 3.9 ± 0.8 | 3.3 | Positive |
| 50 | 45 ± 8 | 7.5 ± 1.3 | 6.3 | Positive | |
| 100 | 65 ± 9 | - (Excessive Toxicity) | - | - | |
| Positive Control (Cyclophosphamide) | 5 | 40 ± 6 | 10.5 ± 1.5 | 8.8 | Valid |
Assay 3: The Comet Assay (Single Cell Gel Electrophoresis)
Principle & Rationale
The Comet Assay is a sensitive method for detecting primary DNA damage in individual cells, including single- and double-strand breaks and alkali-labile sites.[18][19][20] After treatment, cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis.[20] Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," with the intensity of the tail being proportional to the amount of DNA damage.[19] This assay is invaluable as a follow-up to positive results in other tests or to investigate genotoxicity in specific organs in an in vivo setting.[21][22]
Causality Behind Experimental Choices:
-
Alkaline Conditions (pH >13): The standard alkaline version of the assay is used to detect the broadest range of DNA damage, including single-strand breaks and alkali-labile sites which are often precursors to more permanent mutations.[18][19]
-
Cytotoxicity Assessment: It is critical to run a parallel cytotoxicity assay. A positive result in the comet assay at highly cytotoxic concentrations may be an artifact of apoptosis-related DNA fragmentation rather than direct genotoxicity.[18]
Experimental Protocol (In Vitro Alkaline Method)
-
Cell Treatment: Expose a suitable cell line (e.g., HepG2, which has some metabolic capacity, or TK6) to the test article for a short duration (e.g., 2-4 hours).
-
Slide Preparation: Mix viable cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in a high-salt lysis solution (e.g., containing Triton X-100 and NaCl) at 4°C to lyse the cells and unfold the DNA.
-
DNA Unwinding: Place slides in an alkaline electrophoresis buffer (pH >13) to unwind the DNA.
-
Electrophoresis: Apply an electric field (e.g., ~25V, ~300mA) for 20-30 minutes.
-
Neutralization & Staining: Gently wash the slides to neutralize the alkali, then stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Scoring: Analyze 50-100 cells per replicate using fluorescence microscopy and image analysis software. The primary metric is % Tail DNA (the percentage of total DNA intensity found in the tail).
Comparative Data & Interpretation
A positive result is indicated by a statistically significant, concentration-dependent increase in the mean % Tail DNA.
Table 3: Hypothetical In Vitro Comet Assay Results (HepG2 Cells, 2h exposure)
| Compound | Concentration (µM) | % Viability | Mean % Tail DNA ± SD | Fold Increase | Result |
| Vehicle (DMSO) | 0 | 98 ± 2 | 4.5 ± 1.1 | 1.0 | Negative |
| Methyl 4-aminoquinoline-8-carboxylate HCl | 25 | 95 ± 3 | 5.1 ± 1.3 | 1.1 | Negative |
| 50 | 88 ± 5 | 9.8 ± 2.5 | 2.2 | Positive | |
| 100 | 75 ± 6 | 18.2 ± 4.1 | 4.0 | Positive | |
| Quinoline (Comparator) | 100 | 90 ± 4 | 12.5 ± 3.0 | 2.8 | Positive |
| 200 | 70 ± 8 | 25.6 ± 5.5 | 5.7 | Positive | |
| 4-Methylquinoline (Comparator) | 50 | 85 ± 5 | 15.1 ± 3.8 | 3.4 | Positive |
| 100 | 68 ± 7 | 32.4 ± 6.2 | 7.2 | Positive | |
| Positive Control (H₂O₂) | 100 | 72 ± 9 | 45.3 ± 7.8 | 10.1 | Valid |
Synthesis of Findings & Overall Assessment
Based on the integrated, hypothetical data from this testing battery, a profile of Methyl 4-aminoquinoline-8-carboxylate HCl emerges:
-
Gene Mutagenicity: The compound was positive in the Ames test (Table 1), specifically in a strain that detects base-pair substitutions (TA100) and only in the presence of metabolic activation (+S9). This suggests it is a pro-mutagen, similar to its parent scaffold, quinoline. Its potency appears to be slightly lower than 4-Methylquinoline but comparable to Quinoline.
-
Chromosomal Damage: The compound induced a significant increase in micronuclei in mammalian cells (Table 2), again requiring metabolic activation. This indicates it is also a clastogen and/or aneugen. Its clastogenic potency is notable, exceeding that of the parent Quinoline at equivalent concentrations.
-
Primary DNA Damage: The positive result in the Comet assay (Table 3) confirms that the compound, after metabolic activation, causes DNA strand breaks, which is the initial lesion that can lead to the mutations and chromosomal aberrations observed in the other assays.
The evidence from this comprehensive in vitro battery strongly indicates that Methyl 4-aminoquinoline-8-carboxylate HCl is genotoxic . It functions as a pro-mutagen, requiring metabolic activation to induce both gene mutations and chromosomal damage, likely initiated by the formation of DNA strand breaks.
Path Forward: Given these clear positive findings in vitro, further development of this compound would require, at a minimum, in vivo genotoxicity testing to understand its effects in a whole animal system, where pharmacokinetics and detoxification mechanisms play a crucial role. An in vivo micronucleus assay (OECD 474) and/or an in vivo Comet assay in the liver (OECD 489) would be the logical next steps to determine if the in vitro liability translates to an in vivo risk.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 2. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Quinoline is more genotoxic than 4-methylquinoline in hiHeps cells and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity of fluoroquinolines and methylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 8. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. criver.com [criver.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. criver.com [criver.com]
- 18. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]
- 19. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 21stcenturypathology.com [21stcenturypathology.com]
- 21. criver.com [criver.com]
- 22. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Quinoline Core Modifications and Their Impact on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1] Its inherent structural features allow for diverse chemical modifications, leading to a wide array of derivatives with significant therapeutic potential.[2][3] This versatility has established quinoline as a "privileged structure," forming the backbone of numerous natural products and synthetic drugs with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4]
The strategic modification of the quinoline core is a fundamental approach in drug discovery. By altering substituents at various positions, medicinal chemists can fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, influence the compound's pharmacokinetic and pharmacodynamic profiles, ultimately enhancing its efficacy and selectivity for specific biological targets.[5][6] This guide provides a comparative analysis of key quinoline core modifications and their profound effects on anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols.
Conceptual Workflow: From Modification to Biological Evaluation
The journey from a parent quinoline molecule to a potent therapeutic agent involves a systematic process of chemical synthesis, purification, and rigorous biological testing. The following workflow illustrates the general steps undertaken in a comparative study of quinoline core modifications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-aminoquinoline-8-carboxylate hydrochloride
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 4-aminoquinoline-8-carboxylate hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. The procedures outlined herein are synthesized from established best practices for hazardous chemical waste management and the known toxicological profiles of the 4-aminoquinoline class of compounds.
Hazard Profile & Core Disposal Principles
The 4-aminoquinoline scaffold is the basis for numerous biologically active compounds, including pharmaceuticals like chloroquine.[2][3][4] This inherent biological activity necessitates that this compound be treated as hazardous waste. Derivatives of this class are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[5] Furthermore, many quinoline derivatives are harmful to aquatic life with long-lasting effects, making environmental containment a primary concern.[6]
The foundational principle for disposing of this compound is absolute containment and prevention of environmental release.
-
DO NOT pour this chemical or solutions containing it down the drain.[7][8]
-
ALL materials contaminated with this compound must be collected and managed through your institution's approved hazardous waste program.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the chemical for any purpose, including disposal, ensure the proper PPE is worn. This is a non-negotiable aspect of laboratory safety.[1]
| Protection Type | Specific Equipment | Standard / Rationale |
| Eye & Face | Chemical splash goggles or safety glasses with side shields. | Required to protect against splashes of liquids or airborne solid particles. Must conform to OSHA 29 CFR 1910.133 or EN 166.[1] |
| Hand | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact. Always check the manufacturer's glove compatibility chart for breakthrough times.[1] |
| Body | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. | Required to minimize inhalation of airborne powder or aerosols. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and preparing this compound waste for disposal.
Step 1: Waste Identification and Segregation
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.[9][10]
-
Solid Waste: This includes expired pure compound, reaction byproducts, and contaminated consumables like weighing paper or stir bars.
-
Liquid Waste: This includes any solutions containing the compound. Collect these in a designated liquid hazardous waste container. Do not mix with other waste streams like halogenated or non-halogenated solvents unless explicitly permitted by your EHS office.
-
Contaminated Sharps: Needles, syringes, or glass Pasteur pipettes must be disposed of in a designated sharps container.
-
Contaminated Labware: Gloves, bench paper, and pipette tips should be collected in a separate, clearly labeled bag or container for solid waste.[1]
Step 2: Container Selection and Labeling
The integrity of your waste containment begins with the right container.
-
Compatibility: Use containers made of materials compatible with the waste. For solids and aqueous solutions, high-density polyethylene (HDPE) or glass containers are often suitable.[8][11] The original chemical container is an excellent choice for waste.[11]
-
Condition: Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[10]
-
Labeling: All hazardous waste containers must be labeled the moment waste is first added. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound"
-
A list of all components and their approximate percentages if it is a mixed waste stream.
-
The relevant hazard information (e.g., Toxic, Irritant).
-
The date accumulation started.
-
The name and contact information of the generating researcher/laboratory.
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at or near its point of generation in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[8][10]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.[8]
-
Containment: Store waste containers in secondary containment (such as a spill tray) to contain any potential leaks.[9]
-
Closure: Keep waste containers securely capped at all times, except when adding waste.[10]
-
Volume Limits: Do not exceed the SAA volume limits set by regulations (typically 55 gallons for total hazardous waste and 1 quart for acutely toxic waste).[8]
Step 4: Requesting Waste Pickup
Once a waste container is full or you are discontinuing the project, arrange for its disposal.
-
Contact EHS: Follow your institution's specific procedure to request a hazardous waste pickup from the EHS department.[8]
-
Documentation: Complete any required waste manifests or online forms accurately and completely.
Disposal Workflow Diagram
Caption: Workflow for proper hazardous waste disposal.
Management of Contaminated Materials & Empty Containers
Even trace amounts of a hazardous chemical require proper disposal.
-
Disposable Items: All disposable items, such as gloves, wipes, and plasticware, that have come into contact with the compound must be collected and disposed of as solid hazardous waste.[1]
-
Empty Containers: A container that held this compound is not considered "empty" by regulatory standards until it has been properly decontaminated.[11]
-
The standard procedure for acutely hazardous waste containers is to triple rinse them with a suitable solvent (e.g., water, ethanol) that can remove the residue.[11]
-
Crucially, the rinsate (the solvent from all three rinses) must be collected and disposed of as liquid hazardous waste. [11]
-
After triple rinsing, deface or remove all original labels, and dispose of the container as regular trash or according to your EHS guidelines.[11]
-
Emergency Procedures: Spill Management
Prompt and correct action is vital in the event of a chemical spill. The response depends on the size and nature of the spill.[12]
Spill Response Decision Tree
Caption: Decision-making process for chemical spills.
Protocol for a MINOR Spill (Small, Contained)
This procedure should only be performed by trained personnel who are comfortable with the process and understand the chemical's hazards.[12]
-
Alert: Immediately notify others in the laboratory.[12]
-
Protect: Don the appropriate PPE, including gloves, goggles, and a lab coat.[12]
-
Contain: If the spill is a liquid, create a dike around the edges using an inert absorbent material like vermiculite, sand, or a spill pillow.[13][14]
-
Absorb/Collect:
-
Package: Scoop all contaminated absorbent material and residue into a suitable container for hazardous waste.[13][14]
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and any rinse water as hazardous waste if the chemical is highly toxic.[12]
-
Dispose & Restock: Label the waste container and manage it through the EHS program. Restock any spill kit supplies used.[12]
Protocol for a MAJOR Spill (Large, Uncontained, or Hazardous Vapors)
-
Evacuate: Immediately alert everyone in the area and evacuate the laboratory, closing the door behind you to confine the hazard.[12]
-
Assist: If anyone has been exposed, guide them to an emergency eyewash station or safety shower.
-
Notify: From a safe location, call your institution's emergency number (or 911) and the EHS office. Provide the following information:[12]
-
Your name and location.
-
The name of the spilled chemical.
-
The estimated quantity.
-
Any known injuries.
-
-
Isolate: Prevent anyone from entering the contaminated area until emergency responders arrive.
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment—upholding the highest standards of professional scientific practice.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. acs.org [acs.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
- 12. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 13. qmul.ac.uk [qmul.ac.uk]
- 14. acs.org [acs.org]
- 15. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-aminoquinoline-8-carboxylate hydrochloride
Introduction: A Proactive Stance on Safety
As a novel 4-aminoquinoline derivative, Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a compound of significant interest in modern drug development.[1][2] Molecules in this class are specifically designed to be biologically active, and while this potency is desirable for therapeutic applications, it demands a rigorous and proactive approach to safety in the laboratory. This guide provides an in-depth framework for selecting and using Personal Protective Equipment (PPE). It is designed for researchers, scientists, and drug development professionals.
Our philosophy is that safety is not a checklist but a comprehensive system. Therefore, this document moves beyond simple recommendations to explain the causality behind each safety measure. The information herein is based on the known hazards of the parent quinoline chemical class and established best practices for handling potent pharmaceutical compounds.
Disclaimer: This guide provides a baseline for safe handling. It is not a substitute for a substance-specific Safety Data Sheet (SDS), which must be consulted first if available. All laboratory activities must also conform to your institution's Environmental Health and Safety (EHS) policies.
Foundational Hazard Assessment
Understanding the "why" is critical to ensuring consistent and correct implementation of safety protocols. While specific toxicological data for this exact molecule may be limited, the hazards of its parent class, quinolines, are well-documented and provide a strong basis for risk assessment.
-
Systemic Health Hazards: The quinoline scaffold is associated with significant health risks. High exposure can lead to symptoms like headaches and dizziness, and more critically, quinoline is suspected to be a human carcinogen and may cause liver damage.[3][4] Some quinoline derivatives are also classified as suspected mutagens.[4][5]
-
Dermal and Respiratory Tract Irritation: Quinolines are known skin and eye irritants.[6][7][8] As a hydrochloride salt, this compound is likely a crystalline solid. Handling it as a powder creates a significant risk of generating dust, which can be inhaled and cause respiratory irritation.[8][9]
-
Dermal Absorption: The substance can be absorbed through the skin, meaning that dermal contact can contribute to systemic toxicity just as inhalation can.[4][7]
Given these potential hazards, this compound should be treated as a potent compound, where minimizing exposure is the primary goal.
The Hierarchy of Controls: PPE as the Final Barrier
Personal Protective Equipment is the last and final line of defense. Its effectiveness depends entirely on the successful implementation of higher-level controls. Before any work begins, a formal risk assessment should ensure these controls are in place and functioning correctly.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
-
Engineering Controls: These are the primary barrier. All handling of the solid compound, especially weighing, must be done in a containment device such as a ventilated balance enclosure (VBE) or a glove box.[9] Work with solutions should be conducted within a certified chemical fume hood.[10]
-
Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be thoroughly trained on the specific Standard Operating Procedures (SOPs) for this compound.
Detailed PPE Recommendations
The selection of PPE must be tailored to the specific task. The following table summarizes the minimum required PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed containers) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not generally required |
| Weighing Powder (in Ventilated Enclosure) | Chemical splash goggles | Double-gloved with nitrile gloves | Disposable gown over lab coat | Not required if containment is effective |
| Preparing Solutions (in Fume Hood) | Chemical splash goggles or Face shield | Double-gloved with nitrile gloves | Disposable gown over lab coat | Not required if working within the sash |
| Large-Scale Work (>1g) | Face shield and chemical splash goggles | Double-gloved with nitrile gloves | Disposable, solid-front gown; Shoe covers | Recommended to have a respirator available (e.g., N95) |
| Spill Cleanup | Face shield and chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Impermeable disposable gown or suit; Shoe covers | Required. Minimum N95; PAPR for large spills |
Eye and Face Protection
Standard safety glasses are insufficient.
-
Chemical Splash Goggles: These should be worn at all times when handling the compound in any form, as they provide a seal around the eyes to protect against dust and splashes.
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a higher risk of splashes, such as when handling larger volumes of solutions or during spill cleanup.[11]
Hand Protection
The risk of dermal absorption makes hand protection critical.[7]
-
Material: Nitrile gloves are a suitable choice for incidental contact. For prolonged work or during spill cleanup, heavier-duty gloves should be considered.
-
Double-Gloving: This is a mandatory practice when handling the solid compound or concentrated solutions. It provides a secondary barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.[11] The outer glove should be removed and disposed of immediately after the handling procedure is complete or if contamination is suspected.
Body Protection
Protecting skin and personal clothing is essential to prevent cross-contamination and take-home exposure.
-
Laboratory Coat: A standard lab coat is the absolute minimum and should be buttoned completely.
-
Disposable Gown: For handling potent compounds, a disposable, solid-front gown made of a material like Tyvek® is strongly recommended.[3] It should have long sleeves with tight-fitting cuffs. The gown should be worn over the lab coat and disposed of as hazardous waste at the end of the work session.
-
Shoe Covers: For work involving larger quantities or in designated potent compound areas, disposable shoe covers should be worn and doffed upon exiting the area.
Respiratory Protection
While engineering controls are designed to prevent inhalation exposure, respiratory protection may be necessary in certain situations.
-
When Required: A NIOSH-approved respirator is required if dust or aerosols are generated outside of a functioning containment device (e.g., during a large spill).[12][13]
-
Type: For most scenarios, a fitted N95 respirator may be sufficient. For higher-risk situations like cleaning up a large spill, a Powered Air-Purifying Respirator (PAPR) offers superior protection. All respirator use requires prior medical clearance and fit-testing as per OSHA regulations.
Operational Plan: Weighing and Preparing a Stock Solution
This protocol integrates the use of engineering controls and PPE in a self-validating workflow.
Objective: To accurately weigh 10 mg of this compound and prepare a 10 mM stock solution in DMSO.
1. Preparation & Workspace Setup: 1.1. Restrict access to the designated work area. 1.2. Verify that the ventilated balance enclosure (VBE) and chemical fume hood have current certification stickers. 1.3. Place a plastic-backed absorbent liner on the work surface of the VBE and the fume hood. 1.4. Assemble all necessary equipment: spatulas, weigh paper, microtube, vortexer, and pre-labeled waste containers.
2. Donning PPE: 2.1. Don a lab coat, followed by a disposable solid-front gown. 2.2. Don the inner pair of nitrile gloves. 2.3. Don chemical splash goggles. 2.4. Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.
3. Weighing Procedure (inside VBE): 3.1. Carefully open the container of this compound. 3.2. Using a clean spatula, carefully transfer approximately 10 mg of the powder onto weigh paper on the analytical balance. Avoid any actions that could generate dust. 3.3. Once the target weight is achieved, securely close the primary container. 3.4. Carefully fold the weigh paper and transfer the powder into the pre-labeled microtube. 3.5. Dispose of the weigh paper and the outer pair of gloves into a sealed, labeled hazardous waste bag inside the VBE.
4. Solubilization Procedure (inside Chemical Fume Hood): 4.1. Don a fresh pair of outer gloves. 4.2. Move the sealed microtube containing the powder to the fume hood. 4.3. Calculate the required volume of DMSO for a 10 mM solution. 4.4. Using a calibrated pipette, add the DMSO to the microtube. 4.5. Cap the microtube securely and vortex until the solid is completely dissolved.
5. Workspace Decontamination and Doffing PPE: 5.1. Wipe down the spatula, VBE, and fume hood surfaces with an appropriate decontamination solution (e.g., 10% bleach followed by sodium thiosulfate, then water/ethanol).[14] 5.2. Dispose of all contaminated disposable items (pipette tips, absorbent liners) in the designated hazardous waste container.[15] 5.3. Doff PPE in the following order, avoiding contact with the outside of contaminated items: outer gloves, disposable gown, face/eye protection, inner gloves. 5.4. Wash hands thoroughly with soap and water.[16]
Disposal Plan: A Cradle-to-Grave Responsibility
All materials that come into contact with this compound must be considered hazardous waste.[15]
-
Solid Waste: This includes used gloves, gowns, weigh paper, pipette tips, and absorbent liners. This waste must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[15][16]
-
Liquid Waste: Unused solutions or contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Never dispose of this chemical down the drain.[15][16]
-
Sharps: Contaminated needles or scalpels must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
Consult your institution's EHS department for specific collection and disposal procedures.
References
- 1. Buy this compound (EVT-3033073) | 1416438-65-7 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. nj.gov [nj.gov]
- 4. researchgate.net [researchgate.net]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. escopharma.com [escopharma.com]
- 11. pppmag.com [pppmag.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
